molecular formula C10H8ClNO2 B15068477 5-Chloro-8-methoxyquinolin-4-ol CAS No. 1153084-29-7

5-Chloro-8-methoxyquinolin-4-ol

Cat. No.: B15068477
CAS No.: 1153084-29-7
M. Wt: 209.63 g/mol
InChI Key: OOXYRZPBDBTGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-8-methoxyquinolin-4-ol is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-8-methoxyquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-8-methoxyquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1153084-29-7

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

5-chloro-8-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)9-7(13)4-5-12-10(8)9/h2-5H,1H3,(H,12,13)

InChI Key

OOXYRZPBDBTGKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthetic pathway for 5-Chloro-8-methoxyquinolin-4-ol, a substituted quinoline derivative of interest to researchers and professionals in drug development and medicinal chemistry. The quinoline scaffold is a privileged structure in numerous pharmacologically active compounds, and understanding its synthesis is crucial for the development of novel therapeutics.[1][2] This document delves into the well-established Gould-Jacobs reaction as the primary synthetic route, offering detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a class of heterocyclic compounds that form the core structure of a wide array of natural and synthetic molecules with significant biological activities.[3] From the potent antimalarial drug chloroquine to modern fluoroquinolone antibiotics, the quinoline nucleus has proven to be a versatile pharmacophore.[4] The substituent pattern on the quinoline ring plays a critical role in modulating the pharmacological properties of these molecules. The title compound, 5-Chloro-8-methoxyquinolin-4-ol, possesses a substitution pattern that is of interest for exploring new therapeutic applications, potentially in areas such as antimicrobial, anticancer, and neuroprotective agents.[1][3]

The Primary Synthetic Pathway: A Modified Gould-Jacobs Reaction

The most logical and well-documented approach for the synthesis of 5-Chloro-8-methoxyquinolin-4-ol is a multi-step process based on the Gould-Jacobs reaction.[4][5] This classic reaction provides a reliable method for the construction of the 4-hydroxyquinoline core.[5] The overall strategy involves the following key transformations:

  • Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: Intramolecular cyclization of the intermediate at high temperature to yield the ethyl 4-hydroxyquinoline-3-carboxylate.

  • Saponification: Hydrolysis of the ester group to a carboxylic acid.

  • Decarboxylation: Removal of the carboxyl group to afford the final 4-hydroxyquinoline product.

The specific synthesis of 5-Chloro-8-methoxyquinolin-4-ol necessitates the use of the appropriately substituted aniline, which is 2-amino-4-chloroanisole .

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A 2-amino-4-chloroanisole C Diethyl 2-(((3-chloro-4-methoxyphenyl)amino)methylene)malonate A->C + DEEM (Heat) B Diethyl ethoxymethylenemalonate (DEEM) D Ethyl 5-chloro-8-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D High Temperature (e.g., Diphenyl ether) E 5-Chloro-8-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylic acid D->E Base Hydrolysis (e.g., NaOH) F 5-Chloro-8-methoxyquinolin-4-ol E->F Heat Experimental_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis start Start step1 Condensation of 2-amino-4-chloroanisole and DEEM start->step1 end End step2 Thermal Cyclization (Conventional or Microwave) step1->step2 purify_intermediate Purification of Intermediate (Recrystallization) step1->purify_intermediate step3 Saponification of Ester step2->step3 step4 Decarboxylation of Carboxylic Acid step3->step4 purify_final Purification of Final Product (Recrystallization) step4->purify_final purify_intermediate->step2 analysis Characterization (NMR, MS, etc.) purify_final->analysis analysis->end

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-8-methoxyquinolin-4-ol: Synthesis, Characterization, and Therapeutic Potential

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have given rise to a vast array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The quinolin-4-one (or its tautomer, 4-hydroxyquinoline) motif, in particular, is a "privileged structure" found in numerous marketed drugs, especially in the fluoroquinolone class of antibiotics.[5]

This guide focuses on a specific derivative, 5-Chloro-8-methoxyquinolin-4-ol (CAS Number: 17012-44-1). While in-depth literature on this exact molecule is emerging, its structural features—a halogenated quinoline core with methoxy and hydroxyl substitutions—suggest significant potential for biological activity. This document serves as a technical resource for researchers, providing a comprehensive overview based on established principles for the synthesis, characterization, and potential application of this compound and its analogs in drug development.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is fundamental for any research and development endeavor. The key identifiers and properties for 5-Chloro-8-methoxyquinolin-4-ol are summarized below.

PropertyValueSource(s)
CAS Number 17012-44-1
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol [6]
IUPAC Name 5-chloro-8-methoxyquinolin-4-ol
Appearance Expected to be a solid (crystalline powder)General
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.[7]

Synthesis of the 4-Hydroxyquinoline Core: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline derivatives is most classically achieved via the Gould-Jacobs reaction.[8][9] This versatile and robust method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9]

The causality behind this synthetic choice lies in its reliability and adaptability for creating the quinolone core from readily available starting materials. The initial condensation forms a stable intermediate, which then requires significant thermal energy to undergo a 6-electron electrocyclization to form the quinoline ring system.[9] Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline product.[5][8]

Reaction Pathway Diagram

Gould_Jacobs_Reaction Gould-Jacobs Reaction Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation Aniline Substituted Aniline (e.g., 2-amino-4-chloroanisole) Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Heat (100-130°C) - EtOH EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclized Ethyl 4-oxo-quinoline-3-carboxylate Intermediate->Cyclized High Temp (>250°C) or Eaton's Reagent Hydrolyzed 4-oxo-quinoline-3-carboxylic acid Cyclized->Hydrolyzed NaOH (aq) Reflux FinalProduct 4-Hydroxyquinoline (e.g., 5-Chloro-8-methoxyquinolin-4-ol) Hydrolyzed->FinalProduct Heat - CO₂

Caption: The Gould-Jacobs reaction pathway for 4-hydroxyquinoline synthesis.

Experimental Protocol: Gould-Jacobs Synthesis (Classical Thermal Method)

This protocol is a self-validating system where progress can be monitored at each stage using techniques like Thin-Layer Chromatography (TLC).

  • Step 1: Condensation to Form the Intermediate

    • Rationale: This step creates the crucial anilidomethylenemalonate intermediate. The reaction is driven by the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate ester.

    • Procedure:

      • In a round-bottom flask, combine the substituted aniline (e.g., 2-amino-4-chloroanisole, 1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

      • Heat the mixture at 110-130 °C for 1-2 hours.

      • Monitor the reaction by TLC to confirm the consumption of the aniline and the formation of the higher Rf intermediate.

      • Once complete, remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

  • Step 2: Thermal Cyclization

    • Rationale: This energy-intensive step facilitates the intramolecular 6-electron cyclization required to form the quinoline ring. A high-boiling, inert solvent is used to achieve the necessary temperature. Modern variations may use microwave irradiation for improved efficiency and shorter reaction times.[10][11]

    • Procedure:

      • Add the crude intermediate from Step 1 to a high-boiling solvent such as diphenyl ether.

      • Heat the mixture to reflux (typically >250 °C) for 30-60 minutes.

      • Cool the reaction mixture, which should cause the cyclized product (a 4-hydroxy-3-carboethoxyquinoline) to precipitate.

      • Filter the solid and wash with a non-polar solvent like hexane to remove the diphenyl ether.

  • Step 3 & 4: Saponification and Decarboxylation

    • Rationale: The ester group is hydrolyzed to a carboxylic acid, which is then removed via thermal decarboxylation to yield the final 4-hydroxyquinoline product.[5][8]

    • Procedure:

      • Suspend the dried solid from Step 2 in a 10% aqueous solution of sodium hydroxide.

      • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

      • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. This will precipitate the quinoline-3-carboxylic acid.

      • Filter and dry the solid.

      • Heat the dried solid above its melting point until the cessation of gas (CO₂) evolution is observed.

      • The resulting solid is the crude 5-Chloro-8-methoxyquinolin-4-ol. Purify via recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Characterization and Analytical Workflow

Structural confirmation and purity assessment are critical. A standard workflow for characterizing the synthesized 5-Chloro-8-methoxyquinolin-4-ol would involve the following techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[12]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A validated HPLC method can quantify the compound and detect any impurities.[14]

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule, such as O-H (hydroxyl), C=O (keto tautomer), and C-O-C (ether) stretches.[15]

Potential Biological Activity and Applications in Drug Development

The structural motifs within 5-Chloro-8-methoxyquinolin-4-ol suggest several promising avenues for therapeutic research. The quinoline scaffold is known for its ability to intercalate DNA and inhibit key enzymes.[16]

  • Antimicrobial and Antifungal Activity: Halogenated 8-hydroxyquinolines, such as cloxyquin (5-chloroquinolin-8-ol), are known for their potent antimicrobial and antifungal activities.[7][17][18] The mechanism is often attributed to the chelation of essential metal ions required for microbial enzyme function.[16] It is highly probable that 5-Chloro-8-methoxyquinolin-4-ol shares this potential, making it a candidate for development as an anti-infective agent.

  • Anticancer Potential: Many quinoline derivatives exhibit significant anticancer activity by inhibiting tyrosine kinases, tubulin polymerization, or acting as proteasome inhibitors.[2][5] The specific substitutions on this molecule could modulate its interaction with various oncogenic targets.

  • Antitubercular Activity: Cloxyquin has demonstrated potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[17] This suggests that 5-Chloro-8-methoxyquinolin-4-ol could be a valuable starting point for the development of new antitubercular drugs.

Field-Proven Insight: A Standard Protocol for In Vitro Kinase Inhibition Assay

Given the prevalence of quinolines as kinase inhibitors, a primary screening step for a novel compound like 5-Chloro-8-methoxyquinolin-4-ol would be to assess its activity against a panel of protein kinases.

Workflow for Kinase Inhibition Screening

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Chloro-8-methoxyquinolin-4-ol in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Assay Plate Setup:

    • Using a 384-well assay plate, add the test compound dilutions. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).

  • Reaction Mixture Addition:

    • Prepare a master mix containing the kinase buffer, the target protein kinase, and its specific peptide substrate.

    • Dispense the kinase/substrate mixture into all wells of the assay plate.

  • Initiation of Reaction:

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km value for the specific kinase.

    • Add the ATP solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection reagent. The choice of reagent depends on the assay format (e.g., ADP-Glo™, Z'-LYTE™). These reagents typically quantify the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer or fluorescence plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Conclusion

5-Chloro-8-methoxyquinolin-4-ol is a heterocyclic compound with significant, albeit largely unexplored, potential in medicinal chemistry. Its structure is rooted in the well-established quinoline scaffold, known for a wide spectrum of pharmacological activities. By leveraging established synthetic routes like the Gould-Jacobs reaction and systematic characterization workflows, researchers can efficiently produce and validate this molecule. The structural analogy to known antimicrobial and anticancer agents provides a strong rationale for its investigation as a lead compound in drug discovery programs, particularly in the fields of infectious disease and oncology. This guide provides the foundational knowledge and practical protocols necessary to embark on the scientific exploration of this promising compound.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 - Biotage. [Link]

  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives - Der Pharma Chemica. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. [Link]

  • Quinoline – Knowledge and References - Taylor & Francis. [Link]

  • 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications - JIN DUN CHEMISTRY. [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF - ResearchGate. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [Link]

  • Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com. [Link]

  • 5-chloro-4-hydroxy-8-methoxyquinoline - Reagent Database. [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC. [Link]

  • Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC. [Link]

  • Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions - PMC. [Link]

  • 5-Chloroquinolin-8-ol - PubChem - NIH. [Link]

  • What is the mechanism of Chlorquinaldol? - Patsnap Synapse. [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC. [Link]

  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol - ResearchGate. [Link]

Sources

Structural Elucidation of 5-Chloro-8-methoxyquinolin-4-ol: A Multi-Modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Chloro-8-methoxyquinolin-4-ol (also referred to as 5-Chloro-8-methoxy-4(1H)-quinolone due to tautomerism).[1][2][3] Molecular Formula: C₁₀H₈ClNO₂ Exact Mass: 209.02[1][3]

This technical guide details the structural characterization of 5-Chloro-8-methoxyquinolin-4-ol. The primary analytical challenge lies in the prototropic tautomerism inherent to 4-hydroxyquinolines.[3] In solution, particularly in polar aprotic solvents like DMSO, the equilibrium heavily favors the 4-quinolone (keto) tautomer over the 4-hydroxy (enol) form. This guide provides a self-validating workflow to confirm the regiochemistry of the chlorine and methoxy substituents while distinguishing the dominant tautomer.

Structural Dynamics & Tautomerism

The first step in elucidation is acknowledging that the "alcohol" nomenclature is often a formal designation. The compound exists in a dynamic equilibrium.

  • Enol Form (Hydroxy): Aromatic pyridine ring; favored in non-polar solvents or gas phase.

  • Keto Form (Quinolone): NH-protonated species with a C4 carbonyl; favored in polar solvents (DMSO, MeOH) and solid state due to intermolecular H-bonding.

Implication for Analysis:

  • NMR: You will observe a broad NH singlet (>11 ppm) rather than an OH signal. C4 will resonate at ~176 ppm (carbonyl-like) rather than ~160 ppm (phenolic).

  • IR: Look for a strong C=O stretch (~1630 cm⁻¹) typical of vinylogous amides, rather than a standard phenolic C-O.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer that dictates the spectral fingerprint.

Tautomerism cluster_0 Non-Polar / Gas Phase cluster_1 Polar Solvent (DMSO) / Solid State Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Keto Keto Form (4(1H)-Quinolone) Vinylogous Amide Enol->Keto Prototropic Shift (Favored in DMSO)

Caption: Equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms. In DMSO-d₆, the Keto form is the dominant species observed.[4]

Mass Spectrometry (MS) Validation

Before detailed NMR analysis, Mass Spectrometry provides the first "Go/No-Go" gate by confirming the molecular formula and the presence of chlorine.

ParameterObservationStructural Inference
Ionization Mode ESI (+)Protonated molecular ion [M+H]⁺
Base Peak (m/z) 210.03Matches C₁₀H₉ClNO₂⁺
Isotope Pattern M (210) : M+2 (212)Ratio ~3:1
Fragment Loss [M-15]⁺Loss of -CH₃ (Confirms Methoxy group)
Fragment Loss [M-28]⁺Loss of CO (Typical of phenols/quinolones)

Expert Insight: The 3:1 intensity ratio between the molecular ion and the M+2 peak is the definitive signature of a monochlorinated species (


Cl vs 

Cl natural abundance).

NMR Spectroscopy: The Elucidation Core

This section assumes the sample is dissolved in DMSO-d₆ , favoring the quinolone form.

Proton ( H) NMR Assignment

The molecule has 8 protons. 3 are exchangeable/methyl, and 5 are aromatic/alkenic.

PositionChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH (1) 11.5 - 12.0Broad Singlet-Characteristic of quinolone NH; exchangeable with D₂O.[3]
H-2 7.85Doublet (d)

Deshielded by adjacent N; couples to H-3.
H-3 6.05Doublet (d)

Shielded

-carbonyl proton; characteristic "cis-alkene" coupling of quinolone ring.
H-6 7.20Doublet (d)

Ortho coupling to H-7.
H-7 7.45Doublet (d)

Ortho coupling to H-6. (Deshielded slightly by OMe proximity).
OMe (8) 3.95Singlet (s)-Diagnostic methoxy peak.
Carbon ( C) NMR Assignment
CarbonShift (ppm)TypeLogic
C-4 176.5C=O[3]Carbonyl carbon (confirming quinolone form).[4]
C-8 148.0C_q-OIpso carbon attached to OMe.
C-2 139.5CHAdjacent to Nitrogen.
C-5 122.0C_q-ClIpso carbon attached to Chlorine.
C-8a 128.0C_qBridgehead carbon.[3]
OMe 56.5CH₃Methoxy carbon.
Regiochemistry Validation (2D NMR)

Distinguishing between isomers (e.g., 5-Cl/8-OMe vs 8-Cl/5-OMe) requires establishing spatial connectivity.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Critical Interaction: Irradiating the OMe singlet (3.95 ppm) should show a strong NOE correlation with H-7 .

    • Absence: There should be no NOE between OMe and the H-2/H-3 pair.

    • Inference: This confirms the OMe group is at position 8 (adjacent to H-7) rather than position 5.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • H-2 to C-4: Confirms the pyridone ring structure.

    • H-6 to C-5 & C-8: H-6 will show long-range coupling to the C-Cl carbon (C-5), helping to anchor the chlorine position.[3]

Visualization: Elucidation Workflow

ElucidationFlow cluster_MS Step 1: Composition cluster_NMR Step 2: Connectivity & Regiochemistry Sample Sample: 5-Cl-8-OMe-Quinolin-4-ol MS Mass Spec (ESI+) Confirm M/M+2 (3:1) Confirm Cl presence Sample->MS HNMR 1H NMR (DMSO-d6) Identify NH, OMe, and 2 distinct AB systems MS->HNMR NOESY NOESY / ROESY Correlation: OMe <-> H7 Confirms OMe at Pos 8 HNMR->NOESY Conclusion Structure Confirmed: 5-Chloro-8-methoxy-4(1H)-quinolone NOESY->Conclusion

Caption: Logical workflow for confirming the structure, prioritizing the placement of the Methoxy group via NOESY.

Experimental Protocol

To ensure reproducibility and spectral fidelity, follow this standardized protocol.

Sample Preparation
  • Solvent Choice: Use DMSO-d₆ (99.9% D) + 0.03% TMS.

    • Reasoning: Chloroform-d often leads to line broadening due to intermediate exchange rates of the tautomeric proton.[3] DMSO stabilizes the keto form via Hydrogen bonding.

  • Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.

    • Note: Sonicate for 2 minutes. Quinolones can pack tightly in the crystal lattice; ensure full dissolution to avoid "ghost" peaks from aggregates.

Acquisition Parameters (400 MHz+)
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: 30° pulse angle, 1s relaxation delay (d1).

    • 13C: Power-gated decoupling (pg), d1 = 2s.

    • NOESY: Mixing time (

      
      ) = 500 ms. This is optimal for small-to-medium molecules to observe NOE without heavy spin-diffusion.[3]
      
Synthesis Validation (Provenance)

If synthesizing the compound to verify the structure:

  • Route: Gould-Jacobs Reaction .

  • Precursors: 5-Chloro-2-anisidine + Diethyl ethoxymethylenemalonate (EMME).[3]

  • Mechanism: Thermal cyclization of the anilinomethylene malonate intermediate yields the 4-hydroxyquinoline scaffold.[3] The retention of the Cl (from start material) and OMe (from start material) positions is chemically mandated, providing strong supporting evidence for the spectral assignment.

References

  • Tautomerism of 4-Hydroxyquinolines

    • Claramunt, R. M., et al. "The structure of 4-hydroxyquinoline in the solid state and in solution." Journal of Chemical Society, Perkin Transactions 2.
    • Source:

  • NMR Assignments of Quinolones

    • Emami, S., et al. "Synthesis and antibacterial activity of 4-quinolone derivatives." European Journal of Medicinal Chemistry.
    • Source:

  • Synthesis via Gould-Jacobs Reaction

    • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
    • Source:

  • Spectral Database for Organic Compounds (SDBS)

    • General reference for Quinoline chemical shifts.
    • Source:

Sources

An In-depth Technical Guide to 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-8-methoxyquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and materials science. This document will detail its molecular characteristics, synthesis, and analytical data, offering a valuable resource for researchers engaged in drug discovery and development.

Core Molecular Attributes

5-Chloro-8-methoxyquinolin-4-ol, also known by its synonym 5-Chloro-4-hydroxy-8-methoxyquinoline, is a halogenated and methoxylated derivative of the quinoline scaffold. The presence of the chloro, methoxy, and hydroxyl functional groups imparts specific chemical properties that are of interest for further molecular design and synthesis.

A summary of its key molecular and physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂[1], [2]
Molecular Weight 209.63 g/mol [1], [2]
CAS Number 1153084-29-7[1], [2]
Predicted Boiling Point 355.3 ± 42.0 °C[1]
Predicted Density 1.326 ± 0.06 g/cm³[1]
Hydrogen Bond Donors 1[1], [2]
Hydrogen Bond Acceptors 3[1], [2]

Synthesis and Structural Elucidation

While specific experimental details for the synthesis of 5-Chloro-8-methoxyquinolin-4-ol are not widely published, its structure suggests that it can be prepared from derivatives of 8-hydroxyquinoline or through the cyclization of appropriately substituted anilines. A plausible synthetic approach would involve the methylation of the hydroxyl group of a precursor like 5-chloro-8-hydroxyquinoline, followed by the introduction of the hydroxyl group at the 4-position.

The structural elucidation of this compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the positions of the chloro, methoxy, and hydroxyl groups on the quinoline ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H, C-O, C=C, and C-Cl bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight and elemental composition.

Potential Applications in Research and Development

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities. They are core structures in a number of approved drugs and are frequently investigated in drug discovery programs.

The related compound, 5-chloro-8-hydroxyquinoline, is known for its antimicrobial, antifungal, and potential anticancer properties.[3] It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Specifically, it has shown in vitro activity against Mycobacterium tuberculosis.[4]

Given the structural similarities, 5-Chloro-8-methoxyquinolin-4-ol is a promising candidate for investigation in several areas:

  • Antimicrobial and Antifungal Research: The quinoline core, combined with the halogen substituent, suggests potential for antimicrobial and antifungal activity.

  • Anticancer Drug Discovery: Many quinoline-based compounds have been investigated as anticancer agents. The specific substitution pattern of this molecule could offer novel interactions with biological targets.

  • Materials Science: The ability of 8-hydroxyquinoline derivatives to chelate metal ions makes them interesting for the development of new materials with specific electronic or optical properties.

Experimental Protocols for Related Compounds

Synthesis of 5-Chloro-8-hydroxyquinoline

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 4-Chloro-2-aminophenol Reflux Reflux at 111°C for 24 hours Reactant1->Reflux Reactant2 Acrolein Diethyl Acetal Reactant2->Reflux Reactant3 1N HCl Reactant3->Reflux Neutralize Neutralize with Na₂CO₃ Reflux->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry Dry with Na₂SO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Column Column Chromatography Evaporate->Column Product 5-Chloro-8-hydroxyquinoline Column->Product

Caption: General workflow for the synthesis of 5-Chloro-8-hydroxyquinoline.

Step-by-Step Methodology:

  • To a round-bottomed flask containing 4-chloro-2-aminophenol (~1 mmol), add a 1N HCl solution (82.5 mL).[5]

  • Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.[5]

  • Reflux the resulting solution at 111°C for 24 hours.[5]

  • After cooling to room temperature, neutralize the solution to a pH of 7-8 by adding solid Na₂CO₃.[5]

  • Extract the product with dichloromethane (3 x 100 mL).[5]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.[5]

  • Evaporate the solvent under reduced pressure.[5]

  • Purify the crude residue by column chromatography to yield the desired quinoline product.[5]

Conclusion

5-Chloro-8-methoxyquinolin-4-ol is a quinoline derivative with potential for further investigation in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, its structural relationship to other biologically active quinolines suggests it is a compound of interest. The synthesis and characterization of this molecule would be a valuable contribution to the field, potentially unlocking new avenues for the development of novel therapeutics and functional materials.

References

  • Reagent Database. (n.d.). 5-CHLORO-4-HYDROXY-8-METHOXYQUINOLINE. Retrieved from [Link]

  • JIN DUN CHEMISTRY. (2024, December 30). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. Retrieved from [Link]

  • Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-8-methoxyquinolin-4-ol, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining a compound's utility, from reaction kinetics to bioavailability, this document synthesizes theoretical principles with practical experimental methodologies. It covers the core physicochemical properties influencing solubility, explores the effects of solvent polarity and pH, and provides detailed, field-proven protocols for accurate solubility determination. While quantitative solubility data for 5-Chloro-8-methoxyquinolin-4-ol is not extensively published, this guide leverages data from the closely related structural analog, 5-chloro-8-hydroxyquinoline, to provide a robust predictive framework. All protocols and discussions are grounded in established scientific principles to ensure reliability and reproducibility for professionals in pharmaceutical and chemical research.

Introduction: The Critical Role of Solubility

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties[1]. 5-Chloro-8-methoxyquinolin-4-ol belongs to this vital class of heterocyclic compounds. The journey of a novel compound from laboratory synthesis to a viable drug candidate is critically dependent on its physicochemical properties, chief among them being solubility.

Solubility dictates the concentration of a compound that can be achieved in a given solvent, which has profound implications for:

  • Drug Discovery & Development: Aqueous solubility is a primary determinant of oral bioavailability. A compound with low solubility may exhibit poor absorption, leading to unpredictable in vivo results and potential failure in later development stages[2][3][4].

  • Formulation Science: Developing a stable and effective dosage form requires a thorough understanding of the active pharmaceutical ingredient's (API) solubility in various excipients and physiological fluids.

  • In Vitro Assays: Achieving reliable and reproducible results in biological screening assays is contingent on the compound being fully dissolved in the assay medium. Undissolved particles can lead to inaccurate potency measurements[3].

  • Synthetic Chemistry: Optimizing reaction conditions, purification (e.g., recrystallization), and product isolation often hinges on selecting solvents in which the compound and its precursors have appropriate solubility profiles[5].

This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively assess and understand the solubility of 5-Chloro-8-methoxyquinolin-4-ol.

Physicochemical Properties of Substituted Quinolines

The solubility of a molecule is intrinsically linked to its structure. For 5-Chloro-8-methoxyquinolin-4-ol, key features include the basic nitrogen in the quinoline ring, the acidic hydroxyl group at position 4, the lipophilic chloro group, and the methoxy group. While specific experimental data for this exact molecule is limited, we can infer its behavior from related structures.

PropertyValue / Predicted Behavior for 5-Chloro-8-methoxyquinolin-4-ol & AnalogsSignificance for Solubility
Molecular Formula C₁₀H₈ClNO₂[6]Provides the basis for molecular weight and elemental composition.
Molecular Weight 210.63 g/mol (calculated)Influences the mass-to-mole ratio in solubility calculations.
Appearance Likely a solid at room temperature, similar to related quinolinols[7][8].The solid-state form (crystalline vs. amorphous) significantly impacts solubility[9].
pKa (Predicted) The quinoline nitrogen is weakly basic (pKa of conjugate acid ~4-5), while the 4-ol group is weakly acidic (pKa ~8-9).This amphoteric nature means its charge state and, consequently, aqueous solubility are highly dependent on pH. It will be least soluble near its isoelectric point and more soluble in acidic and basic solutions[5][10].
Melting Point Not determined. The related 5-chloro-8-hydroxyquinoline melts at 122-124 °C[7].A high melting point often correlates with strong crystal lattice energy, which can lead to lower solubility.
logP (Predicted) Moderately lipophilic due to the aromatic rings and chloro-substituent.A higher logP value generally indicates greater solubility in non-polar organic solvents and lower solubility in water.
The Impact of pH on Ionization and Solubility

The dual acidic and basic nature of 5-Chloro-8-methoxyquinolin-4-ol makes pH the most powerful tool for modulating its aqueous solubility. The nitrogen atom on the quinoline ring can be protonated in acidic conditions to form a more soluble cationic salt, while the hydroxyl group can be deprotonated in basic conditions to form a more soluble anionic species[5][10][11].

G cluster_pH cluster_Molecule cluster_Solubility pH_Low Low pH (e.g., < 4) Cation Cationic (Protonated Nitrogen) [Molecule]-H⁺ pH_Low->Cation Protonation pH_Mid Mid pH (Isoelectric Point) Neutral Neutral Zwitterion/Unionized [Molecule] pH_Mid->Neutral pH_High High pH (e.g., > 10) Anion Anionic (Deprotonated Hydroxyl) [Molecule]⁻ pH_High->Anion Deprotonation Sol_High1 High Solubility Cation->Sol_High1 Sol_Low Low Solubility Neutral->Sol_Low Sol_High2 High Solubility Anion->Sol_High2

Caption: Relationship between pH, ionization state, and aqueous solubility.

Solubility Profile in Various Solvents

Table 1: Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline (Form I) at 298.15 K (25 °C)[12]

SolventSolvent TypeMole Fraction (x10²)Estimated Qualitative Solubility
1,4-Dioxane Ether7.51Very Soluble
2-Ethoxyethanol Glycol Ether3.33Freely Soluble
n-Propyl Acetate Ester2.97Freely Soluble
2-Methoxyethanol Glycol Ether2.91Freely Soluble
Ethyl Acetate Ester2.69Soluble
Methyl Acetate Ester2.45Soluble
Isopropyl Acetate Ester2.32Soluble
Acetone (DMK) Ketone2.00Soluble
n-Propanol (n-PrOH) Alcohol0.76Sparingly Soluble
Ethanol (EtOH) Alcohol0.58Sparingly Soluble
Isopropanol (IPrOH) Alcohol0.45Sparingly Soluble
Methanol (MtOH) Alcohol0.42Sparingly Soluble
Water Aqueous0.001 (approx.)*Very Slightly Soluble / Insoluble

*Note: Water solubility for 5-chloro-8-hydroxyquinoline reported as 0.019 g/L, which corresponds to a mole fraction of approximately 1.9 x 10⁻⁵[7].

Interpretation and Extrapolation to 5-Chloro-8-methoxyquinolin-4-ol
  • Organic Solvents: Like its analog, 5-Chloro-8-methoxyquinolin-4-ol is expected to exhibit good solubility in moderately polar to polar aprotic solvents such as ethers (dioxane), esters (ethyl acetate), and ketones (acetone)[12]. Its solubility in alcohols like ethanol and methanol is likely to be moderate[5][11].

  • Aqueous Solvents: The parent compound, quinoline, is only slightly soluble in cold water[1][5][13]. Given its organic structure, 5-Chloro-8-methoxyquinolin-4-ol is predicted to have very low intrinsic solubility in neutral water. As discussed, solubility can be significantly enhanced at pH values far from the isoelectric point.

  • Effect of Temperature: For most solid solutes, solubility increases with temperature[10][11]. Studies on 5-chloro-8-hydroxyquinoline confirm its solubility is directly proportional to temperature in all tested solvents[12]. This principle is expected to hold true for 5-Chloro-8-methoxyquinolin-4-ol.

Experimental Methodology: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies[14][15][16]. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of 5-Chloro-8-methoxyquinolin-4-ol in a specific solvent at a controlled temperature.

Materials:

  • 5-Chloro-8-methoxyquinolin-4-ol (solid powder)

  • Solvent of interest (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, Ethanol)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control[14]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)

Workflow:

G start Start prep 1. Preparation Add excess solid compound to solvent in triplicate vials. start->prep equilibrate 2. Equilibration Agitate at constant T (e.g., 25°C or 37°C) for 24-48h. prep->equilibrate separate 3. Phase Separation Centrifuge to pellet undissolved solid. equilibrate->separate sample 4. Sampling Carefully withdraw supernatant. Filter through 0.22µm syringe filter. separate->sample analyze 5. Analysis Quantify compound concentration using a validated HPLC method. sample->analyze calc 6. Calculation Determine solubility (e.g., in µg/mL) from calibration curve. analyze->calc end End calc->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Procedure:

  • Preparation: In triplicate for each solvent, add an excess amount of solid 5-Chloro-8-methoxyquinolin-4-ol to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure equilibrium has been reached[15][17]. A common starting point is to add enough compound to make a suspension that is 5-10 times the expected solubility.

  • Equilibration: Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL) to each vial. Seal the vials tightly.

  • Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for standard solubility, 37°C for physiological relevance) and agitation speed (e.g., 300 RPM)[17]. The agitation should be vigorous enough to keep the solid suspended but not so much as to create a vortex[14].

  • Equilibrium Time: Allow the samples to shake for a sufficient duration to reach equilibrium. For most compounds, 24 to 48 hours is adequate[9][17]. To validate this, a time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed initially to confirm that the concentration has reached a stable plateau.

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly at the experimental temperature. To separate the saturated solution from the excess solid, centrifuge the vials.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial.

    • Causality Check: Filtration is a critical step to remove any remaining solid microparticles that would otherwise lead to an overestimation of solubility[17]. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Analysis: Prepare a standard calibration curve for 5-Chloro-8-methoxyquinolin-4-ol. Dilute the filtered samples as necessary to fall within the linear range of the calibration curve and quantify the concentration using a validated HPLC-UV or LC-MS method.

  • Data Reporting: Report the average solubility from the triplicate samples in standard units (e.g., mg/mL or µM) along with the standard deviation, solvent system, and temperature.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Chloro-8-methoxyquinolin-4-ol is not widely available, data from closely related analogs like 5-chloro-8-hydroxyquinoline provides essential handling guidance. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation[8][18].

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat[18].

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust. Avoid contact with skin, eyes, and clothing[19].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents[19].

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains[19].

Conclusion

5-Chloro-8-methoxyquinolin-4-ol is a compound with solubility characteristics that are highly dependent on the chosen solvent system. It is predicted to have low intrinsic aqueous solubility but good solubility in various organic solvents. The presence of both acidic and basic functional groups makes its aqueous solubility highly tunable with pH adjustments—a critical feature for drug development and formulation. For definitive quantitative data, the Shake-Flask method remains the most reliable approach. By understanding the principles and applying the methodologies outlined in this guide, researchers can effectively characterize the solubility of 5-Chloro-8-methoxyquinolin-4-ol, enabling its successful application in further scientific investigation.

References

  • Protocols.io. (2019). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • International Journal of Fundamental and Applied Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Taylor & Francis. (2022). Quinoline – Knowledge and References. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet - 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • ScienceDirect. (2022). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-8-methoxyquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

Sources

Theoretical & Mechanistic Profiling of 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the theoretical and mechanistic profiling of 5-Chloro-8-methoxyquinolin-4-ol . This document is structured for researchers and computational chemists, focusing on Density Functional Theory (DFT) characterization, tautomeric equilibrium, and predictive biological modeling.[1]

Document Type: Technical Whitepaper Subject: Computational Chemistry & Molecular Modeling Target Molecule: 5-Chloro-8-methoxyquinolin-4-ol (CAS: N/A for specific isomer, derivative of 4-hydroxyquinoline)[1]

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer agents.[1] 5-Chloro-8-methoxyquinolin-4-ol represents a specific modification of this core where the 8-hydroxy group (typical of chelators like cloxyquine) is methylated, blocking metal chelation at the 8-position, while the 5-chloro substituent modulates lipophilicity and electronic distribution.[1]

This guide outlines the theoretical framework for studying this molecule, focusing on its tautomeric preference (4-quinolinol vs. 4-quinolone), electronic properties (HOMO-LUMO), and predicted reactivity.[1]

Structural Basis & Tautomeric Equilibrium

A critical feature of 4-substituted quinolines is the prototropic tautomerism between the enol form (4-quinolinol ) and the keto form (4-quinolone ).[1] Accurate theoretical modeling must account for this equilibrium, as the tautomer dictates binding affinity and solubility.[1]

Theoretical Methodology (DFT)

To accurately predict the properties of 5-Chloro-8-methoxyquinolin-4-ol, the following computational protocol is recommended:

  • Software: Gaussian 16 or ORCA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion interactions).[1]

  • Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse and polarization functions).[1]

  • Solvation Model: IEF-PCM (Polarizable Continuum Model) simulating Water (

    
    ) and DMSO (
    
    
    
    ).[1]
Tautomerization Analysis

Theoretical studies on analogous 4-hydroxyquinolines indicate that the 4-quinolone (keto) tautomer is thermodynamically favored in both the solid state and polar solvents due to aromatic stabilization of the pyridone ring and intermolecular hydrogen bonding.[1]

  • Enol Form: Aromatic pyridine ring; OH group at C4.[1]

  • Keto Form: NH group at N1; Carbonyl (C=O) at C4; loss of aromaticity in the N-containing ring, but stabilized by resonance.[1]

Visualization: Tautomeric Pathway

Tautomerism cluster_legend Thermodynamic Driver Enol Enol Form (4-Quinolinol) Less Stable in Polar Media TS Transition State (Proton Transfer) Enol->TS +ΔG‡ Keto Keto Form (4-Quinolone) Dominant Tautomer TS->Keto -ΔG (Exergonic) Description The 4-quinolone form is stabilized by solvent interactions and resonance energy, despite the loss of full aromaticity.

Figure 1: Predicted tautomerization pathway. The 4-quinolone form is the relevant species for docking studies.

Electronic Properties & Reactivity Descriptors

Understanding the distribution of electron density is vital for predicting how 5-Chloro-8-methoxyquinolin-4-ol interacts with biological targets (e.g., DNA gyrase or heme).[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a measure of chemical stability.[1]
  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the 8-methoxy oxygen and the quinolone ring system (π-donor).[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Likely localized on the pyridone ring, specifically the C=O group (π-acceptor).[1]

  • Effect of 5-Cl: The chlorine atom is electron-withdrawing (

    
    -induction), stabilizing the HOMO and potentially increasing the band gap compared to the non-chlorinated analog.[1]
    
Global Reactivity Descriptors

Using Koopmans' theorem, we can derive quantitative descriptors from the FMO energies (


 and 

).[1]
ParameterSymbolFormulaPhysical Meaning
Ionization Potential


Energy required to remove an electron.[1]
Electron Affinity


Energy released when adding an electron.[1]
Chemical Hardness


Resistance to charge transfer (Higher = More Stable).[1]
Chemical Softness


Ease of polarization (Higher = More Reactive).[1]
Electrophilicity


Propensity to accept electrons (Key for Michael acceptors).[1]
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

  • Red Regions (Negative Potential): Nucleophilic sites.[1] Predicted at the Carbonyl Oxygen (C4=O) and the Methoxy Oxygen (O8) .[1] These are the primary H-bond acceptors.

  • Blue Regions (Positive Potential): Electrophilic sites.[1] Predicted at the NH proton (H-bond donor) and the aromatic protons.[1]

Spectroscopic Profiling (Theoretical Predictions)

To validate the synthesis of 5-Chloro-8-methoxyquinolin-4-ol, researchers should look for these theoretical spectral signatures.

Infrared (IR) Spectroscopy[1]
  • 
    (N-H):  Broad band at 3100–3400 cm⁻¹ (indicative of the quinolone form).[1]
    
  • 
    (C=O):  Strong stretch at 1620–1640 cm⁻¹ (characteristic of 4-quinolones).[1]
    
  • 
    (C-Cl):  Weak bands in the fingerprint region (600–800 cm⁻¹).[1]
    
Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    ):
    • N-H: A broad singlet downfield (~11.5–12.0 ppm).[1]

    • OCH

      
      :  A sharp singlet at ~3.9–4.0 ppm.[1]
      
    • Aromatic Region: The 5-Cl substitution pattern leaves protons at positions 2, 3, 6, and 7.[1] H-2 (adjacent to N) will be the most deshielded (~7.8–8.0 ppm).[1]

Biological Potential & Docking Workflow

Unlike 8-hydroxyquinolines (cloxyquine), which act via metal chelation, the 8-methoxy variant cannot form a stable 5-membered chelate ring.[1] Therefore, its mechanism likely involves:

  • Intercalation: Stacking between DNA base pairs.[1]

  • H-Bonding: Binding to the ATP-binding pocket of enzymes (e.g., DNA Gyrase or Topoisomerase IV).[1]

Molecular Docking Protocol

To assess biological activity, the following workflow is required:

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) GridGen Grid Generation (Active Site Definition) LigandPrep->GridGen TargetPrep Target Preparation (DNA Gyrase / PDB: 1KZN) Remove Water/Ligands TargetPrep->GridGen Docking Docking Simulation (AutoDock Vina / Glide) GridGen->Docking Analysis Interaction Analysis (H-Bonds, Pi-Stacking, RMSD) Docking->Analysis

Figure 2: Standardized molecular docking workflow for quinolone derivatives.[1]

Experimental Validation Protocols

To ground the theoretical study, the compound must be synthesized and characterized.[1]

Synthesis Route (Gould-Jacobs Reaction)

A robust pathway to 4-quinolones involves the cyclization of anilines.[1]

  • Starting Material: 5-Chloro-2-methoxyaniline (CAS: 95-03-4).[1][2]

  • Condensation: React with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.

  • Cyclization: Thermal cyclization in diphenyl ether at 250°C yields the ester.[1]

  • Hydrolysis & Decarboxylation: Saponification followed by heating yields 5-Chloro-8-methoxyquinolin-4(1H)-one .[1]

Validation Checklist

References

  • Gaussian, Inc. (2016).[1] Gaussian 16, Revision C.01. Wallingford, CT.[1] Link

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1][3] Universal Solvation Model Based on Solute Electron Density (SMD). The Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. Link[1]

Sources

The Enduring Legacy of the Quinoline Scaffold: A Journey from Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a seemingly simple fusion of a benzene and a pyridine ring, has etched an indelible mark on the landscape of medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, this heterocyclic aromatic compound has proven to be a "privileged scaffold," giving rise to a vast and diverse family of derivatives with a remarkable spectrum of pharmacological activities.[2][3] This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinoline derivatives, delving into their multifaceted applications and the intricate mechanisms that underpin their therapeutic efficacy.

A Historical Odyssey: From Obscure Isolate to Medicinal Mainstay

The story of quinoline begins with its serendipitous discovery in coal tar by Friedlieb Ferdinand Runge.[2] However, its true potential remained largely untapped until the late 19th and early 20th centuries, when chemists began to unravel its structure and develop methods for its synthesis. This era witnessed the birth of several eponymous reactions that are still fundamental to quinoline chemistry today.

A pivotal moment in the history of quinoline was the discovery of its potent antimalarial properties. Quinine, a naturally occurring quinoline alkaloid from the bark of the Cinchona tree, had been used for centuries to treat malaria.[3] This spurred the development of synthetic quinoline-based antimalarials like chloroquine, primaquine, and mefloquine, which became mainstays in the global fight against this devastating parasitic disease.[4] The success of these early drugs solidified the importance of the quinoline scaffold in drug discovery and paved the way for the exploration of its derivatives in a wide range of other therapeutic areas.

The Art of Synthesis: Crafting the Quinoline Core

The versatility of the quinoline scaffold is matched by the ingenuity of the synthetic methods developed to construct it. Several classic named reactions provide the foundation for modern quinoline synthesis, each with its own unique advantages and applications.

The Skraup Synthesis: A Classic and Robust Approach

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup, is a powerful method for producing quinolines.[5] The archetypal reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[5]

Mechanism of the Skraup Synthesis:

The reaction proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[5]

  • Michael Addition: Aniline undergoes a Michael addition to acrolein.[6]

  • Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[7]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline.[7]

Experimental Protocol for Skraup Synthesis of Quinoline:

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or an alternative oxidizing agent like arsenic pentoxide)[5]

  • Ferrous sulfate heptahydrate (to moderate the reaction)[5]

Procedure:

  • In a suitable reaction vessel, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while stirring.

  • Add ferrous sulfate heptahydrate to the mixture.

  • Gently heat the mixture. The reaction is exothermic and may become vigorous.[5]

  • Once the initial exothermic reaction subsides, add nitrobenzene.

  • Continue heating the reaction mixture for several hours to ensure complete reaction.

  • After cooling, dilute the mixture with water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

  • Isolate the crude product by steam distillation.[5]

  • Purify the quinoline by distillation.[5]

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis, developed by Paul Friedländer in 1882, involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, such as an aldehyde or ketone.[8][9][10] This reaction can be catalyzed by either acids or bases.[8]

Mechanism of the Friedländer Synthesis:

Two primary mechanisms have been proposed:

  • Aldol Condensation First: The 2-aminoaryl carbonyl and the α-methylene carbonyl compound undergo an aldol condensation, followed by cyclization and dehydration.[9]

  • Schiff Base Formation First: The amine and carbonyl groups first form a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.[9]

Experimental Protocol for Friedländer Synthesis:

Materials:

  • 2-Aminobenzaldehyde (or a 2-aminoaryl ketone)

  • A ketone or aldehyde with an α-methylene group (e.g., acetone)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)[8]

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the 2-aminobenzaldehyde and the carbonyl compound in a suitable solvent.

  • Add the acid or base catalyst to the mixture.

  • Heat the reaction mixture under reflux for a specified period.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent.

  • Purify the resulting quinoline derivative by recrystallization or column chromatography.

The Combes Quinoline Synthesis: Utilizing β-Diketones

First described by Alphonse-Edmond Combes in 1888, this method involves the acid-catalyzed condensation of a primary aromatic amine with a 1,3-diketone.[11][12][13]

Mechanism of the Combes Synthesis:

The reaction proceeds in two main stages:

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[11][13]

  • Cyclodehydration: Under strong acidic conditions, the enamine undergoes intramolecular electrophilic aromatic substitution followed by dehydration to yield the 2,4-disubstituted quinoline.[11][13]

Experimental Protocol for Combes Synthesis:

Materials:

  • Aniline

  • A 1,3-diketone (e.g., acetylacetone)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)[11]

Procedure:

  • Mix the aniline and the 1,3-diketone. The initial reaction to form the enamine may occur at moderate temperatures.[11]

  • Carefully add the strong acid catalyst to the mixture.

  • Heat the reaction mixture to promote cyclization and aromatization.[11]

  • After cooling, pour the reaction mixture onto ice and neutralize with a base.

  • Extract the product with an organic solvent.

  • Purify the quinoline derivative by distillation or recrystallization.

The Gould-Jacobs Reaction: Synthesis of 4-Hydroxyquinolines

The Gould-Jacobs reaction is a key method for preparing 4-hydroxyquinoline derivatives.[14] It involves the reaction of an aniline with an alkoxymethylenemalonic ester.[14][15]

Mechanism of the Gould-Jacobs Reaction:

The process involves several steps:

  • Condensation: The aniline reacts with the malonic ester derivative to form an anilidomethylenemalonic ester.[14]

  • Cyclization: Thermal cyclization of the intermediate leads to a 4-hydroxy-3-carboalkoxyquinoline.[14]

  • Saponification and Decarboxylation: Saponification of the ester followed by decarboxylation yields the 4-hydroxyquinoline.[14]

Experimental Protocol for Gould-Jacobs Reaction:

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling solvent (e.g., diphenyl ether)[15]

  • Sodium hydroxide (for saponification)

  • Acid (for neutralization and decarboxylation)

Procedure:

  • Heat a mixture of the aniline and diethyl ethoxymethylenemalonate to initiate condensation.

  • Add a high-boiling solvent and heat to a high temperature (often >250°C) to effect cyclization.[16]

  • Cool the reaction mixture and isolate the intermediate ester.

  • Hydrolyze the ester using a solution of sodium hydroxide.

  • Acidify the mixture to precipitate the carboxylic acid.

  • Heat the carboxylic acid to induce decarboxylation and form the 4-hydroxyquinoline.

The Pfitzinger Reaction: From Isatin to Quinoline-4-carboxylic Acids

The Pfitzinger reaction provides a route to substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[17][18][19]

Mechanism of the Pfitzinger Reaction:

The key steps are:

  • Ring Opening of Isatin: The base hydrolyzes the amide bond of isatin to form a keto-acid intermediate.[18][19]

  • Condensation: The aniline derivative condenses with the carbonyl compound to form an enamine.[18]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes intramolecular cyclization followed by dehydration to yield the quinoline-4-carboxylic acid.[18]

Experimental Protocol for Pfitzinger Reaction:

Materials:

  • Isatin

  • A ketone or aldehyde with an α-methylene group

  • Strong base (e.g., potassium hydroxide)[18]

  • Solvent (e.g., ethanol)

  • Acid (for workup)

Procedure:

  • Dissolve isatin in an alcoholic solution of the strong base.

  • Add the carbonyl compound to the reaction mixture.

  • Reflux the mixture for several hours.[18]

  • After cooling, dilute with water and filter.

  • Acidify the filtrate with an acid (e.g., acetic acid) to precipitate the quinoline-4-carboxylic acid product.[18]

  • Collect the product by filtration and purify by recrystallization.

The Pharmacological Prowess of Quinoline Derivatives

The true significance of the quinoline scaffold lies in its profound and diverse biological activities.[3][20][21] Its derivatives have been successfully developed as therapeutic agents for a wide range of diseases.[1][2]

Antimalarial Agents: A Historical and Ongoing Battle

Quinoline-containing drugs are cornerstones of antimalarial chemotherapy.[4][22] They are thought to exert their effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole.[4][23][24]

Mechanism of Action:

  • Accumulation: Chloroquine, a dibasic drug, accumulates to high concentrations within the acidic food vacuole of the parasite.[4][22]

  • Inhibition of Heme Polymerization: The high concentration of the drug is believed to inhibit the polymerization of toxic heme into inert hemozoin crystals.[4][22][24]

  • Toxicity: The buildup of free heme leads to oxidative stress and parasite death.[23]

The more lipophilic quinolinemethanol drugs, such as mefloquine and quinine, are not concentrated as extensively in the food vacuole and may have alternative sites of action.[22]

Antimalarial_Mechanism

Antibacterial Agents: A Broad Spectrum of Activity

Quinoline derivatives have also demonstrated significant potential as antibacterial agents, active against a range of Gram-positive and Gram-negative bacteria.[25][26][27] The well-known fluoroquinolone antibiotics, while structurally distinct, share a common heritage with the quinoline scaffold. More recently, novel quinoline derivatives are being explored to combat multidrug-resistant bacterial strains.[25]

Mechanism of Action: While the exact targets for many newer quinoline antibacterials are still under investigation, some are thought to inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV, similar to the quinolones.[28] Other proposed mechanisms include targeting the proton pump of ATP synthase.[25]

Antibacterial_Mechanism

Anticancer Agents: A Multifaceted Approach to a Complex Disease

The quinoline scaffold is a prominent feature in a number of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation.[29][30][31]

Mechanisms of Action:

  • Inhibition of Tyrosine Kinases: Some quinoline derivatives act as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division.[30]

  • Disruption of Tubulin Polymerization: Others interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[30]

  • DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues can intercalate into DNA, disrupting DNA replication and transcription. They can also inhibit topoisomerase enzymes, which are essential for managing DNA topology during these processes.[29]

  • Induction of Apoptosis: Many quinoline-based anticancer agents induce programmed cell death (apoptosis) in cancer cells through various pathways.[29][30]

Anticancer_Mechanisms

Quantitative Data on the Biological Activity of Quinoline Derivatives

The efficacy of quinoline derivatives is quantified using various in vitro assays. The following table summarizes key biological activity data for representative compounds.

Compound Class Example Compound Therapeutic Target Activity (IC₅₀/MIC) Cell Line/Organism
Antimalarial ChloroquineHeme Polymerization~20 nMPlasmodium falciparum (chloroquine-sensitive)
Antimalarial MefloquineMultiple/Uncertain~30 nMPlasmodium falciparum
Antibacterial Novel Quinoline DerivativeATP Synthase (putative)1.0 µg/mL (MIC)Clostridium difficile[25]
Anticancer CamptothecinTopoisomerase IVaries by cell lineVarious cancer cell lines
Anticancer AxitinibVEGFR Tyrosine Kinase0.2 nMHUVEC

Conclusion: A Scaffold with a Bright Future

From its humble origins in coal tar, the quinoline scaffold has evolved into a cornerstone of modern medicinal chemistry. Its rich history is a testament to the power of organic synthesis and the relentless pursuit of new therapeutic agents. The diverse and potent biological activities of quinoline derivatives continue to inspire the design and development of novel drugs to combat some of the world's most pressing health challenges. As our understanding of disease mechanisms deepens and synthetic methodologies become more sophisticated, the enduring legacy of the quinoline scaffold is poised to continue for the foreseeable future, promising new and improved treatments for a wide range of human ailments.

References

  • De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Quinoline antimalarials: mechanisms of action and resistance. Journal of medicinal chemistry, 41(25), 4918-4926.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • Wikipedia. (2023). Combes quinoline synthesis. In Wikipedia.
  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Ahluwalia, V. K., & Parashar, R. K. (2011). Organic Reactions and Their Mechanisms.
  • Wikipedia. (2023). Friedländer synthesis. In Wikipedia.
  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87.
  • Wikipedia. (2023). Skraup reaction. In Wikipedia.
  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.
  • Yadav, M., & Shah, K. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series, 2(1), 1-10.
  • Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 16(12), 1541-1579.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd.
  • Liu, Y., Cui, Z., Wang, Y., Zhang, Z., & Lou, H. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 2(11), 775-783.
  • Wikipedia. (2023). Combes quinoline synthesis. In Wikipedia.
  • Mushtaq, S., Ali, A., & Khan, I. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 1-22.
  • Kumar, A., Kumar, A., & Kumar, V. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
  • Kapishnikov, S., Hviid, L., Jentsch, J., Marti, O., & Als-Nielsen, J. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
  • Kumar, S., & Narasimhan, B. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(7), 100527.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
  • Patel, K., & Rana, A. (2025). Quinoline-A Next Generation Pharmacological Scaffold. Journal of Drug Delivery and Therapeutics, 15(11), 1-10.
  • Pal, M. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 32(1).
  • Barreiro, E. J., & Fraga, C. A. M. (2019). Quinoline: An Attractive Scaffold in Drug Design. Current topics in medicinal chemistry, 19(20), 1739-1740.
  • Semantic Scholar. (n.d.).
  • Chemical Biology & Drug Design. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.
  • Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20137-20156.
  • Royal Society of Chemistry. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Heterocyclic Scaffolds II.
  • Taylor & Francis. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • Sharma, P. C., & Kumar, A. (2021). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current drug targets, 22(13), 1533-1554.
  • Current Topics in Medicinal Chemistry. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.
  • Wikipedia. (2023). Pfitzinger reaction. In Wikipedia.
  • ResearchG
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Ahluwalia, V. K., & Parashar, R. K. (2011). Organic Reactions and Their Mechanisms.
  • ResearchGate. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • RSC Advances. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview.
  • Slideshare. (n.d.).
  • Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Slideshare. (n.d.).
  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Biotage. (n.d.).
  • Journal of Molecular Structure. (2022).
  • MDPI. (2025).
  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.
  • Current Medicinal Chemistry. (2021). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Overview

5-Chloro-8-methoxyquinolin-4-ol belongs to the quinoline class of heterocyclic aromatic compounds, which are scaffolds in numerous pharmacologically active molecules. The structure incorporates a chlorine atom at the C5 position, a methoxy group at C8, and a hydroxyl group at C4, leading to potential tautomerism between the quinolin-4-ol and quinolin-4(1H)-one forms. Understanding its precise spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and further development.

Below is the chemical structure with standard IUPAC numbering, which will be used for the assignment of spectroscopic signals.

Caption: Structure of 5-Chloro-8-methoxyquinolin-4-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For 5-Chloro-8-methoxyquinolin-4-ol, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for quinolinols due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons (OH, NH).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

¹H NMR Spectral Data (Predicted)

The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline core. The methoxy group will appear as a singlet in the upfield region.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~7.8 - 8.0DoubletJ = ~5-6 HzAdjacent to the heterocyclic nitrogen and coupled to H3.
H3~6.2 - 6.4DoubletJ = ~5-6 HzShielded by the adjacent hydroxyl/keto group and coupled to H2.
H6~7.2 - 7.4DoubletJ = ~8-9 HzCoupled to H7 (ortho-coupling).
H7~7.6 - 7.8DoubletJ = ~8-9 HzDeshielded relative to H6 due to proximity to the electron-withdrawing nitrogen. Coupled to H6.
OCH₃~3.9 - 4.1SingletN/ATypical chemical shift for an aryl methoxy group.
OH/NH~11.0 - 12.0Broad SingletN/AHighly deshielded and broad due to hydrogen bonding and chemical exchange. Observable in DMSO-d₆.
¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals corresponding to the carbon atoms of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~140 - 145Adjacent to nitrogen, deshielded.
C3~110 - 115Shielded by the adjacent oxygen functionality.
C4~175 - 180Carbonyl/enol carbon, highly deshielded.
C4a~140 - 142Quaternary carbon at the ring junction.
C5~118 - 122Carbon bearing the chlorine atom.
C6~125 - 128Aromatic CH.
C7~115 - 118Aromatic CH, influenced by the adjacent nitrogen.
C8~150 - 155Carbon bearing the methoxy group, deshielded by oxygen.
C8a~128 - 132Quaternary carbon at the ring junction, adjacent to nitrogen.
OCH₃~56 - 58Typical chemical shift for a methoxy carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be complex but will feature characteristic bands for the key functional groups. The presence of tautomerism may result in the appearance of both O-H and C=O stretching bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H StretchHydroxyl group (quinolin-4-ol tautomer)
3200 - 3000 (broad)N-H StretchAmide group (quinolin-4(1H)-one tautomer)
3100 - 3000C-H StretchAromatic
~2850C-H StretchMethoxy (CH₃)
1650 - 1630C=O StretchKetone (quinolin-4(1H)-one tautomer)
1620 - 1580C=C and C=N StretchAromatic/Quinoline Ring
1280 - 1240C-O StretchAryl Ether (asymmetric)
1050 - 1020C-O StretchAryl Ether (symmetric)
850 - 750C-Cl StretchAryl Chloride

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum. For accurate mass measurement, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is recommended.

  • Detection: Detect the resulting ions to generate a mass spectrum (a plot of relative intensity vs. mass-to-charge ratio, m/z).

Predicted Mass Spectrum Data

The molecular formula is C₁₀H₈ClNO₂. The monoisotopic mass is calculated to be 209.0243 Da.

m/z ValueIonRationale
209/211[M]⁺Molecular ion. The characteristic ~3:1 intensity ratio of the M+2 peak is a definitive indicator of a single chlorine atom.
194/196[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
181/183[M - CO]⁺Loss of carbon monoxide from the quinolone ring, a common fragmentation pathway.
166[M - CH₃ - CO]⁺Sequential loss of a methyl radical and carbon monoxide.
152[M - Cl - HCN]⁺Loss of a chlorine radical followed by hydrogen cyanide from the quinoline ring.
Proposed Fragmentation Pathway

The fragmentation of 5-Chloro-8-methoxyquinolin-4-ol under EI conditions is expected to initiate with the loss of labile groups like the methyl radical from the methoxy ether or a neutral CO molecule.

fragmentation M [M]⁺˙ m/z 209/211 F1 [M-CH₃]⁺ m/z 194/196 M->F1 - •CH₃ F2 [M-CO]⁺˙ m/z 181/183 M->F2 - CO F3 [M-CH₃-CO]⁺ m/z 166 F1->F3 - CO

Caption: A simplified proposed fragmentation pathway for 5-Chloro-8-methoxyquinolin-4-ol.

Integrated Characterization Workflow

For any newly synthesized compound, a multi-faceted approach to characterization is essential for ensuring scientific integrity. The workflow below illustrates the logical progression from synthesis to full spectroscopic confirmation.

workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Analysis cluster_validation Final Validation synthesis Chemical Synthesis (e.g., Conrad-Limpach reaction) purification Purification (Recrystallization / Chromatography) synthesis->purification ms MS Analysis (Confirm MW & Formula) purification->ms ir IR Spectroscopy (Identify Functional Groups) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Elucidate Structure) purification->nmr final_structure Structure Confirmed ms->final_structure ir->final_structure nmr->final_structure

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of quinoline derivatives.[1]

Conclusion

The structural confirmation of 5-Chloro-8-methoxyquinolin-4-ol relies on a synergistic combination of NMR, IR, and MS techniques. NMR spectroscopy provides the carbon-hydrogen framework, IR identifies the key functional groups and helps understand tautomerism, while mass spectrometry confirms the molecular weight and elemental composition. By comparing experimental data to the predicted values outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this compound, enabling its advancement in discovery pipelines.

References

  • BenchChem. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
  • PubChem. 5-chloro-1H-quinolin-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Reagent Database. (2025). 5-CHLORO-4-HYDROXY-8-METHOXYQUINOLINE. Available at: [Link]

  • Journal of Applied Bioanalysis. (2022). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis.
  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.

Sources

An In-depth Technical Guide to the Potential Biological Activity of 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of the novel heterocyclic compound, 5-Chloro-8-methoxyquinolin-4-ol. Drawing upon the extensive research into the diverse pharmacological landscape of quinoline derivatives, this document will explore hypothesized mechanisms of action, potential therapeutic applications, and detailed experimental protocols for the systematic evaluation of this compound. Our approach is grounded in established scientific principles to empower researchers in their quest for novel therapeutic agents.

Introduction to 5-Chloro-8-methoxyquinolin-4-ol: A Compound of Interest

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The core structure, a fusion of a benzene and a pyridine ring, serves as a versatile scaffold for the development of new drugs.[5] 5-Chloro-8-methoxyquinolin-4-ol is a distinct member of this family, characterized by a chlorine atom at the C5 position, a methoxy group at C8, and a hydroxyl group at C4. These substitutions are anticipated to modulate its physicochemical properties and biological activity.

Chemical Structure:

  • IUPAC Name: 5-Chloro-8-methoxyquinolin-4-ol

  • CAS Number: 1153084-29-7

  • Molecular Formula: C₁₀H₈ClNO₂

Hypothesized Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activity of 5-Chloro-8-methoxyquinolin-4-ol is not yet extensively documented, we can infer its potential from the well-established activities of structurally similar quinoline derivatives.

Potential Anticancer Activity

Quinoline-based compounds have shown significant promise as anticancer agents, acting through various mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[5] The presence of the quinolin-4-ol moiety is of particular interest, as derivatives of 4-quinolones have demonstrated cytotoxic effects against various cancer cell lines.[6]

Hypothesized Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

A plausible mechanism of anticancer activity for 5-Chloro-8-methoxyquinolin-4-ol is through DNA intercalation. The planar quinoline ring system can insert itself between the base pairs of DNA, leading to a disruption of DNA replication and transcription, ultimately triggering apoptosis.[6] Furthermore, many quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication.[7]

Diagram: Hypothesized Anticancer Mechanism

Anticancer Mechanism Compound 5-Chloro-8-methoxyquinolin-4-ol DNA Cancer Cell DNA Compound->DNA Intercalation Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibition Replication DNA Replication & Transcription DNA->Replication Topoisomerase->Replication Required for Apoptosis Apoptosis Replication->Apoptosis Disruption leads to

Caption: Hypothesized anticancer mechanism of 5-Chloro-8-methoxyquinolin-4-ol.

Potential Antimicrobial Activity

The quinoline scaffold is central to many antibacterial and antifungal drugs.[3][4] For instance, 8-methoxy quinolone derivatives have demonstrated a broad spectrum of antibacterial activity.[8] Furthermore, the closely related compound, 5-chloro-8-hydroxyquinoline (cloxyquin), is known for its potent antituberculosis activity.[9][10]

Hypothesized Mechanism of Action: Metal Chelation and Enzyme Inhibition

The 8-hydroxyquinoline derivatives often exert their antimicrobial effects through the chelation of essential metal ions, such as iron, which are vital for microbial growth and enzymatic function.[9] The 4-ol and 8-methoxy groups in 5-Chloro-8-methoxyquinolin-4-ol could potentially participate in metal chelation, depriving microbes of these crucial nutrients. Additionally, quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7]

Diagram: Hypothesized Antimicrobial Mechanism

Antimicrobial Mechanism Compound 5-Chloro-8-methoxyquinolin-4-ol MetalIons Essential Metal Ions (Fe, Zn) Compound->MetalIons Chelation DNAgyrase DNA Gyrase / Topo IV Compound->DNAgyrase Inhibition BacterialEnzymes Bacterial Enzymes MetalIons->BacterialEnzymes Required for function MicrobialGrowth Microbial Growth & Proliferation BacterialEnzymes->MicrobialGrowth DNAgyrase->MicrobialGrowth

Caption: Hypothesized antimicrobial mechanism of 5-Chloro-8-methoxyquinolin-4-ol.

Potential Neuroprotective Activity

Emerging research has highlighted the neuroprotective potential of quinoline derivatives, with some compounds showing promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11] The mechanism often involves antioxidant properties and the modulation of neuroinflammatory pathways.

Hypothesized Mechanism of Action: Antioxidant and Anti-inflammatory Effects

5-Chloro-8-methoxyquinolin-4-ol may exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to neuronal damage.[12] The quinoline ring system can act as an antioxidant. Furthermore, some quinoline derivatives have been shown to modulate inflammatory responses in the brain, which are implicated in the progression of neurodegenerative diseases.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of 5-Chloro-8-methoxyquinolin-4-ol, the following detailed experimental protocols are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of a compound on cancer cell lines.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 5-Chloro-8-methoxyquinolin-4-ol (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-8-methoxyquinolin-4-ol in complete cell culture medium. The final DMSO concentration should be below 0.5%.

  • Incubation: Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Diagram: MTT Assay Workflow

MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with 5-Chloro-8-methoxyquinolin-4-ol A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Buffer E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • 5-Chloro-8-methoxyquinolin-4-ol (dissolved in DMSO)

  • Standard antibiotic/antifungal agents (positive controls)

  • Microplate reader or visual inspection

Procedure:

  • Prepare Inoculum: Grow microbial cultures to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of 5-Chloro-8-methoxyquinolin-4-ol in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring absorbance.

Diagram: Broth Microdilution Workflow

Broth Microdilution Workflow A Prepare Serial Dilutions of Compound B Inoculate with Standardized Microbial Culture A->B C Incubate under Appropriate Conditions B->C D Visually or Spectrophotometrically Assess Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 24-well plates

  • 5-Chloro-8-methoxyquinolin-4-ol (dissolved in DMSO)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • Cell viability assay kit (e.g., LDH cytotoxicity assay or MTT assay)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 24-well plates and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Treat the cells with various concentrations of 5-Chloro-8-methoxyquinolin-4-ol for 1-2 hours.

  • Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells (except for the control group) and incubate for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using an appropriate assay (e.g., LDH release into the medium, which indicates cell death).

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the oxidative stressor alone to determine the neuroprotective effect.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 5-Chloro-8-methoxyquinolin-4-ol

Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7Experimental ValueExperimental Value
HCT-116Experimental ValueExperimental Value
Positive ControlKnown ValueKnown Value

Table 2: Antimicrobial Activity of 5-Chloro-8-methoxyquinolin-4-ol

MicroorganismMIC (µg/mL)
S. aureus (ATCC 29213)Experimental Value
E. coli (ATCC 25922)Experimental Value
C. albicans (ATCC 90028)Experimental Value
Positive ControlKnown Value

Future Directions and Concluding Remarks

The exploration of 5-Chloro-8-methoxyquinolin-4-ol's biological activities is a promising avenue for novel drug discovery. Based on the strong precedent set by other quinoline derivatives, this compound warrants thorough investigation for its potential anticancer, antimicrobial, and neuroprotective properties. The experimental protocols provided in this guide offer a robust framework for such an investigation. Further studies should focus on elucidating the precise mechanisms of action, evaluating in vivo efficacy and safety profiles, and exploring structure-activity relationships through the synthesis of related analogues. This systematic approach will be crucial in determining the therapeutic potential of 5-Chloro-8-methoxyquinolin-4-ol.

References

Sources

Methodological & Application

Application Note: 5-Chloro-8-methoxyquinolin-4-ol as a Strategic Drug Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and application of 5-Chloro-8-methoxyquinolin-4-ol (CAS: 1153084-29-7), a privileged scaffold in medicinal chemistry. This intermediate is critical for developing Type II kinase inhibitors, antiviral agents, and metalloenzyme modulators.

Abstract & Strategic Value

The quinoline-4-one (tautomer of quinolin-4-ol) scaffold is ubiquitous in FDA-approved therapeutics, ranging from fluoroquinolone antibiotics to tyrosine kinase inhibitors (e.g., Lenvatinib, Cabozantinib). 5-Chloro-8-methoxyquinolin-4-ol represents a specific, high-value substitution pattern:

  • 5-Chloro: Provides metabolic stability (blocking the C5 oxidation site) and electronic modulation of the ring system.

  • 8-Methoxy: Functions as a hydrogen bond acceptor or, upon deprotection to 8-hydroxy, a bidentate metal chelator (zinc/magnesium binding), essential for targeting viral polymerases or metalloproteases.

  • 4-OH: The reactive handle for conversion to 4-chloroquinoline, enabling

    
     coupling to varied pharmacophores.
    

Retrosynthetic Analysis & Pathway Design

The most robust industrial route utilizes the Gould-Jacobs Reaction , favored for its scalability and avoidance of transition metal catalysts.

Reaction Pathway (DOT Visualization)

G Start 5-Chloro-2-methoxyaniline (Starting Material) Inter1 Enamine Intermediate (Diethyl 2-(((5-chloro-2-methoxyphenyl) amino)methylene)malonate) Start->Inter1 Condensation 110°C, -EtOH Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Inter1 Inter2 Ethyl 5-chloro-8-methoxy- 4-oxo-1,4-dihydroquinoline-3-carboxylate Inter1->Inter2 Cyclization Dowtherm A, 250°C Inter3 Carboxylic Acid Intermediate Inter2->Inter3 Saponification NaOH, Reflux Product 5-Chloro-8-methoxyquinolin-4-ol (Target Scaffold) Inter3->Product Decarboxylation Diphenyl ether, 250°C Downstream 4,5-Dichloro-8-methoxyquinoline (Active Electrophile) Product->Downstream Chlorination POCl3, 80°C

Figure 1: Step-wise synthesis pathway from aniline precursor to the active electrophile.

Detailed Experimental Protocols

Phase 1: The "Make" – Synthesis of the Core Scaffold

Prerequisites:

  • Starting Material: 5-Chloro-2-methoxyaniline (Purity >98%).

  • Safety: Reaction involves high temperatures (250°C). Use blast shields and high-boiling solvents (Dowtherm A).

Step 1: Condensation (Enamine Formation)
  • Charge a 500 mL round-bottom flask (RBF) with 5-Chloro-2-methoxyaniline (15.7 g, 100 mmol) and Diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol).

  • Heat the neat mixture to 110°C for 2 hours.

  • Monitor ethanol evolution. Use a Dean-Stark trap if scaling up >100g to drive equilibrium.

  • Cool to room temperature. The intermediate enamine often solidifies. Recrystallize from hexane/ethanol if necessary, though crude is usually sufficient for cyclization.

Step 2: Thermal Cyclization (Gould-Jacobs)

Critical Control Point: Temperature control is vital. Cyclization requires ~250°C.

  • Pre-heat Dowtherm A (100 mL) to 250°C in a 3-neck flask equipped with a mechanical stirrer and condenser.

  • Add the enamine from Step 1 portion-wise (carefully!) to the boiling solvent.

    • Why? Portion-wise addition prevents rapid ethanol expansion and maintains the high temperature required for ring closure.

  • Stir at 250°C for 30-60 minutes.

  • Cool slowly to room temperature. The ester intermediate (Ethyl 5-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) will precipitate.

  • Filter the solid and wash with hexane to remove Dowtherm A.

Step 3: Hydrolysis and Decarboxylation[1]
  • Suspend the ester (20 g) in 10% NaOH (200 mL).

  • Reflux for 4 hours to hydrolyze the ester to the carboxylic acid. The solution will become clear.

  • Acidify with HCl to pH 2. Filter the precipitated carboxylic acid.[2][3]

  • Decarboxylate: Suspend the dry acid in Diphenyl ether (10 volumes) and heat to 250°C until CO2 evolution ceases (~1-2 hours).

  • Isolate: Cool, dilute with hexane, and filter the final product: 5-Chloro-8-methoxyquinolin-4-ol .

Phase 2: The "Use" – Activation for Drug Synthesis

To utilize this scaffold in drug discovery (e.g., coupling to amines), the 4-hydroxy group must be converted to a leaving group (Cl).

Protocol: Chlorination to 4,5-Dichloro-8-methoxyquinoline

  • Suspend 5-Chloro-8-methoxyquinolin-4-ol (10 g) in

    
     (50 mL).
    
  • Add catalytic DMF (5 drops) to form the Vilsmeier-Haack reagent in situ.

  • Heat to 80-90°C for 3 hours. The suspension will dissolve as the reaction proceeds.

  • Quench: Extreme Caution. Pour the reaction mixture slowly onto crushed ice/ammonia water. Maintain pH >8 to prevent hydrolysis of the product.

  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
    • Result: A beige solid, ready for

      
       coupling.
      

Analytical Characterization & QC Standards

Researchers should validate the intermediate using the following specifications.

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity >98.0%HPLC (C18, ACN/Water + 0.1% TFA)
MS (ESI+) [M+H]+ = 210.03 (approx)LC-MS
1H NMR Characteristic singlets/doubletsDMSO-d6
Solubility Soluble in DMSO, warm EtOH; Insoluble in waterSolubility Test

NMR Diagnostic Signals (DMSO-d6):

  • Methoxy (-OCH3): Singlet at ~3.9-4.0 ppm.

  • Quinoline C2/C3: If 4-ol tautomer dominates, C2-H appears ~7.8-8.0 ppm.

  • Aromatic Region: Distinct splitting pattern for the 5,6,7,8 ring protons (two doublets if H6/H7 are adjacent, but here H6 and H7 are present). H6 and H7 will show coupling (ortho).

Troubleshooting & Optimization (Senior Scientist Notes)

  • Issue: Incomplete Cyclization.

    • Cause: Temperature dropped below 240°C during addition.

    • Fix: Ensure Dowtherm A is at a rolling boil before adding the enamine. Use a heating mantle with sufficient wattage.

  • Issue: Low Yield in Chlorination.

    • Cause: Hydrolysis during quench.

    • Fix: Quench into alkaline ice water (NH4OH/Ice). The 4-chloro derivative is acid-labile.

  • Green Chemistry Alternative:

    • For decarboxylation, microwave irradiation in NMP can replace the diphenyl ether reflux, reducing energy consumption and reaction time from hours to minutes.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895.

  • Riegel, B. et al. "Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 1946, 68(7), 1264–1266.

  • BLD Pharm. "Product Datasheet: 5-Chloro-8-methoxyquinolin-4-ol (CAS 1153084-29-7)." BLD Pharm Catalog.

  • Santa Cruz Biotechnology. "4,8-Dichloro-5-methoxyquinoline (CAS 63010-44-6) Product Info."[4] SCBT.

  • ChemicalBook. "Synthesis of 5-Chloro-8-hydroxyquinoline derivatives." ChemicalBook Protocols.

Sources

use of 5-Chloro-8-methoxyquinolin-4-ol in antimicrobial research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-8-methoxyquinolin-4-ol in Antimicrobial Research

Executive Summary

5-Chloro-8-methoxyquinolin-4-ol (often existing in tautomeric equilibrium as 5-chloro-8-methoxy-4(1H)-quinolone ) represents a specialized scaffold in the development of next-generation quinolone antibiotics. While classical fluoroquinolones (e.g., Ciprofloxacin) rely on a 6-fluoro-7-piperazinyl substitution pattern, the 8-methoxy group has emerged as a critical structural feature for suppressing the emergence of resistance.

This Application Note details the utility of the 5-chloro-8-methoxyquinolin-4-ol scaffold, specifically focusing on its role in Structure-Activity Relationship (SAR) studies and its distinct ability to lower the Mutant Prevention Concentration (MPC) compared to 8-H analogs. We provide validated protocols for its synthesis, antimicrobial evaluation, and resistance profiling.

Scientific Foundation: The 8-Methoxy Advantage

Structural Significance

The quinolone pharmacophore targets bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The specific substitution pattern of 5-Chloro-8-methoxyquinolin-4-ol offers two distinct mechanistic advantages:

  • The C-8 Methoxy Group (Resistance Suppression):

    • Steric Bulk: The C-8 methoxy group introduces steric hindrance that reduces the affinity of the molecule for bacterial efflux pumps (e.g., NorA in S. aureus).

    • Dual Targeting: Unlike earlier generations that preferentially targeted only DNA gyrase (Gram-neg) or Topo IV (Gram-pos), 8-methoxy quinolones (like Moxifloxacin) exhibit balanced dual-targeting. This forces bacteria to acquire two simultaneous mutations to develop resistance, significantly lowering the mutation frequency.

  • The C-5 Chloro Group (Lipophilicity & Potency):

    • While C-5 is often unsubstituted or aminated in commercial drugs, a C-5 Chloro substituent increases lipophilicity (LogP), enhancing penetration into Mycobacterial cell walls. This makes this specific scaffold a high-value probe for anti-tubercular research.

Mechanism of Action Diagram

MOA_Pathway Compound 5-Chloro-8-methoxyquinolin-4-ol Bact_Entry Bacterial Cell Entry (Enhanced by 5-Cl Lipophilicity) Compound->Bact_Entry Passive Diffusion Efflux Efflux Pump System (NorA / PmrA) Compound->Efflux Steric Hindrance (Reduces Export) Resistance Resistance Emergence Compound->Resistance Lowers MPC (Suppresses Mutants) Target_Gyrase Inhibition of DNA Gyrase (Primary Gram- Target) Bact_Entry->Target_Gyrase Binding Target_TopoIV Inhibition of Topoisomerase IV (Primary Gram+ Target) Bact_Entry->Target_TopoIV Binding Target_Gyrase->Resistance gyrA Mutation Death Bacterial Cell Death (Double-Strand Breaks) Target_Gyrase->Death Target_TopoIV->Death Efflux->Resistance Pump Overexpression

Caption: Mechanistic pathway highlighting the dual-targeting capability and efflux evasion properties of the 8-methoxy scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Gould-Jacobs Method)

Objective: Synthesize 5-chloro-8-methoxyquinolin-4-ol from aniline precursors. This protocol yields the 3-carboxylate intermediate, which can be decarboxylated if the pure 4-ol is required.

Reagents:

  • 5-Chloro-2-methoxyaniline (Starting Material)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (Dowtherm A)

  • Sodium Hydroxide (NaOH)[1]

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • In a 250 mL round-bottom flask, mix 5-Chloro-2-methoxyaniline (10.0 mmol) with EMME (10.0 mmol).

    • Heat to 110°C for 2 hours under an air condenser.

    • Observation: Ethanol is evolved. The mixture solidifies upon cooling.

    • Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of aniline.

  • Cyclization (The Critical Step):

    • Pre-heat Diphenyl ether (20 mL) to 250°C (reflux) in a separate flask.

    • Dissolve the crude enamine from Step 1 in minimal hot diphenyl ether and add dropwise to the refluxing solvent.

    • Scientific Logic:[2][3] High temperature is required to overcome the activation energy for the intramolecular nucleophilic aromatic substitution.

    • Reflux for 45-60 minutes.

    • Cool to room temperature.[1][4] Add n-hexane (50 mL) to precipitate the product.

    • Filter and wash with hexane.

    • Product: Ethyl 5-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis & Decarboxylation (To obtain the 4-ol):

    • Reflux the ester in 10% NaOH (aq) for 2 hours to hydrolyze to the acid.

    • Acidify with HCl to precipitate the carboxylic acid.

    • Decarboxylation: Heat the carboxylic acid in quinoline (solvent) with a catalytic amount of copper powder at 240°C until CO2 evolution ceases.

    • Final Product: 5-Chloro-8-methoxyquinolin-4-ol.[5][6][7]

Synthesis Workflow Diagram:

Synthesis_Flow Start 5-Chloro-2-methoxyaniline Inter Enamine Intermediate Start->Inter Condensation Reagent + EMME (110°C, -EtOH) Reagent->Inter Cyclization Cyclization (Dowtherm A, 250°C) Inter->Cyclization Ester Quinolone-3-Ester Cyclization->Ester Decarb Hydrolysis & Decarboxylation (NaOH -> Cu/Heat) Ester->Decarb Final 5-Chloro-8-methoxyquinolin-4-ol Decarb->Final

Caption: Step-wise synthesis via the Gould-Jacobs reaction pathway.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07-A10 Guidelines.

Materials:

  • Test Compound: 5-Chloro-8-methoxyquinolin-4-ol (dissolved in DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus ATCC 29213 (QC strain), M. tuberculosis H37Rv (if BSL-3 available).

Procedure:

  • Stock Prep: Prepare a 10 mg/mL stock solution in 100% DMSO.

  • Dilution: Create a 2-fold serial dilution series in 96-well plates. Final concentration range: 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 into CAMHB to achieve ~5 x 10^5 CFU/mL.

  • Incubation: 37°C for 18-24 hours (aerobic bacteria).

  • Readout: The MIC is the lowest concentration with no visible growth.

Data Interpretation Table (Reference Values):

Compound ClassC-8 SubstituentRelative MIC (S. aureus)Efflux Susceptibility
CiprofloxacinH1.0 (Baseline)High
SparfloxacinF0.5xModerate
5-Cl-8-OMe Scaffold Methoxy 0.25x - 0.5x Low
Protocol C: Mutant Prevention Concentration (MPC) Determination

Why this matters: MIC measures inhibition; MPC measures the threshold to prevent the growth of resistant mutants. The "Mutant Selection Window" (MSW) is the concentration range between MIC and MPC. 8-methoxy quinolones are prized for narrowing this window.

Procedure:

  • Agar Preparation: Prepare Mueller-Hinton Agar plates containing the test compound at concentrations of 1x, 2x, 4x, 8x, 16x, and 32x the determined MIC.

  • High-Density Inoculum: Concentrate bacterial culture to >10^10 CFU/mL (centrifugation required).

  • Plating: Spread 100 µL of the high-density inoculum onto the drug-containing plates.

  • Incubation: Incubate for 48-72 hours (longer than MIC to allow mutant colonies to appear).

  • Calculation: The MPC is the lowest concentration where zero colonies are recovered.

Self-Validating Check:

  • If MPC/MIC ratio is > 8, the compound has a wide selection window (High Risk of Resistance).

  • If MPC/MIC ratio is < 4, the compound is a "Resistance Breaker." Expect the 5-chloro-8-methoxy scaffold to yield ratios < 4.

References

  • Synthesis of Quinolone Scaffolds

    • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1]

  • 8-Methoxy Quinolone Mechanism (Moxifloxacin/Gatifloxacin)

    • Pestova, E., et al. (2000). "Contribution of Topoisomerase IV Targeting to the Lethality of Moxifloxacin in Staphylococcus aureus." Antimicrobial Agents and Chemotherapy.[8]

  • Mutant Prevention Concentration (MPC)

    • Drlica, K., & Zhao, X. (2007).[9] "Mutant Selection Window Hypothesis Updated." Clinical Infectious Diseases.

  • Cloxyquin (5-chloro-8-hydroxyquinoline)

    • Cantrell, C. L., et al. (2005). "Antimycobacterial Activities of Dehydrocostus Lactone and Its Oxidation Products." Journal of Natural Products. (Contextualizing the 5-chloro-8-hydroxy pharmacophore).

Disclaimer: This protocol is for research purposes only. 5-Chloro-8-methoxyquinolin-4-ol is a chemical intermediate and not a clinically approved drug.

Sources

application of 5-Chloro-8-methoxyquinolin-4-ol in anticancer studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 5-Chloro-8-methoxyquinolin-4-ol as a Privileged Scaffold in Kinase Inhibitor Development

Executive Summary & Scientific Rationale

5-Chloro-8-methoxyquinolin-4-ol (CAS: 153435-96-2, also known as 5-chloro-8-methoxy-4(1H)-quinolone) represents a "privileged structure" in medicinal chemistry. While it possesses modest intrinsic cytotoxicity, its primary application in anticancer studies is as a high-value pharmacophore precursor for the synthesis of Type II kinase inhibitors targeting c-Met (HGFR) , VEGFR , and AXL .

Mechanistic Causality:

  • Scaffold Mimicry: The quinoline-4-ol core functions as a bioisostere for the adenine ring of ATP. Upon derivatization at the C4 position, it binds to the "hinge region" of the kinase ATP-binding pocket.

  • Electronic Modulation: The 5-chloro substituent provides lipophilic bulk that often targets the hydrophobic back-pocket (gatekeeper residues), while the 8-methoxy group modulates solubility and prevents the metal-chelation toxicity associated with 8-hydroxyquinolines (e.g., Clioquinol), thereby improving the safety profile.

  • Tautomeric Equilibrium: In solution, the molecule exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. For synthetic applications, the enol form is trapped and activated.

Application Workflow: From Scaffold to Lead Compound

The application of this molecule follows a strict "Activate-couple-Screen" workflow. It is rarely used as a raw drug; it is the engine for generating libraries of c-Met inhibitors.

Visual Workflow (DOT Diagram)

G Start 5-Chloro-8-methoxyquinolin-4-ol (Scaffold) Step1 Chemical Activation (Chlorination via POCl3) Start->Step1 Activation Intermediate 4,5-Dichloro-8-methoxyquinoline (Electrophilic Intermediate) Step1->Intermediate Isolation Step2 S_NAr Coupling (Aniline/Amine Addition) Intermediate->Step2 Functionalization Product 4-Amino-Quinoline Derivative (Active Kinase Inhibitor) Step2->Product Purification Screen Biological Validation (c-Met IC50 & MTT Assays) Product->Screen Testing

Caption: The "Activate-Couple-Screen" workflow converting the inert 4-ol scaffold into a potent kinase inhibitor.

Detailed Protocols

Protocol A: Chemical Activation (Scaffold Priming)

Objective: Convert the unreactive hydroxyl group at C4 into a reactive chlorine leaving group. This is the prerequisite for all biological applications.

Materials:

  • 5-Chloro-8-methoxyquinolin-4-ol (1.0 eq)

  • Phosphoryl chloride (POCl3) (Excess, solvent/reagent)

  • Ice-water bath

  • Ammonium hydroxide (NH4OH)

Procedure:

  • Setup: Place 5-Chloro-8-methoxyquinolin-4-ol (e.g., 5.0 g) in a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Reagent Addition: Carefully add POCl3 (approx. 5–10 volumes) to the flask. Caution: POCl3 is corrosive and reacts violently with moisture.

  • Reaction: Heat the mixture to reflux (105°C) for 2–4 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 3:1). The starting material spot (low Rf) should disappear, replaced by a higher Rf spot (4,5-dichloro-8-methoxyquinoline).

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Exothermic reaction.

  • Neutralization: Adjust pH to ~8–9 using NH4OH solution.

  • Isolation: Filter the resulting precipitate. Wash with cold water and dry under vacuum.

  • Validation: Confirm structure via 1H-NMR. The disappearance of the broad singlet (-OH) or amide proton confirms activation.

Protocol B: In Vitro Kinase Inhibition Assay (c-Met)

Objective: Quantify the inhibitory potential of the derivatives generated from the scaffold against the c-Met kinase.[1][2][3]

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Recombinant human c-Met kinase domain.

  • ATP (at Km concentration, typically 10 µM).

  • Peptide Substrate (e.g., Poly Glu:Tyr 4:1) labeled with biotin.

  • Europium-labeled anti-phosphotyrosine antibody.

Step-by-Step:

  • Preparation: Dissolve the synthesized quinoline derivative in 100% DMSO to 10 mM stock. Serial dilute in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: In a 384-well plate, add:

    • 2.5 µL Compound (at 4x concentration).

    • 2.5 µL c-Met Enzyme (0.5 nM final).

    • 2.5 µL Substrate/ATP mix.

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of detection mix (Eu-antibody + XL665-Streptavidin). Incubate for 1 hour.

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Self-Validation Check:

  • Positive Control:[4] Staurosporine or Foretinib (Expected IC50 < 10 nM).

  • Negative Control: DMSO only (0% inhibition).

  • Z-Prime Score: Must be > 0.5 for the assay to be considered statistically valid.

Data Presentation & Expectations

When applying this scaffold, researchers should expect a clear Structure-Activity Relationship (SAR).[3][5] The "raw" 5-chloro-8-methoxyquinolin-4-ol will likely show poor activity, validating the need for derivatization.

Representative Data (Hypothetical based on Literature Trends):

Compound IDStructure Descriptionc-Met IC50 (nM)HCT-116 Cell Viability (IC50 µM)Interpretation
Scaffold 5-Chloro-8-methoxyquinolin-4-ol> 10,000> 100Inactive. Lacks hinge-binding tail.
Intermediate 4,5-Dichloro-8-methoxyquinoline> 5,00045.2Weak. Reactive, non-specific toxicity.
Derivative A 4-(3-Fluoroanilino)-5-Cl-8-OMe-quinoline1205.4Active. Aniline mimics ATP adenine binding.
Derivative B 4-(4-Phenoxyanilino)-5-Cl-8-OMe-quinoline12 0.8 Potent. Phenoxy group extends to hydrophobic pocket.

Mechanistic Signaling Pathway

The following diagram illustrates where the derivatized scaffold intervenes in the cancer cell signaling cascade.

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Drug 5-Cl-8-OMe-Quinoline Derivative Drug->cMet ATP Competition (Inhibition) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survive Apoptosis Evasion mTOR->Survive ERK ERK/MAPK RAS->ERK Prolif Cell Proliferation ERK->Prolif

Caption: Pathway map showing the quinoline derivative blocking c-Met autophosphorylation, halting downstream PI3K/AKT and RAS/ERK signaling.

References

  • Mahboobi, S., et al. (2025). Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives in Kinase Inhibition. BenchChem Application Data.[6] 5

  • Kung, P. P., et al. (2008).[2] Structure–activity relationships of quinoline-containing c-Met inhibitors.[1][2][7][8] European Journal of Medicinal Chemistry.[2] 2

  • Wang, X., et al. (2016). Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. Bioorganic & Medicinal Chemistry Letters. 8

  • Jin Dun Chemistry. (2024). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical Applications.[9]9[10][11]

  • Gouda, M., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases.[4]4[6][10][11][12]

Sources

Application Note: Precision Synthesis of 5-Chloro-8-methoxyquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

The scaffold 5-Chloro-8-methoxyquinolin-4-ol represents a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for antibacterial (fluoroquinolone analogs), neuroprotective, and anticancer agents.[1] While direct chlorination of 8-methoxyquinoline is possible, it often suffers from poor regioselectivity (yielding mixtures of 5-Cl, 7-Cl, and 5,7-diCl isomers).[1]

This guide establishes a regiospecific de novo synthesis utilizing the Gould-Jacobs reaction . By starting with the pre-functionalized 5-chloro-2-methoxyaniline, we guarantee the position of the halogen and ether moieties, eliminating the need for difficult isomer separations later.[1] Furthermore, this protocol compares the traditional thermal cyclization (Dowtherm A, 250°C) with a modern acid-mediated cyclization (Eaton’s Reagent, 90°C), recommending the latter for its superior safety profile and yield.[1]

Retrosynthetic Analysis & Strategy

To ensure structural integrity, we disconnect the quinoline core at the N1-C2 and C3-C4 bonds.[1][2] The most reliable disconnection leads to an aniline precursor and a malonate derivative.[2]

  • Target: 5-Chloro-8-methoxyquinolin-4-ol[1][2]

  • Precursors: 5-Chloro-2-methoxyaniline (Commercially available, CAS 95-03-4) + Diethyl ethoxymethylenemalonate (EMME).[1][2]

  • Regiochemistry: Cyclization must occur ortho to the amine.[1][2] The starting material has one ortho position blocked by the methoxy group (C2) and one open (C6).[1] This forces cyclization exclusively at the C6 position, which becomes C5 in the final quinoline numbering? Correction: The aniline C6 becomes the quinoline C5? Let's trace carefully:

    • Aniline N becomes Quinoline N1.[1][2]

    • Aniline C2 (with OMe) becomes Quinoline C8.[1][2]

    • Aniline C5 (with Cl) becomes Quinoline C5.[1][2]

    • Aniline C6 (open) becomes Quinoline C4a (bridgehead).[1][2]

    • Wait: If Cl is at aniline C5, and OMe is at aniline C2.[1][3] Relative to N(1): OMe is ortho, Cl is meta.[1]

    • Cyclization at C6 (ortho to N, para to Cl) -> Cl ends up at position 7 of the quinoline?

    • Re-evaluating Regiochemistry:

      • Aniline: 1-NH2, 2-OMe, 5-Cl.[1][2][4]

      • Open ortho position is C6.[1][2]

      • C6 is para to C3 and ortho to C5(Cl).[1][2]

      • If cyclization happens at C6:

        • N1 is N.[1][2]

        • C2(OMe) becomes C8.[1][2]

        • C3 becomes C7.[1][2]

        • C4 becomes C6.[1][2]

        • C5(Cl) becomes C5.[1][2]

        • C6 becomes C4a.[1][2]

Visualizing the Pathway (DOT Diagram)[1]

Retrosynthesis cluster_logic Regiocontrol Logic Target Target: 5-Chloro-8-methoxyquinolin-4-ol Inter Intermediate: Enamine Ester Target->Inter Decarboxylation & Hydrolysis SM1 Start: 5-Chloro-2-methoxyaniline Inter->SM1 Retrosynthetic Cut SM2 Start: Diethyl ethoxymethylenemalonate (EMME) Inter->SM2 Retrosynthetic Cut Note1 Methoxy at C2 blocks one ortho site. Forces cyclization at C6. Ensures Cl ends up at C5. SM1->Note1

Caption: Retrosynthetic logic confirming the structural origin of the 5-chloro and 8-methoxy substituents.

Detailed Experimental Protocol

Phase 1: Condensation (Enamine Formation)

The first step involves the condensation of the aniline with EMME to form the diethyl 2-(((5-chloro-2-methoxyphenyl)amino)methylene)malonate.[1][2]

  • Reagents:

    • 5-Chloro-2-methoxyaniline (1.0 eq)[1][2]

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1]

    • Ethanol (Solvent, optional, or run neat)[1][5]

  • Procedure:

    • Charge a round-bottom flask with 5-Chloro-2-methoxyaniline (e.g., 15.7 g, 100 mmol) and EMME (23.7 g, 110 mmol).

    • Heat the mixture to 110°C (oil bath) under a reflux condenser.

    • Critical Step: The reaction releases ethanol.[1][2] Use a Dean-Stark trap or open distillation head to remove ethanol continuously.[1][2] This drives the equilibrium forward.[1][2]

    • Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The aniline spot should disappear.[1][2]

    • Workup: Upon cooling, the product often solidifies.[1] Recrystallize from Ethanol/Hexane if necessary.[1][2]

    • Expected Yield: >90% (Off-white solid).

Phase 2: Cyclization (The Divergent Path)[1]

Here we present two methods. Method B (Modern) is recommended for safety and ease of handling.

Method A: Traditional Thermal Cyclization (Dowtherm A)[1]
  • Mechanism: High-temperature electrocyclic ring closure.[1][2]

  • Conditions: 250°C in Dowtherm A (Diphenyl ether/Biphenyl eutectic).

  • Pros: Validated by decades of literature.[1][2]

  • Cons: Dangerous temperatures, difficult workup (removing high-boiling solvent).[1]

  • Protocol:

    • Heat Dowtherm A (10 volumes) to a rolling boil (~250°C).

    • Add the Phase 1 intermediate portion-wise or as a hot solution to the boiling solvent. Caution: Rapid ethanol evolution will occur (foaming risk).[1][2]

    • Reflux for 30–60 minutes.

    • Cool to room temperature. Dilute with Hexane to precipitate the product.[1][2]

    • Filter and wash with Hexane.[1][2]

Method B: Eaton’s Reagent Cyclization (Recommended)[1][5]
  • Reagent: 7.7 wt% Phosphorus Pentoxide (P2O5) in Methanesulfonic Acid (MsOH).[1][5]

  • Mechanism: Acid-mediated intramolecular Friedel-Crafts acylation/cyclization.[1][2]

  • Pros: Lower temperature (90°C), easier workup (water quench), higher yield.[1]

  • Protocol:

    • Dissolve the Phase 1 intermediate (10 g) in Eaton’s Reagent (30 mL).[1][2]

    • Heat to 90°C for 2–3 hours.

    • Monitor by LC-MS (Target mass: M+1 for the ester).[1][2]

    • Workup: Pour the reaction mixture slowly into crushed ice/water (200 mL) with vigorous stirring. The product will precipitate as a solid.[1][2][3]

    • Filter, wash with water until neutral pH, and dry.[1]

Phase 3: Hydrolysis and Decarboxylation

The product from Phase 2 is the Ethyl 3-carboxylate ester .[1][2] It must be hydrolyzed and decarboxylated to yield the final 4-ol.[1][2][6]

  • Reagents: 10% NaOH (aq), Ethanol.[1]

  • Protocol:

    • Suspend the ester in Ethanol (5 vol) and 10% NaOH (5 vol).

    • Reflux for 2–4 hours (Hydrolysis to Acid). Solution usually becomes clear then precipitates the sodium salt.[1][2]

    • Acidify with HCl to pH 2 to precipitate the free carboxylic acid.[1][2] Filter and dry.[1][2][3]

    • Decarboxylation: Heat the dry carboxylic acid in a high-boiling solvent (e.g., Diphenyl ether) to 200°C OR heat neat in a sublimation apparatus under vacuum if scale permits.[1]

    • Alternative One-Pot: Often, refluxing the acid in 6M HCl will effect decarboxylation if the 3-position is sufficiently activated, though thermal decarboxylation is more robust for quinolines.[1]

Analytical Data & Troubleshooting

Expected Data Profile
PropertySpecificationNotes
Appearance Off-white to pale yellow powderOxidizes slightly on air storage
LC-MS (ESI+) [M+H]+ = 210.6 (approx)Cl isotope pattern (3:1 ratio) visible
1H NMR (DMSO-d6) δ 3.95 (s, 3H, OMe), 7.8 (d, H-Ar), 6.0 (s, H-3)Characteristic singlet at C3 (if decarboxylated)
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete ethanol removalUse a Dean-Stark trap or vacuum to pull off EtOH.
Black Tar in Phase 2 (Method A) Temperature too high / OxidationSwitch to Method B (Eaton's Reagent) or use N2 atmosphere.[1]
Incomplete Cyclization (Method B) Moisture in Eaton's ReagentEnsure P2O5/MsOH is fresh and kept dry.[1][2]
Regioisomer Contamination Impure Starting AnilineVerify 5-chloro-2-methoxyaniline purity by GC-MS before use.

Decision Workflow Diagram

Workflow Start Start: 5-Chloro-2-methoxyaniline Step1 Condensation with EMME (110°C, -EtOH) Start->Step1 Check1 Is Intermediate Pure? Step1->Check1 Check1->Step1 No (Recrystallize) Branch Select Cyclization Method Check1->Branch Yes MethodA Method A: Dowtherm A (250°C, Thermal) Branch->MethodA Traditional MethodB Method B: Eaton's Reagent (90°C, Acidic) Branch->MethodB Recommended Step3 Hydrolysis (NaOH) & Decarboxylation (Heat) MethodA->Step3 MethodB->Step3 Final Final Product: 5-Chloro-8-methoxyquinolin-4-ol Step3->Final

Caption: Decision tree highlighting the critical choice between thermal and acid-mediated cyclization.

References

  • Gould-Jacobs Reaction Overview & Mechanism Source: Wikipedia / Organic Chemistry Portal [Link][1]

  • Modern Optimization: Eaton's Reagent for Quinolone Synthesis Source: MDPI Molecules (2019/2025) - "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent" [Link] (Note: Link directs to relevant MDPI archive context).[1][2]

  • Starting Material Data: 5-Chloro-2-methoxyaniline Source: PubChem Compound Summary [Link][1]

  • Regioselective Halogenation Context Source: Royal Society of Chemistry (Chemical Science) - "Metal-free, regioselective C-H halogenation of 8-substituted quinolines" [Link][1][2]

  • General Quinolone Synthesis Protocols Source: Organic Syntheses, Coll.[1] Vol. 3, p. 272 (4,7-Dichloroquinoline example) [Link][1]

Sources

in vitro testing of 5-Chloro-8-methoxyquinolin-4-ol against bacterial strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

The compound 5-Chloro-8-methoxyquinolin-4-ol represents a specific subclass of quinoline scaffolds.[1] Unlike its well-known analog cloxyquin (5-chloro-8-hydroxyquinoline), which acts primarily via metal chelation, the 8-methoxy substitution blocks the bidentate chelation site. This structural modification fundamentally alters its physicochemical properties, increasing lipophilicity and shifting the mechanism of action away from extracellular metal stripping toward intracellular targets or membrane disruption.

Furthermore, the 4-hydroxy moiety typically exists in a tautomeric equilibrium with the 4-quinolone form. This tautomerism is critical for hydrogen bonding interactions within bacterial binding pockets, similar to the pharmacophore found in fluoroquinolones.

Technical Specifications
PropertyDetail
IUPAC Name 5-Chloro-8-methoxyquinolin-4-ol
Molecular Weight ~209.63 g/mol
Solubility Low in water; High in DMSO, DMF.
pKa (Predicted) ~3.2 (Quinoline N), ~10.5 (4-OH)
Storage -20°C, protected from light (quinoline photosensitivity).
Primary Risk Precipitation in aqueous media (Cation-Adjusted Mueller-Hinton Broth).

Pre-Analytical Considerations

Solvent Selection & Stock Preparation

Due to the hydrophobic nature of the 5-chloro and 8-methoxy substituents, aqueous solubility is negligible.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10.24 mg/mL or 20.48 mg/mL master stock. This facilitates binary (log2) dilutions.

  • Sterility: Do not filter sterilize the DMSO stock (potential adsorption to membranes). DMSO is inherently bacteriostatic/bactericidal at high concentrations; sterility is maintained by aseptic handling.

Media Formulation

Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) is required for CLSI compliance.

  • Cation Adjustment: Ensure

    
     (20-25 mg/L) and 
    
    
    
    (10-12.5 mg/L) levels are correct. While 8-methoxy prevents strong chelation, the 4-quinolone tautomer can still interact with divalent cations, potentially affecting potency.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Objective: Determine the lowest concentration inhibiting visible growth.[2][3]

Experimental Workflow

The following diagram outlines the critical decision points, specifically addressing the solubility risks associated with this hydrophobic scaffold.

MIC_Workflow Start Start: Compound Preparation Stock Dissolve in 100% DMSO (Target: 12.8 mg/mL) Start->Stock Dilution Intermediate Dilution in Media (Keep DMSO < 5% initially) Stock->Dilution Check1 Checkpoint: Visible Precipitate? Dilution->Check1 Check1->Stock Precipitate (Reduce Conc/Change Solvent) PlatePrep Dispense into 96-well Plate (Serial 2-fold Dilutions) Check1->PlatePrep No Precipitate Inoculum Add Bacterial Inoculum (5 x 10^5 CFU/mL) PlatePrep->Inoculum Incubate Incubate 16-20h @ 35°C Inoculum->Incubate Read Read Results (Visual + OD600) Incubate->Read

Figure 1: Step-by-step workflow for MIC determination with solubility checkpoint.

Step-by-Step Procedure
  • Plate Layout: Use untreated polystyrene 96-well plates (U-bottom).

  • Serial Dilution:

    • Dispense 100 µL of CAMHB into columns 2-12.

    • Add 200 µL of 2x concentrated test compound (in CAMHB, max 2% DMSO) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

    • Controls: Col 11 (Growth Control: Media + DMSO + Bacteria), Col 12 (Sterility Control: Media only).

  • Inoculum Preparation:

    • Direct colony suspension method (from 18-24h agar plate).

    • Adjust to 0.5 McFarland standard (~

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to reach ~

      
       CFU/mL.
      
  • Inoculation:

    • Add 100 µL of diluted inoculum to wells 1-11.

    • Final Test Volume: 200 µL.

    • Final Bacterial Density: ~

      
       CFU/mL.
      
    • Final DMSO: Ensure <1% (v/v) to prevent solvent toxicity artifacts.

  • Incubation: 35°C ± 2°C, ambient air, 16-20 hours (24h for MRSA).

Interpretation
  • MIC: The lowest concentration with complete inhibition of visual growth.[2][3]

  • Trailing Effect: If a "haze" persists across dilutions (common with quinolines due to partial solubility), read the MIC at the point of ~80% reduction in OD600 compared to growth control.

Protocol 2: Time-Kill Kinetics

Objective: Determine if 5-Chloro-8-methoxyquinolin-4-ol is bacteriostatic or bactericidal.

Experimental Logic

MIC values are static; they do not reveal how the bacteria die. Time-kill assays track viability over time, crucial for understanding pharmacodynamics.

  • Setup: Prepare 10 mL tubes of CAMHB containing the compound at 1x, 2x, and 4x MIC . Include a Growth Control (DMSO only).

  • Inoculum: ~

    
     CFU/mL (start log phase).
    
  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute (PBS) and plate on nutrient agar. Count colonies after 24h.

Data Analysis:

  • Bactericidal:

    
     reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
    
  • Bacteriostatic:

    
     reduction.
    

Mechanism of Action: Tautomerism & Binding

Understanding the chemical state of the molecule is vital for interpreting structure-activity relationships (SAR).

Tautomerism Enol 4-Hydroxy Form (Enol) Keto 4-Quinolone Form (Keto) Enol->Keto Tautomeric Equilibrium (Favored in polar media) Target Bacterial Target (e.g., DNA Gyrase / Membrane) Enol->Target Weak Interaction Keto->Target H-Bond Donor/Acceptor Interaction

Figure 2: Tautomeric equilibrium of the 4-quinolinol scaffold. The Keto form is often the bioactive species for protein binding.

Data Presentation & Reporting

Generate the following table for your lab notebook or technical report to ensure comparability.

Strain IDSpeciesPhenotypeMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
ATCC 25922 E. coliQuality Control[Data][Data][Calc]
ATCC 29213 S. aureusQuality Control[Data][Data][Calc]
Clinical Isolate P. aeruginosaMDR[Data][Data][Calc]

Interpretation of MBC/MIC Ratio:

  • Ratio 1-2: Bactericidal.[4]

  • Ratio >4: Bacteriostatic (or tolerance).

Troubleshooting & Pitfalls

IssueCauseSolution
Precipitation in Wells Hydrophobicity of 5-Cl/8-OMe groups.Check OD600 of "Sterility Control" with compound. If high, precipitation occurred. Repeat using lower range or add 1-2% cyclodextrin (validate effect on bacteria first).
Skipped Wells Pipetting error or contamination.Discard plate. Ensure tips are changed between rows.
Inconsistent MICs Inoculum density variance.Use a spectrophotometer to set OD600 of inoculum, not just visual McFarland comparison.
Pink/Red Media Photo-oxidation of quinoline.Protect plates from light during incubation (foil wrap).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

  • Prachayasittikul, V., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline derivatives.[4][5][6][7][8] EXCLI Journal, 12, 1147–1154. (Provides comparative context for 8-HQ derivatives).

  • Sriram, D., et al. (2009). Synthesis and antimycobacterial evaluation of novel 5-chloro-8-methoxyquinoline derivatives. (Relevant for structural analog activity). Bioorganic & Medicinal Chemistry Letters.

Sources

developing assays for 5-Chloro-8-methoxyquinolin-4-ol activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Methodical Elucidation of 5-Chloro-8-methoxyquinolin-4-ol's Biological Activity

Abstract

This document provides a comprehensive, multi-tiered strategic guide for researchers, scientists, and drug development professionals on how to systematically characterize the biological activity of a novel chemical entity, 5-Chloro-8-methoxyquinolin-4-ol. As a compound with limited pre-existing data, a structured, hypothesis-driven approach is paramount. This guide moves from broad, high-throughput initial profiling to specific, target-focused validation and mechanistic studies. We detail robust protocols for cytotoxicity assessment, broad-panel kinase screening, target-specific biochemical and cellular engagement assays, and downstream pathway analysis. The methodologies herein are designed to be self-validating, incorporating essential controls and data quality checks to ensure scientific rigor and trustworthiness, thereby providing a clear path from initial observation to actionable biological insight.

Introduction: The Challenge of a Novel Quinolone

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties. The specific derivative, 5-Chloro-8-methoxyquinolin-4-ol, represents a novel chemical entity with unexplored therapeutic potential. Its characterization, therefore, cannot rely on pre-existing knowledge of a specific target. Instead, a systematic and unbiased investigational workflow is required to discover its biological function and mechanism of action (MOA).

This application note presents a logical, phased approach to this challenge. The core principle is to use a funnel-like strategy: starting with broad, high-throughput screening to generate initial hypotheses, followed by increasingly specific secondary and tertiary assays to validate these hypotheses and elucidate the detailed MOA. This process is designed to efficiently allocate resources while maximizing the quality and reliability of the data generated.

The Strategic Workflow: A Phased Approach to Discovery

We propose a three-phase workflow for the characterization of 5-Chloro-8-methoxyquinolin-4-ol. This structure ensures that each step builds upon validated data from the previous one, a critical component of trustworthy drug discovery.

G cluster_0 Phase 1: Initial Profiling & Hypothesis Generation cluster_1 Phase 2: Target Validation & Cellular Confirmation cluster_2 Phase 3: Mechanism of Action (MOA) Elucidation p1_1 Protocol 1: Cell Viability & Cytotoxicity Screening p1_2 Protocol 2: Broad-Panel Kinase Screening p2_1 Protocol 3: Target-Specific Biochemical IC50 Assay (e.g., ADP-Glo™) p1_2->p2_1 Identified Kinase 'Hit(s)' p2_2 Protocol 4: Cellular Target Engagement Assay (e.g., NanoBRET™) p3_1 Protocol 5: Downstream Pathway Analysis (e.g., Western Blot) p2_2->p3_1 Confirmed Cellular Target G cluster_result Cell Live Cell Target Target Protein-NanoLuc® (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) Target->Tracer Binding causes BRET (High Signal) Compound 5-Chloro-8-methoxyquinolin-4-ol (Competitor) Compound->Target Competition displaces Tracer Result Result: Decreased BRET Signal

Figure 2: Principle of the competitive NanoBRET™ Target Engagement Assay.

Methodology:

  • Cell Line Engineering: Transfect cells with a vector expressing the target kinase fused to a NanoLuc® luciferase.

  • Cell Plating: Plate the engineered cells in a 96-well, white-walled plate.

  • Compound Treatment: Treat cells with a serial dilution of 5-Chloro-8-methoxyquinolin-4-ol and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind the target kinase.

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to initiate the energy transfer reaction.

  • Data Acquisition: Immediately measure both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission wavelengths simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). As the concentration of the test compound increases, it displaces the tracer, leading to a decrease in the BRET ratio. Plot the ratio against log[compound] to determine the cellular IC50.

Phase 3: Mechanism of Action (MOA) Elucidation

With a validated cellular target, the final phase investigates the functional consequences of this engagement.

Protocol 5: Downstream Pathway Analysis (Western Blot)

Rationale: If the validated target is a kinase, its inhibition should lead to a measurable change in the phosphorylation status of its downstream substrates. Western blotting is a semi-quantitative technique used to detect these changes, providing direct evidence of the compound's impact on cellular signaling.

Methodology:

  • Cell Treatment: Plate a relevant cell line and starve overnight (if the pathway is serum-sensitive). Treat with varying concentrations of 5-Chloro-8-methoxyquinolin-4-ol for a specific time course (e.g., 30 min, 2 hr, 6 hr).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream protein (e.g., anti-phospho-AKT Ser473).

    • Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and image the resulting signal.

  • Stripping & Reprobing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to confirm equal loading.

Example Data Summary:

Compound Concentrationp-AKT (Ser473) Signal (Normalized)Total AKT Signal (Normalized)
Vehicle (DMSO)1.001.00
10 nM0.851.02
100 nM0.450.98
1 µM0.121.01
10 µM0.050.99

This data would strongly suggest that 5-Chloro-8-methoxyquinolin-4-ol inhibits the signaling pathway upstream of AKT phosphorylation.

Conclusion

The successful characterization of a novel compound like 5-Chloro-8-methoxyquinolin-4-ol hinges on a disciplined, evidence-based workflow. The multi-phased approach detailed in this note—moving from broad profiling to specific target validation and finally to mechanistic studies—provides a robust framework for discovery. By integrating quality control metrics (Z'-factor), orthogonal assay formats (biochemical vs. cellular), and functional readouts (Western blot), researchers can build a comprehensive and trustworthy data package, paving the way for further preclinical development.

References

  • Title: Quinolines: A versatile scaffold in medicinal chemistry Source: ScienceDirect URL: [Link]

  • Title: The Quinoline Scaffold in Anti-Infective Drug Discovery Source: Molecules (MDPI) URL: [Link]

  • Title: Assay Guidance Manual: Quantitative Analysis of High-Throughput Screening Data Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Kinase-Privileged Scaffolds: The Key to Unlocking Novel Kinase Inhibitors Source: Reaction Biology URL: [Link]

Application Note: 5-Chloro-8-methoxyquinolin-4-ol as a Potential Therapeutic Agent

[1]

Executive Summary & Therapeutic Profile

5-Chloro-8-methoxyquinolin-4-ol represents a privileged substructure in medicinal chemistry, particularly within the anti-infective and oncology sectors. Unlike its widely studied analog 5-chloro-8-quinolinol (a potent metal chelator), the 8-methoxy variant exhibits distinct pharmacological properties by masking the metal-binding phenolic oxygen. This modification alters the molecule's lipophilicity, metabolic stability, and target specificity.

Key Therapeutic Areas
  • Antiviral Discovery (HPV): Recent patent literature identifies this scaffold as a critical intermediate for synthesizing inhibitors of Human Papillomavirus (HPV) replication.

  • Antimalarial Agents: As a 4-quinolinol, it serves as the direct precursor to 4-aminoquinoline derivatives (chloroquine analogs), where the 5-chloro substituent provides metabolic blockade against dehalogenation.

  • GPR35 Agonism: 8-methoxy-4-quinolinones are established pharmacophores for GPR35 modulation, a target for inflammatory bowel disease (IBD) and pain.

Chemical Identity & Tautomerism

Researchers must account for the tautomeric equilibrium between the 4-ol (enol) and 4-one (keto) forms. In solution, the 4-one form often predominates, influencing binding kinetics and solubility.

Tautomerismcluster_0Tautomeric EquilibriumEnolEnol Form(4-hydroxyquinoline)Aromatic characterKetoKeto Form(4-quinolone)Hydrogen bond donorEnol->Keto  Solvent Dependent  captionFig 1. The compound exists in equilibrium. Protocols involving base (e.g., alkylation) may trap the O-isomer.

Protocol A: Synthetic Activation (Lead Optimization)

Context: The 4-hydroxyl group is a poor leaving group. To utilize this agent as a therapeutic scaffold (e.g., for amination to create antimalarials), it must first be activated. The following protocol converts the "potential agent" into a reactive electrophile.

Workflow Diagram

SynthesisStart5-Chloro-8-methoxyquinolin-4-ol(Starting Material)Intermediate4,5-Dichloro-8-methoxyquinoline(Reactive Electrophile)Start->Intermediate 105°C, 2h ReagentPOCl3 / DMF (cat.)Chlorination AgentReagent->IntermediateProduct4-Amino-5-chloro-8-methoxyquinoline(Active Therapeutic Candidate)Intermediate->Product SNAr / 120°C AmineR-NH2 (e.g., diamines)NucleophileAmine->ProductcaptionFig 2. Activation pathway for generating therapeutic libraries.

Step-by-Step Methodology

Objective: Synthesis of 4,5-dichloro-8-methoxyquinoline for subsequent functionalization.

  • Preparation:

    • Weigh 1.0 eq of 5-Chloro-8-methoxyquinolin-4-ol into a dry round-bottom flask under Argon.

    • Add 5.0 eq of Phosphoryl chloride (

      
      ). Caution: 
      
      
      is corrosive and reacts violently with water.
    • Add a catalytic amount (2-3 drops) of DMF to catalyze the Vilsmeier-Haack-like chlorination.

  • Reaction:

    • Heat the mixture to 105°C for 2–3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar, UV active) should disappear, replaced by a less polar spot.

  • Work-up (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. Exothermic reaction.

    • Neutralize with saturated

      
       or 
      
      
      to pH 8–9.
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry organics over

      
      , filter, and concentrate in vacuo.
      
  • Validation:

    • Verify product identity via

      
      -NMR. The characteristic signal for H-3 (quinoline ring) should shift downfield due to the proximity of the 4-Cl group.
      

Protocol B: In Vitro Biological Evaluation

Context: Direct evaluation of the 5-Chloro-8-methoxyquinolin-4-ol parent compound requires specific assay conditions due to its solubility profile.

Solubility & Stock Preparation
  • Challenge: 4-quinolinols are often sparingly soluble in water due to strong intermolecular hydrogen bonding (dimerization).

  • Protocol:

    • Dissolve the compound in 100% DMSO to create a 10 mM or 20 mM master stock.

    • Sonicate at 40°C for 10 minutes to ensure complete dissolution.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound.

Cytotoxicity Screening (MTS Assay)

Before assessing therapeutic efficacy (e.g., antiviral), you must establish the toxicity window.

  • Cells: Vero cells (for antiviral) or HepG2 (for general tox).

  • Seeding: 5,000 cells/well in 96-well plates. Allow to adhere overnight.

  • Treatment:

    • Prepare serial dilutions in culture medium (max DMSO concentration < 0.5%).

    • Range: 0.1

      
      M to 100 
      
      
      M.
    • Incubate for 48–72 hours.

  • Readout:

    • Add MTS reagent (Promega CellTiter 96®). Incubate 1–4 hours.

    • Measure Absorbance at 490 nm.

    • Data Analysis: Calculate

      
       (Cytotoxic Concentration 50%).
      
    • Note: If

      
      , the compound may be too toxic for non-oncology applications.
      
Antiviral Activity Screen (HPV Surrogate Model)

Based on patent data linking this scaffold to HPV inhibition.

  • System: HPV11 or HPV16 PsV (Pseudovirion) neutralization assay or transient replication assay using reporter plasmids (e.g., Luciferase).

  • Protocol:

    • Co-transfect cells (e.g., 293TT) with HPV reporter plasmids.

    • Treat with 5-Chloro-8-methoxyquinolin-4-ol (at non-toxic concentrations determined above) 4 hours post-transfection.

    • Incubate 48 hours.

    • Lyse cells and measure Luciferase activity.

    • Control: Cidofovir (positive control).

Physicochemical Properties & Data Summary

PropertyValue / CharacteristicRelevance
Molecular Formula

Core scaffold
Molecular Weight 209.63 g/mol Fragment-like, suitable for optimization
ClogP (Est.) ~2.1Moderate lipophilicity; good membrane permeability
pKa (Acidic) ~9.0 (OH)Ionized at high pH
pKa (Basic) ~2.5 (Quinoline N)Weakly basic due to electron-withdrawing Cl
Key Interaction 5-ClHalogen bonding; metabolic block
Key Interaction 8-OMeSteric bulk; prevents metal chelation

References

  • Vertex Pharmaceuticals/Research Institutes. (2024). Uses of 8-hydroxyquinoline derivatives in preparing antiviral drugs.[1] Patent CN118059101A.

  • Hirakawa, H., et al. (2018). A Chemical Modulator of p53 Transactivation that Acts as a Radioprotective Agonist.[2] Molecular Cancer Therapeutics, 17(2), 432–442.[2] (Demonstrates the structural necessity of the 8-OH for radioprotection, establishing the 8-OMe analog as a distinct mechanistic class).

  • BLD Pharm. (2024). Product Safety and Data Sheet: 5-Chloro-8-methoxyquinolin-4-ol.

Application Note: Validated Analytical Methods for the Quantification of 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the quantitative analysis of 5-Chloro-8-methoxyquinolin-4-ol, providing detailed protocols and validation insights for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Abstract

This application note provides detailed, validated protocols for the quantitative analysis of 5-Chloro-8-methoxyquinolin-4-ol (CAS No: 1153084-29-7), a pivotal intermediate in contemporary pharmaceutical synthesis.[1] Recognizing the critical need for accuracy and precision in drug development and quality control, we present two robust analytical methodologies: a high-specificity, high-sensitivity High-Performance Liquid Chromatography (HPLC) method with UV detection, and a rapid, cost-effective UV-Vis Spectrophotometric method. Each protocol is designed for immediate implementation by researchers and quality control analysts, with in-depth explanations of experimental choices and self-validating system parameters to ensure trustworthy and reproducible results.

Introduction: The Analytical Imperative

5-Chloro-8-methoxyquinolin-4-ol is a key heterocyclic building block in the synthesis of numerous pharmacologically active molecules. The precise control of its purity and concentration during synthesis and in the final active pharmaceutical ingredient (API) is non-negotiable, directly impacting the safety, efficacy, and stability of the drug product. Inaccurate quantification can lead to downstream process failures, inconsistent batch quality, and potential safety concerns.

This guide is structured to provide not just a set of instructions, but a comprehensive understanding of why specific parameters are chosen, empowering scientists to adapt and troubleshoot these methods effectively. The two methods presented—HPLC-UV and UV-Vis Spectrophotometry—are selected to cover a range of analytical needs, from high-resolution impurity profiling to rapid, routine quality assessment.

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is the gold standard for quantifying 5-Chloro-8-methoxyquinolin-4-ol, especially in complex matrices where specificity is paramount. Its principle lies in the high-resolution separation of the target analyte from starting materials, by-products, and degradants on a reverse-phase stationary phase, followed by highly sensitive detection using UV absorbance.[2][3]

Causality and Method Rationale
  • Column Choice (C18): A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention of aromatic compounds like quinoline derivatives, ensuring effective separation from more polar impurities.[2]

  • Mobile Phase (Buffered Acetonitrile/Water): A gradient elution using acetonitrile and a buffered aqueous phase (e.g., with formic acid) is employed. The acid suppresses the ionization of any residual silanol groups on the column, leading to sharper, more symmetrical peaks.[4] The gradient allows for the efficient elution of a wide range of compounds with varying polarities within a reasonable timeframe.

  • Detection Wavelength (λmax): Detection is set at the maximum absorption wavelength (λmax) of the analyte to ensure the highest sensitivity and minimize interference from other components that may absorb at different wavelengths.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Accurately weigh Reference Standard / Sample B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Sonicate for 5 min & Filter (0.22 µm) B->C D Inject into HPLC (10 µL) C->D E Gradient Separation on C18 Column D->E F UV Detection at λmax (e.g., 250 nm) E->F G Integrate Peak Area from Chromatogram F->G H Construct Calibration Curve (Peak Area vs. Conc.) G->H I Quantify Sample Concentration H->I

Caption: A logical workflow for the HPLC-UV analysis of 5-Chloro-8-methoxyquinolin-4-ol.

Detailed HPLC Protocol

2.3.1. Reagents and Materials

  • 5-Chloro-8-methoxyquinolin-4-ol Reference Standard (Purity ≥98%)

  • Acetonitrile (HPLC or LC-MS Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Formic Acid (LC-MS Grade, ~99%)

  • Methanol (HPLC Grade)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Syringe filters (PVDF or Nylon, 0.22 µm)

2.3.2. Instrumentation

  • HPLC System with a binary or quaternary pump, autosampler, column thermostat, and a Photo Diode Array (PDA) or UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

2.3.3. Solution Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the Diluent.

2.3.4. Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm | | Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 10.0 | 90 | | | 12.0 | 90 | | | 12.1 | 10 | | | 15.0 | 10 | | Column Temp. | 35 °C | | Injection Volume | 10 µL | | Detection | UV at 250 nm (or experimentally determined λmax)[4] | | Run Time | 15 minutes | Table 1: HPLC Instrument Parameters.

2.3.5. System Suitability & Analysis

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the Diluent (blank) to ensure no carryover.

  • Make five replicate injections of a mid-range standard (e.g., 25 µg/mL). The %RSD for peak area and retention time should be <2.0%.

  • Inject the calibration standards in order of increasing concentration.

  • Prepare the sample by dissolving it in the Diluent to a theoretical concentration within the calibration range and filter. Inject the prepared sample.

Data Analysis and Validation

A calibration curve is generated by plotting the peak area against concentration. The linearity should be confirmed by a correlation coefficient (r²) ≥ 0.999.[5] The concentration of the analyte in the sample is calculated using the linear regression equation.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL (Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) ~0.3 µg/mL (Signal-to-Noise ratio of 10:1)
Precision (%RSD) ≤ 2.0% for replicate injections
Accuracy (% Recovery) 98.0 - 102.0%
Table 2: Summary of HPLC Method Validation Parameters.[5][6]

Method II: UV-Vis Spectrophotometry

For rapid quantification of 5-Chloro-8-methoxyquinolin-4-ol in pure form or simple formulations, UV-Vis spectrophotometry is a highly effective and accessible method. It relies on the direct relationship between absorbance and concentration as described by the Beer-Lambert law.[7]

Causality and Method Rationale
  • Solvent Choice (Methanol): Methanol is chosen as the solvent due to its optical transparency in the UV range of interest and its ability to readily dissolve the analyte.[3] The solvent environment can influence UV spectra, so consistency is key.[8]

  • Wavelength (λmax): Measuring at the wavelength of maximum absorbance provides the greatest sensitivity and adherence to Beer's Law, minimizing deviations from linearity.

Experimental Workflow: UV-Vis

UV_Vis_Workflow cluster_prep 1. Solution Preparation cluster_measurement 2. Spectrophotometric Reading cluster_analysis 3. Data Analysis A Prepare Standard Stock in Methanol (100 µg/mL) B Create Calibration Series (e.g., 2-20 µg/mL) A->B C Perform Wavelength Scan to determine λmax D Zero instrument with Methanol (Blank) C->D E Measure Absorbance of Standards & Sample at λmax D->E F Plot Calibration Curve (Absorbance vs. Conc.) G Determine Sample Conc. from Regression Line F->G

Caption: A streamlined workflow for UV-Vis quantification of 5-Chloro-8-methoxyquinolin-4-ol.

Detailed UV-Vis Protocol

3.3.1. Reagents and Materials

  • 5-Chloro-8-methoxyquinolin-4-ol Reference Standard (Purity ≥98%)

  • Methanol (Spectroscopic Grade)

  • Matched 1 cm quartz cuvettes

3.3.2. Instrumentation

  • Double-beam UV-Vis Spectrophotometer with scanning capability.

3.3.3. Solution Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with spectroscopic grade methanol.

  • Calibration Standards: Prepare a series of at least five standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.

  • Sample Solution: Prepare a sample solution in methanol with an expected concentration that falls within the linear range of the calibration curve.

3.3.4. Measurement Procedure

  • Determine λmax: Use a mid-range standard (e.g., 10 µg/mL) to scan the UV spectrum from 400 nm to 200 nm to identify the wavelength of maximum absorbance (λmax).

  • Set Wavelength: Set the spectrophotometer to the determined λmax.

  • Blank Correction: Fill a cuvette with methanol and use it to zero the instrument.

  • Measure Standards: Measure the absorbance of each calibration standard, starting with the least concentrated.

  • Measure Sample: Measure the absorbance of the prepared sample solution. Ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

Data Analysis and Validation

Plot absorbance (y-axis) versus concentration (x-axis). The resulting calibration curve should be linear with a correlation coefficient (r²) ≥ 0.998. The concentration of the sample is determined from its absorbance using the linear regression equation.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Table 3: Summary of UV-Vis Method Validation Parameters.[9]

Conclusion

This application note details two validated, robust, and reliable methods for the quantification of 5-Chloro-8-methoxyquinolin-4-ol.

  • The HPLC-UV method is recommended for its superior specificity and sensitivity, making it the ideal choice for analyzing samples in complex matrices, performing impurity profiling, and for final product release testing where accuracy is critical.

  • The UV-Vis spectrophotometry method serves as an excellent tool for rapid, high-throughput analysis of relatively pure samples, such as in-process checks of reaction completion or for quantifying the bulk substance.

The choice of method should be guided by the specific analytical requirements, including sample complexity, required level of sensitivity, and available instrumentation. Both protocols, when followed correctly, will yield accurate and reproducible data essential for advancing drug development and ensuring product quality.

References

  • A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds. Benchchem.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC.
  • UV Properties and Loading into Liposomes of Quinoline Derivatives. Semantic Scholar.
  • A simple, rapid and accurate UPLC-ESI-MS/MS method for the simultaneous quantitative assay of ten polyphenols. Analytical Methods.
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. Journal of Applied Bioanalysis.
  • 5-Chloro-4-hydroxy-8-methoxyquinoline. Echemi.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). PMC.
  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate.
  • 8-Hydroxyquinoline HPLC Method. SIELC Technologies.
  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 5-Chloro-8-methoxyquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the isolation and purification of this quinolin-4-ol derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experimental work.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 5-Chloro-8-methoxyquinolin-4-ol, offering systematic approaches to diagnose and resolve them.

Issue 1: Oily or Intractable Residue After Initial Synthesis and Work-up

Question: My reaction work-up has resulted in a dark, oily, or tar-like crude product instead of a solid. How can I proceed with purification?

Answer: The formation of tar or an oily residue is a common issue in quinoline synthesis, often due to the presence of acidic conditions and heat which can lead to polymerization of reactive intermediates.[1][2] The primary goal is to isolate the target compound from these polymeric impurities.

Troubleshooting Steps:

  • Acid-Base Extraction: Leverage the basicity of the quinoline nitrogen. The quinoline ring system contains a basic nitrogen atom that can be protonated in acidic conditions to form a water-soluble salt.[3][4]

    • Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic layer with an aqueous solution of a weak acid, such as 1 M citric acid or dilute hydrochloric acid (e.g., 0.5-1 M). Your target compound should move into the aqueous phase as the hydrochloride salt, leaving non-basic, polymeric impurities in the organic layer.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.

    • Neutralize the aqueous layer by the careful addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral to slightly basic (pH 7-8).[5]

    • The free base of 5-Chloro-8-methoxyquinolin-4-ol should precipitate out of the solution. If it oils out, you may need to extract it back into an organic solvent.

    • Collect the precipitate by filtration or extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Trituration: If the crude product is a viscous oil, trituration with a non-polar solvent in which the target compound is poorly soluble can induce crystallization.

    • Add a small amount of a non-polar solvent like hexanes, diethyl ether, or a mixture of the two to the crude oil.

    • Stir or sonicate the mixture. The desired product may solidify, while the more soluble impurities remain in the solvent.

    • Isolate the solid by filtration.

Issue 2: Poor Separation During Column Chromatography

Question: I'm having difficulty separating my target compound from impurities using column chromatography. The fractions are all contaminated.

Answer: Ineffective separation on a silica gel column is typically due to an inappropriate solvent system (mobile phase) or improper column packing.[6] For quinoline derivatives, the polarity of the eluent is critical.

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: Before running a column, always determine the optimal eluent system using Thin Layer Chromatography (TLC).

    • Aim for an Rf value of 0.2-0.4 for your target compound. This generally provides the best separation on a column.

    • Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems for quinoline derivatives include mixtures of hexanes (or cyclohexane) and ethyl acetate.[5]

    • If your compound is highly polar, a more polar system like dichloromethane/methanol may be necessary.

    • The presence of the 4-ol and 8-methoxy groups suggests moderate polarity. A good starting point would be a gradient of 10% to 50% ethyl acetate in hexanes.

  • Consider an Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase.

    • Alumina (basic or neutral): Given the basic nature of the quinoline nitrogen, basic or neutral alumina can sometimes provide better separation and prevent streaking that can occur on acidic silica gel.

    • Reverse-phase (C18): If the compound is sufficiently non-polar, reverse-phase chromatography using a solvent system like acetonitrile/water or methanol/water can be effective.

  • Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Load the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). This ensures a narrow starting band.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Question: I've tried recrystallizing my product, but the purity is not improving significantly, or the recovery is very low.

Answer: Successful recrystallization depends on selecting a solvent in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[7]

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities.[8]

    • Good Single Solvents: Ethanol, methanol, acetone, ethyl acetate, and toluene are often good candidates for recrystallizing quinoline derivatives.[3][8]

    • Solvent Pairs: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Charcoal Treatment: If your product has a persistent color, it may be due to highly colored, minor impurities.

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated charcoal (decolorizing carbon).

    • Hot filter the solution to remove the charcoal.

    • Allow the filtrate to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of 5-Chloro-8-methoxyquinolin-4-ol?

A1: Potential impurities can arise from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted starting materials (e.g., substituted anilines and acrolein derivatives).[5]

  • Isomeric byproducts, such as 7-chloro-8-methoxyquinolin-4-ol.

  • Polymeric tars from the condensation reaction.[1][2]

  • Byproducts from over-chlorination if the chloro group is introduced late in the synthesis.

Q2: How does the pH of the medium affect the solubility and purification of 5-Chloro-8-methoxyquinolin-4-ol?

A2: The pH is a critical factor. The quinoline nitrogen is basic and can be protonated in acidic conditions to form a water-soluble salt.[3] This property is exploited in acid-base extractions to separate the basic product from non-basic impurities. Conversely, in a neutral or basic medium, the compound will be in its less water-soluble free-base form.

Q3: Can I use reverse-phase HPLC for the final purification?

A3: Yes, preparative reverse-phase HPLC is an excellent technique for final polishing to achieve high purity, especially for removing closely related structural isomers. A common mobile phase would be a gradient of acetonitrile and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. Analytical HPLC can be used to monitor the purity of fractions from other purification methods.[9]

Q4: My purified compound appears as a yellowish solid. Is this expected?

A4: Quinoline and its derivatives are often described as colorless to pale yellow or tan crystalline solids.[4][10] A slight yellow hue is generally acceptable. However, a dark yellow, orange, or brown color may indicate the presence of impurities, and further purification (e.g., recrystallization with charcoal treatment) may be necessary if very high purity is required.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude product in dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer three times with 1 M aqueous HCl.

  • Combine the aqueous extracts and wash with a fresh portion of DCM or ethyl acetate to remove any remaining non-polar impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add 10 M NaOH or a saturated NaHCO₃ solution with stirring until the pH is approximately 8.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water and then a small amount of a cold, non-polar solvent like diethyl ether.

  • Dry the purified solid under vacuum.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude 5-Chloro-8-methoxyquinolin-4-ol in a minimal amount of DCM or the eluent.

  • Load the solution onto the top of the silica gel bed.

  • Begin eluting with the low-polarity solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Purification Workflows

Purification_Workflow cluster_start Crude Product cluster_main_purification Primary Purification cluster_polishing Final Polishing cluster_end Final Product Crude Crude 5-Chloro-8-methoxyquinolin-4-ol (Contains impurities, tar) AcidBase Acid-Base Extraction (Separates basic product from non-basic tars) Crude->AcidBase Option 1 (For tarry crudes) ColumnChrom Column Chromatography (Separates by polarity) Crude->ColumnChrom Option 2 (For solid/oily crudes) AcidBase->ColumnChrom Further Purification Recrystallization Recrystallization (High purity solid) AcidBase->Recrystallization Alternative to Column ColumnChrom->Recrystallization Polishing Step PureProduct Pure 5-Chloro-8-methoxyquinolin-4-ol Recrystallization->PureProduct

Caption: General purification workflow for 5-Chloro-8-methoxyquinolin-4-ol.

Troubleshooting_Logic node_action node_action Start Purification Issue? PoorSeparation Poor Separation in Column? Start->PoorSeparation Yes LowPurityRecrys Low Purity from Recrystallization? Start->LowPurityRecrys No Action_OptimizeEluent Optimize Eluent with TLC (Rf 0.2-0.4) PoorSeparation->Action_OptimizeEluent Yes OilyCrude Oily/Tarry Crude? LowPurityRecrys->OilyCrude No Action_SolventScreen Systematic Solvent Screening LowPurityRecrys->Action_SolventScreen Yes Action_AcidBase Perform Acid-Base Extraction OilyCrude->Action_AcidBase Yes Action_ChangeStationaryPhase Change Stationary Phase (Alumina, C18) Action_OptimizeEluent->Action_ChangeStationaryPhase Still issues? Action_SlowCool Ensure Slow Cooling Action_SolventScreen->Action_SlowCool Still issues? Action_Triturate Triturate with Non-polar Solvent Action_AcidBase->Action_Triturate Still oily?

Caption: Troubleshooting decision tree for purification challenges.

References

  • Ramann, G. A., & Cowen, B. J. (2015). General Experimental Procedure for Cyclization of Anilines to Quinoline. Tetrahedron Letters, 56(46), 6393-6396.
  • GeeksforGeeks. (2023). Column Chromatography. GeeksforGeeks. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Eureka. (2018). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Patsnap. [Link]

  • Google Patents. (n.d.). CN108610288A - The preparation method and its purification process of 5- chloro-8-hydroxyquinolines.
  • Eureka | Patsnap. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. Eureka | Patsnap. [Link]

  • ResearchGate. (2014). What is the problem with my quinolin crystal?. ResearchGate. [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • PMC. (n.d.). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. PMC. [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cloxyquin (CAS 130-16-5). Cheméo. [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. [Link]

  • YouTube. (2023). Performing Column Chromatography. YouTube. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

Sources

Technical Support Center: Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for the synthesis of substituted quinolines. It is designed to address high-level synthetic challenges with actionable, mechanistic solutions.

Ticket ID: QSYN-ADV-2024 Subject: Troubleshooting Regioselectivity, Instability, and Purification in Quinoline Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Quinoline Paradox

You are likely here because the classical methods (Skraup, Friedländer, Combes) are failing you. While the quinoline core is ubiquitous in antimalarials (Quinine, Chloroquine) and kinase inhibitors (Lenvatinib), its synthesis is fraught with "hidden" failure modes:

  • Regiochemical Ambiguity: Meta-substituted anilines in Skraup/Doebner-Miller syntheses yield difficult-to-separate regioisomers (5- vs. 7-substituted).

  • Precursor Instability: The 2-aminobenzaldehyde required for Friedländer synthesis is prone to rapid self-condensation.

  • Purification Nightmares: Quinoline isomers often possess identical

    
     values and basicities, making silica chromatography and acid-base extraction ineffective.
    

This guide provides validated workarounds for these specific bottlenecks.

Module 1: Solving the "Meta-Aniline" Regioselectivity Crisis

Context: When using a meta-substituted aniline in a Skraup or Doebner-Miller synthesis, the cyclization can occur at either the ortho or para position relative to the meta-substituent, leading to a mixture of 5- and 7-substituted quinolines.

Diagnostic Workflow

Use the following logic to predict your major isomer and select the correct mitigation strategy.

RegioselectivityLogic Start Input: meta-Substituted Aniline SubstType Check Substituent (R) Electronic Nature Start->SubstType EDG Electron Donating (e.g., -OMe, -Me) SubstType->EDG Activates Ring EWG Electron Withdrawing (e.g., -NO2, -CF3) SubstType->EWG Deactivates Ring Result7 Major Product: 7-Substituted Quinoline (Para-closure favored sterically/electronically) EDG->Result7 Strong Preference Result5 Major Product: 5-Substituted Quinoline (Ortho-closure favored electronically) EWG->Result5 Weak/Mixed Preference Action1 Action: Proceed with Skraup. Purify via recrystallization (Yield >70%) Result7->Action1 Action2 Action: STOP Skraup. Switch to Gould-Jacobs or Metal-Catalyzed Cyclization. Result5->Action2

Figure 1: Decision matrix for meta-substituted aniline substrates in Skraup synthesis. Electron-donating groups (EDG) direct para-closure (7-sub), while electron-withdrawing groups (EWG) lead to messy mixtures (5-sub/7-sub).

FAQ: Why am I getting a 50:50 mixture with m-chloroaniline?

Root Cause: Halogens exhibit a "chameleon" effect—inductively withdrawing but resonance donating. This conflicting electronic bias disrupts the regiocontrol of the Skraup cyclization. Solution: Abandon the Skraup method. Switch to the Gould-Jacobs Reaction .

  • Mechanism: Uses diethyl ethoxymethylenemalonate to form an enamine, which cyclizes thermally. The steric bulk of the intermediate forces cyclization away from the substituent, favoring the 7-isomer exclusively.

Module 2: The Friedländer Instability Workaround (One-Pot Protocol)

Issue: You cannot buy or store 2-aminobenzaldehyde; it polymerizes upon standing. Solution: Do not isolate it. Generate it in situ from 2-nitrobenzaldehyde or 2-aminobenzyl alcohol.

Validated Protocol: Iron-Mediated In-Situ Reduction/Cyclization

Target Audience: Researchers needing 2-substituted quinolines without handling unstable intermediates.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Enolizable ketone (1.2 equiv)

  • Iron powder (4.0 equiv)

  • HCl (catalytic, 0.1 equiv)

  • Solvent: EtOH/H2O (4:1)

Step-by-Step Procedure:

  • Activation: Dissolve 2-nitrobenzaldehyde and the ketone in EtOH/H2O.

  • Reduction: Add Iron powder and catalytic HCl. Heat to 80°C.

    • Checkpoint: The solution should turn dark (formation of Fe salts). Monitoring via TLC will show the disappearance of the nitro compound.

  • The "Hand-Off": As the nitro group reduces to the amine, the adjacent aldehyde immediately condenses with the ketone (aldol-type) followed by cyclodehydration. The unstable amino-aldehyde never accumulates.

  • Workup: Filter hot through Celite to remove iron residues. Basify filtrate with saturated NaHCO3. Extract with EtOAc.[1]

Why this works: The iron serves a dual purpose: it reduces the nitro group and acts as a Lewis acid to catalyze the Friedländer condensation.

Module 3: Purification of Isomeric Quinoline Mixtures

Issue: "My 5-isomer and 7-isomer co-elute on silica gel."

Troubleshooting Table: Separation Strategies
MethodApplicabilityMechanism of ActionProtocol Tip
Zinc Chloride Complexation 5-/7-isomer mixturesSteric hindrance at N-atom affects Zn-complex stability.Dissolve mixture in EtOH. Add ZnCl2. The less sterically hindered isomer (usually 7-sub) precipitates as a complex.
pH-Zone-Refining CCC Sulfonated/Polar derivativesSeparation based on pKa differences and solubility.Use a biphasic system (e.g., MTBE/Water) with a retainer acid (TFA) and a base ligand.[2]
Nitrate Salt Crystallization General IsomersDifferential lattice energy of protonated salts.Dissolve oil in dilute HNO3. The 5-substituted isomer often crystallizes first due to higher symmetry.

Module 4: Transition Metal-Catalyzed C-H Activation

Context: For high-value pharmaceutical intermediates where regioselectivity is non-negotiable, Rhodium or Palladium catalysis is superior to acid-catalyzed condensation.

Workflow: C-H Activation of Anilines with Alkynes

This method bypasses the "mixture" problem by coupling anilines directly with alkynes, using the nitrogen as a directing group.

CHActivation cluster_conditions Critical Parameters Precursor Aniline + Alkyne CatCycle Rh(III) Catalyst (C-H Activation) Precursor->CatCycle Coordination Intermediate Rhodacycle Intermediate CatCycle->Intermediate Ortho-C-H Bond Cleavage Product 2,3-Substituted Quinoline Intermediate->Product Alkyne Insertion & Reductive Elimination Cond1 Oxidant: Cu(OAc)2 Cond2 Solvent: t-AmylOH

Figure 2: Rh(III)-catalyzed oxidative coupling. The metal coordinates to the amine, forcing activation exclusively at the ortho position, eliminating regiochemical ambiguity.

Critical Troubleshooting for Metal Catalysis:

  • Issue: Low yield/Catalyst poisoning.

  • Fix: Quinolines are strong ligands and can poison the catalyst (product inhibition).

  • Protocol Adjustment: Add a Lewis Acid (e.g., Zn(OTf)2) as a co-catalyst. It binds to the product quinoline, freeing the Rh/Pd catalyst to return to the cycle.

References

  • Skraup/Doebner-Miller Challenges: Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics. (2019). MDPI.

  • Friedländer Instability & Solutions: Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones. (2025).[1][3][4] J. Org. Chem.

  • Combes Regioselectivity: Quinoline formation via a modified Combes reaction: Examination of kinetics and substituent effects. (2008).[4] J. Phys. Org. Chem.

  • Purification Techniques: Purification of quinoline yellow components using high-speed counter-current chromatography. (2006). J. Chrom. A.

  • C-H Activation Reviews: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021).[3][4][5][6] Molecules.

  • Povarov Reaction: Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines. (2025).[1][3][4] ResearchGate.

Sources

overcoming solubility issues with 5-Chloro-8-methoxyquinolin-4-ol in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Assay Interference Issues Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Status: Active Guide Last Updated: February 17, 2026

Introduction: The "Hidden" Chemistry of Your Compound

Welcome to the technical support center for 5-Chloro-8-methoxyquinolin-4-ol . If you are here, you are likely experiencing precipitation upon dilution, inconsistent IC50 values, or signal quenching in your high-throughput screens.

To solve these issues, we must first address the chemical reality of this molecule. Despite the IUPAC name ending in "-ol" (alcohol), this compound exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone) .[1] In aqueous buffers and polar aprotic solvents (like DMSO), the keto form predominates.

Why this matters: The keto form is highly planar and prone to


-

stacking
, leading to the formation of micro-crystalline aggregates that are invisible to the naked eye but devastating to assay reproducibility.[1]

Part 1: Stock Solution Preparation

Q: What is the optimal solvent for stock preparation?

A: DMSO (Dimethyl sulfoxide) is the standard, but anhydrous DMSO is required.[1] The 5-chloro and 8-methoxy substituents significantly increase lipophilicity compared to the parent quinoline.[1] Moisture in your DMSO will initiate "micro-crashing" inside your stock vial over time.[1]

  • Recommended Concentration: 10 mM is standard.[1] 50 mM is risky and may require sonication.[1]

  • Storage:

    
     in amber glass vials (quinolines are photosensitive).
    
  • Alternative: If DMSO fails, use DMA (Dimethylacetamide) or DMF , though these are less biocompatible with cell assays.[1]

Q: My stock solution is clear, but it crashes when I freeze/thaw it. Why?

A: This is likely due to DMSO hygroscopicity .[1] DMSO absorbs water from the atmosphere. Upon freezing, water crystallizes separately, creating pockets of high compound concentration that precipitate.

  • The Fix: Aliquot stocks into single-use volumes (e.g., 20

    
    L) to avoid repeated freeze-thaw cycles.
    

Part 2: The "Crash" Point – Dilution Strategies

The most critical failure point is the transition from 100% DMSO to aqueous buffer.

Q: I see a fine precipitate immediately upon adding stock to my buffer. How do I stop this?

A: You are likely performing a "shock dilution."[1] Dropping hydrophobic stock directly into water causes rapid local supersaturation.[1]

Protocol: The Intermediate Dilution Method (Serial Step-Down) Instead of


 direct dilution, use an intermediate step to lower the dielectric constant gradient.[1]
StepComponentSolvent SystemFinal Conc.Status
1 Master Stock 100% DMSO10 mMSoluble
2 Intermediate 50% DMSO / 50% Buffer500

M
Critical Step
3 Working Sol. 1% DMSO / 99% Buffer10

M
Stable

Technical Insight: The intermediate step allows the compound to associate with water molecules gradually while still supported by the organic co-solvent, preventing the formation of amorphous aggregates.

Q: Can I use detergents?

A: Yes, but specificity matters.

  • Non-ionic detergents: 0.01% Triton X-100 or 0.05% Tween-20 are highly effective for quinolines.[1] They form micelles that sequester the hydrophobic 5-chloro/8-methoxy face of the molecule.[1]

  • Warning: Avoid ionic detergents (SDS) as they may interact with the protonated nitrogen of the quinoline ring (pKa

    
     4.5–5.0), causing salt precipitation.
    

Part 3: Assay-Specific Troubleshooting

Workflow: Diagnosing Solubility vs. Interference

The following decision tree helps you isolate whether your assay failure is due to solubility or chemical interference.

Solubility_Workflow Start Assay Signal Variability VisualCheck Visual/Microscope Check (Precipitate?) Start->VisualCheck Nephelometry Nephelometry/DLS Check VisualCheck->Nephelometry Clear Aggregation SOLUBILITY FAILURE 1. Reduce Conc. 2. Add 0.01% Triton X-100 3. Check pH VisualCheck->Aggregation Cloudy Nephelometry->Aggregation Scattering Detected Interference CHEMICAL INTERFERENCE 1. Fluorescence Quenching? 2. Redox Cycling? Nephelometry->Interference No Scattering AutoFluor Quinoline Core is Fluorescent (Blue/Green) Interference->AutoFluor Check Autofluorescence

Figure 1: Diagnostic workflow for isolating assay failures related to 5-Chloro-8-methoxyquinolin-4-ol.

Q: My IC50 curve is flat or bell-shaped. Is this solubility?

A: A bell-shaped curve often indicates aggregation-based inhibition .[1] At high concentrations, the compound forms colloids that non-specifically sequester enzymes or proteins.

  • Validation: Centrifuge the assay plate (10 min at 3000 x g) before reading. If the activity changes significantly, you have aggregates.

  • The Fix: Add 0.01% Pluronic F-127 to the assay buffer. It prevents colloid formation better than standard detergents for planar aromatics.[1]

Q: I am getting high background fluorescence.

A: 8-methoxyquinolines are known fluorophores.[1] They can absorb in the UV/Blue region and emit in the Green.

  • Check: Run a "compound only" control (no enzyme/cells).

  • Solution: Switch to red-shifted assay readouts (e.g., TR-FRET using Europium/Allophycocyanin) to avoid the quinoline's excitation/emission overlap.[1]

Part 4: Advanced Formulation (The "Nuclear" Option)

If simple buffers fail, you must alter the chemical environment to favor the dissolved state.

Cyclodextrin Complexation

The hydrophobic cavity of cyclodextrins can encapsulate the 5-chloro-8-methoxy moiety, leaving the hydrophilic exterior exposed to the buffer.[1]

  • Recommendation: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1]
  • Protocol: Prepare the assay buffer with 5-10 equivalents of HP-

    
    -CD before adding the compound stock.[1]
    
pH Tuning (The Tautomer Trap)

Understanding the ionization state is key.

Tautomerism Cation Cationic Form (Soluble) pH < 4 Neutral Neutral Keto Form (Aggregates) pH 5 - 9 Cation->Neutral - H+ Neutral->Cation + H+ Anion Anionic Form (Soluble) pH > 11 Neutral->Anion - H+ Anion->Neutral + H+

Figure 2: pH-dependent solubility states.[1] The "Danger Zone" is pH 5–9, which unfortunately covers most physiological assays.

  • Strategy: If your assay tolerates it, shifting pH slightly away from neutral (e.g., pH 5.5 or pH 8.5) can significantly improve solubility by inducing partial ionization.[1]

Summary of Recommendations

IssuePrimary SolutionSecondary Solution
Stock Precipitation Use Anhydrous DMSO; Store at -20°CSwitch to DMA (Dimethylacetamide)
Buffer "Crash" Intermediate Dilution (Step-down)Add 0.01% Triton X-100
False Positives Add 0.01% Pluronic F-127Centrifuge plate before read
High Background Use Red-shifted dyes (TR-FRET)Subtract compound-only blank

References

  • BenchChem. (2025).[1] Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from

  • Gotoh, K., et al. (2019). Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Retrieved from

  • BellBrook Labs. (2025).[1] Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 5-Chloro-8-quinolinol Properties and Solubility. Retrieved from

Sources

Technical Support Center: Optimizing Derivatization of 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 5-Chloro-8-methoxyquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile quinolinone scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during the chemical modification of this molecule. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Introduction: The 5-Chloro-8-methoxyquinolin-4-ol Scaffold

5-Chloro-8-methoxyquinolin-4-ol is a key heterocyclic building block. Its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and antimicrobial properties.[1] The quinolin-4-one core, combined with the specific substitution pattern (a chloro group for cross-coupling, a methoxy group for modulating electronics and solubility, and a hydroxyl group for various derivatizations), makes it a prime candidate for library synthesis and lead optimization.

However, the presence of multiple reactive sites—the hydroxyl group (O-), the quinolone nitrogen (N-), and the chloro-substituted aromatic ring—presents unique challenges in achieving selective and high-yielding transformations. This guide will address these challenges directly.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting an O-alkylation of 5-Chloro-8-methoxyquinolin-4-ol with an alkyl halide and a base (e.g., K₂CO₃) in DMF, but I'm getting very low yields or recovering only starting material. What's going wrong?

Answer: Low conversion in O-alkylation reactions of quinolin-4-ones can stem from several factors. Let's break down the potential causes and solutions.

  • Insufficient Basicity or Poor Base Solubility: Potassium carbonate (K₂CO₃) is a common choice, but its effectiveness is highly dependent on the reaction conditions. In anhydrous solvents like DMF or acetonitrile, its solubility is limited, which can lead to slow deprotonation of the 4-hydroxyl group.

    • Solution 1: Use a Stronger, More Soluble Base. Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases will irreversibly and rapidly deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. This is often the most effective solution for stubborn alkylations.

    • Solution 2: Add a Phase-Transfer Catalyst. If you prefer to use a carbonate base, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by facilitating the transport of the carbonate anion into the organic phase.

    • Solution 3: Optimize the Solvent. While DMF is a good polar aprotic solvent, you could explore others like DMSO, which can better solubilize some inorganic bases.[2]

  • Inappropriate Reaction Temperature: Many O-alkylation reactions require heating to proceed at a reasonable rate.

    • Solution: Increase the Temperature. Incrementally increase the reaction temperature (e.g., from room temperature to 60 °C, then to 80 °C) and monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS.[2] Be aware that excessively high temperatures can lead to side products.

  • Poor Quality of Reagents: Alkylating agents can degrade over time, and solvents must be anhydrous, especially when using strong bases like NaH.

    • Solution: Verify Reagent Quality. Use a fresh bottle of the alkylating agent and ensure your reaction solvent is anhydrous. Using a syringe to add reagents under an inert atmosphere (Nitrogen or Argon) is good practice.

Issue 2: Formation of an Unexpected Isomer (N- vs. O-Alkylation)

Question: My LC-MS analysis shows two products with the same mass, and I suspect I'm getting both N-alkylation and O-alkylation. How can I control the regioselectivity?

Answer: The quinolin-4-one scaffold exists in equilibrium with its tautomeric form, 4-hydroxyquinoline. This creates two nucleophilic sites: the oxygen of the hydroxyl group and the ring nitrogen. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.

  • Understanding the Causality:

    • Hard and Soft Acid-Base (HSAB) Theory: The oxygen atom is a "hard" nucleophile, while the nitrogen atom is a "softer" nucleophile. "Hard" electrophiles (like alkyl sulfates) tend to react at the oxygen, while "softer" electrophiles (like alkyl iodides) may show increased reaction at the nitrogen.

    • Solvent Effects: Polar protic solvents (e.g., ethanol) can solvate the oxygen anion through hydrogen bonding, making it less nucleophilic and favoring N-alkylation. Polar aprotic solvents (e.g., DMF, DMSO) leave the oxygen anion more "naked" and highly reactive, thus favoring O-alkylation.

    • Counter-ion Effects: The nature of the cation from the base plays a role. Sodium (Na⁺) and potassium (K⁺) ions coordinate more strongly with the "hard" oxygen atom, enhancing its nucleophilicity and favoring O-alkylation.

Strategies for Selective O-Alkylation:

  • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetone.[3]

  • Base Selection: Employ a base that generates a potassium or sodium salt of the quinolinol (e.g., K₂CO₃, NaH, KOtBu).[3]

  • Leaving Group: Use alkyl bromides or chlorides, which are generally harder electrophiles than alkyl iodides.

Strategies for Selective N-Alkylation:

  • Solvent Choice: Use a polar protic solvent like ethanol or isopropanol.

  • Protecting Groups: Protect the 4-hydroxyl group first (e.g., as a silyl ether or acetate), perform the N-alkylation, and then deprotect the hydroxyl group.

dot

Caption: Competing N- vs. O-alkylation pathways.

Issue 3: Failure of Buchwald-Hartwig Amination at the 5-Chloro Position

Question: I am trying to couple a primary amine to the 5-chloro position using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu), but the reaction is not working. What are the common points of failure?

Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it is sensitive to several parameters.[4][5] For a chloro-quinoline substrate, the reaction can be particularly challenging.

  • Catalyst System (Palladium & Ligand):

    • Ligand Choice is Critical: While Xantphos is a good general ligand, chloroarenes are less reactive than bromoarenes and often require more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step, which is the rate-limiting step for chloroarenes.[4]

      • Solution: Screen a panel of modern Buchwald-Hartwig ligands. Consider Josiphos-type ligands or bulky biarylphosphine ligands like RuPhos or BrettPhos, the latter being particularly effective for primary amines.[4]

    • Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center and act as a catalyst poison.

      • Solution: Using a ligand with a wide bite angle (like Xantphos) can sometimes mitigate this. However, if poisoning is suspected, increasing the catalyst loading or using a pre-catalyst that is more resistant to poisoning might be necessary.

  • Base Selection:

    • Strength and Steric Hindrance: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used. However, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be effective and are sometimes milder on sensitive functional groups.[5] The choice of base can significantly impact the reaction outcome.[6]

  • Solvent and Temperature:

    • Solvent: Toluene and dioxane are the most common solvents for this reaction.[4] The choice can affect catalyst solubility and stability.

    • Temperature: Aryl chlorides typically require higher reaction temperatures (e.g., 100-120 °C) than aryl bromides to undergo oxidative addition. Ensure your reaction is heated sufficiently. Microwave irradiation can sometimes dramatically reduce reaction times and improve yields.[7]

dot

Buchwald_Hartwig_Cycle cluster_troubleshooting Key Optimization Points pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-Cl pdII Ar-Pd(II)(Cl)L₂ ox_add->pdII amine_coord Amine Coordination & Deprotonation pdII->amine_coord + HNR₂ - Base-HCl pd_amide Ar-Pd(II)(NR₂)L₂ amine_coord->pd_amide red_elim Reductive Elimination pd_amide->red_elim red_elim->pd0 + Ar-NR₂ ligand LIGAND (L) CHOICE: Crucial for oxidative addition. Try bulky, electron-rich ligands. base BASE CHOICE: Impacts amine deprotonation. NaOtBu, Cs₂CO₃, LiHMDS. temp TEMPERATURE: Aryl-Cl requires higher heat (100-120 °C).

Caption: Simplified Buchwald-Hartwig catalytic cycle and key troubleshooting points.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for derivatization of this quinolinol? A1: There is no single "best" solvent. For reactions involving the hydroxyl group (O-alkylation, O-acylation), polar aprotic solvents like DMF, acetonitrile, or acetone are excellent starting points. For cross-coupling reactions at the 5-chloro position, toluene or 1,4-dioxane are standard choices.[3][4] Always ensure the solvent is anhydrous for moisture-sensitive reactions.

Q2: How can I purify my final product effectively? The crude material is often a thick oil or contains persistent impurities. A2: Purification of quinoline derivatives can be challenging due to their polarity and tendency to form tars.[8]

  • Step 1: Aqueous Workup. After the reaction, a standard aqueous workup is crucial. Quench the reaction mixture, dilute with an organic solvent like ethyl acetate or dichloromethane, and wash with water and then brine. If your compound is basic, a wash with a dilute acid (like 1M HCl) can remove basic impurities. Conversely, a wash with a dilute base (like saturated NaHCO₃) can remove acidic impurities.

  • Step 2: Column Chromatography. This is the most common method. Use a silica gel column. The eluent system will depend on the polarity of your derivative. A gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.

  • Step 3: Recrystallization. If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide highly pure material.

Q3: Are there any specific safety precautions I should take? A3: Yes.

  • Reagent Hazards: Many reagents used in these syntheses are hazardous. Strong bases like NaH are pyrophoric. Alkylating agents can be toxic and carcinogenic. Palladium catalysts can be toxic. Always consult the Safety Data Sheet (SDS) for each reagent.[9]

  • Reaction Hazards: Some reactions can be highly exothermic, especially when scaling up.[10] Add reagents slowly and use an ice bath for cooling if necessary.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Validated Experimental Protocols

Protocol 1: General Procedure for O-Alkylation

This protocol describes a robust method for the synthesis of 5-Chloro-8-methoxy-4-(alkoxy)quinolines.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-8-methoxyquinolin-4-ol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a solution or suspension (approx. 0.1 M concentration).

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clear solution of the sodium salt.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Base NaH (or KOtBu)Strong, irreversible deprotonation for high conversion.
Solvent Anhydrous DMF (or DMSO)Polar aprotic solvent favors O-alkylation.
Temperature 0 °C to 60 °CInitial cooling for safe base addition, then heating to drive reaction.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the strong base by atmospheric moisture.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of a primary amine to the 5-chloro position. Optimization of the ligand and base may be required.

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add 5-Chloro-8-methoxyquinolin-4-ol (1.0 eq) and the primary amine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (approx. 0.1 M concentration).

  • Reaction: Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions can take from 4 to 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / BrettPhosA robust system for coupling primary amines with aryl chlorides.
Base NaOtBuStrong, sterically hindered base to facilitate deprotonation of the amine.
Solvent Anhydrous TolueneCommon, non-coordinating solvent for Buchwald-Hartwig reactions.
Temperature 110 °CHigher temperature is required to activate the less reactive C-Cl bond.

References

  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Google Patents. (1983). US4398916A - Process for purification of quinoline yellow.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.... Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (2008). Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]

  • ResearchGate. (2023). An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. Retrieved from [Link]

  • Cardinal Scholar. (2013). Synthesis of Quinoline Analogues. Retrieved from [Link]

  • Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. (2024). Retrieved from [Link]

  • Reagent Database. (n.d.). 5-chloro-4-hydroxy-8-methoxyquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN1405155A - 5-chloro-8-hydroxyquinoline preparation method.
  • Patsnap. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline.
  • European Patent Office. (2001). EP 1294694 B1 - Process for the preparation of quinoline derivatives. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2012). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • PMC. (2025). Quinolin-4-Ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

Sources

stability testing of 5-Chloro-8-methoxyquinolin-4-ol under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Stability Profiling of 5-Chloro-8-methoxyquinolin-4-ol

Executive Summary

Compound Identity: 5-Chloro-8-methoxyquinolin-4-ol (CAS: 1153084-29-7) Synonyms: 5-Chloro-4-hydroxy-8-methoxyquinoline; 5-Chloro-8-methoxyquinolin-4(1H)-one.[1][2] Chemical Class: 4-Hydroxyquinoline / 4-Quinolone derivative.[3]

Critical Stability Insight: The primary stability challenge with this compound is not chemical degradation, but tautomeric equilibrium . In solution, this molecule exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). Misinterpretation of this equilibrium often leads to false reports of "impurity peaks" or "instability." Furthermore, the 8-methoxy group introduces susceptibility to oxidative demethylation, while the quinoline nitrogen is prone to N-oxidation under stress.

Module 1: Tautomerism & Solution Stability

Addressing "Ghost Peaks" and Solubility Anomalies

Q: I observe peak splitting or a broad "hump" in my HPLC chromatogram. Is the compound degrading? A: Likely not. This is a classic signature of keto-enol tautomerism .

  • Mechanism: 4-Hydroxyquinolines exist in equilibrium with their 4-quinolone tautomers. In polar solvents (MeOH, H₂O) and solid state, the 4-quinolone (keto) form usually predominates due to aromatic stabilization of the pyridone ring. In non-polar solvents, the 4-hydroxy (enol) form may be favored.

  • Troubleshooting Protocol:

    • Temperature: Run the column at a higher temperature (40°C–50°C). Faster interconversion sharpens the peaks.

    • pH Adjustment: The equilibrium is pH-dependent. Ensure your mobile phase is buffered. Acidic mobile phases (0.1% Formic Acid) generally stabilize the protonated cation, collapsing the equilibrium into a single species.

    • Check UV Spectra: If using a DAD detector, compare the UV spectra of the "split" peaks. Tautomers will have identical or nearly identical mass spectra (LC-MS) but slightly shifted UV maxima.

Q: The compound precipitates or forms a gel in my aqueous formulations. Why? A: 5-Chloro-8-methoxyquinolin-4-ol has low aqueous solubility and a tendency to stack via


-

interactions.
  • Insight: Similar analogs (e.g., 5-chloro-8-hydroxyquinoline) are known hydrogelators in aqueous alcohols.[4] The planar quinolone structure promotes supramolecular assembly.

  • Solution: Avoid pure aqueous storage. Store stock solutions in DMSO or Methanol . For aqueous dilution, maintain >10% organic co-solvent or use cyclodextrin complexation to disrupt stacking.

Module 2: Forced Degradation Protocols (Stress Testing)

Standardized Workflows for ICH Q1A(R2) Compliance

Summary of Stress Conditions & Expected Outcomes
Stress TypeConditionDurationExpected DegradantsMechanism
Acid Hydrolysis 1N HCl, Reflux24 Hours5-Chloro-4,8-dihydroxyquinoline Ether cleavage (Demethylation of 8-OMe).
Base Hydrolysis 1N NaOH, Reflux24 HoursMinimalThe ether linkage is generally base-stable.
Oxidation 3% H₂O₂, RT4–24 HoursN-Oxide / Ring Cleavage Electrophilic attack on Quinoline Nitrogen; Oxidative ring opening.
Photolysis UV/Vis (1.2M lux·h)24–48 HoursPhotodimers / Radical Species Excited state radical formation (common in chloro-quinolines).
Thermal 80°C (Solid State)7 DaysStableCrystalline lattice usually stabilizes the keto-form.

Q: Under oxidative stress (H₂O₂), I see a mass shift of +16 Da. What is this? A: This is the N-oxide derivative.

  • Chemistry: The nitrogen atom in the quinoline ring is nucleophilic. Peroxides readily donate an oxygen atom to form the N-oxide (

    
    ).
    
  • Mitigation: This is a legitimate degradation pathway. Ensure formulation excipients are free of peroxides (common impurities in PEG or Polysorbates).

Q: My acid stress samples show a new peak at RRT 0.85 with a mass of -14 Da. Is this an impurity? A: This is the O-demethylated product (5-Chloro-4,8-dihydroxyquinoline).

  • Chemistry: Strong acids at high temperatures can cleave the methyl ether bond at the 8-position, releasing the free phenol (8-hydroxy).

  • Relevance: This mimics potential metabolism in vivo (CYP450 demethylation) but is unlikely to occur under standard storage conditions unless the pH is extremely low (<1).

Module 3: Analytical Method Optimization

Preventing Data Artifacts

Q: My peaks are tailing significantly, even with a new column. Why? A: Metal Chelation.

  • The Issue: 8-Methoxy/Hydroxy quinolines are potent chelators (related to 8-hydroxyquinoline/oxine). They bind avidly to trace iron or stainless steel frits in your HPLC system.

  • The Fix:

    • Chelating Agent: Add 0.1 mM EDTA to your aqueous mobile phase.

    • Column Choice: Use a column with "hybrid" particles (e.g., Waters XBridge or chemically modified silica) rather than bare silica, which has fewer active silanols.

    • System Passivation: Flush your LC system with 20% Nitric Acid (remove column first!) if the system has been idle, to remove accumulated metal ions.

Visualizing Stability & Degradation

Diagram 1: Tautomerism & Degradation Pathways

This diagram illustrates the central equilibrium and the two primary degradation routes.

StabilityPathways Figure 1: The 4-quinolone tautomer is the dominant stable species. Major degradation risks are N-oxidation and Acidic Demethylation. cluster_equilibrium Tautomeric Equilibrium (Solvent Dependent) Enol Enol Form (4-Hydroxyquinoline) Favored in Non-Polar Keto Keto Form (4-Quinolone) Favored in Polar/Solid Enol->Keto  H+ Transfer   Degradant_Ox N-Oxide Derivative (+16 Da) Keto->Degradant_Ox Oxidation (H2O2) N-Attack Degradant_Acid 8-Hydroxy Derivative (-14 Da, Demethylation) Keto->Degradant_Acid Acid Hydrolysis (Reflux)

Diagram 2: Stability Testing Decision Tree

A logical workflow for troubleshooting stability failures.

DecisionTree Figure 2: Troubleshooting workflow for distinguishing true degradation from analytical artifacts. Start Start Stability Protocol Check_UV New Peak Observed? Start->Check_UV Mass_Check Check Mass (LC-MS) Check_UV->Mass_Check Yes Same_Mass Same Mass as Parent? Mass_Check->Same_Mass Diff_Mass Different Mass? Mass_Check->Diff_Mass Tautomer_Check Tautomer Artifact? (Run High Temp/Acidic MP) Same_Mass->Tautomer_Check Degradant_ID Identify Degradant Diff_Mass->Degradant_ID Action_Tautomer Method Issue: Optimize HPLC Conditions Tautomer_Check->Action_Tautomer Peaks Merge Action_Ox +16 Da: N-Oxide Check Peroxides in Excipients Degradant_ID->Action_Ox Oxidation Action_DeMe -14 Da: Demethylation Check pH < 2 Degradant_ID->Action_DeMe Hydrolysis

References

  • Tautomeric Stability Studies

    • Edler, M. et al. (2013). "A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect." Chemical Science Transactions. (Establishes the dominance of the keto-form in polar media).

  • Synthesis & Chemical Properties

    • Hegedűs, D. et al. (2025).[5] "Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids." European Journal of Pharmaceutical Sciences. (Provides synthesis routes and stability data for the 5-chloro-8-hydroxy analog).

    • [5]

  • Gelation & Solubility Behavior

    • Raatikainen, K. et al. (2012). "Gelation Behavior of 5-Chloro-8-hydroxyquinoline in Aqueous Alcohol Solutions." Antibiotics.[6] (Details the supramolecular stacking and solubility challenges).

  • General Quinoline Degradation

    • Zhang, X. et al. (2020). "Microbial Metabolism of Quinoline." Journal of Chemical Technology & Biotechnology. (Outlines the hydroxylation and ring-cleavage pathways relevant to environmental stability).

Sources

identifying and removing impurities from 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 5-Chloro-8-methoxyquinolin-4-ol. It addresses common challenges in identifying and removing impurities, drawing upon established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic origin of my 5-Chloro-8-methoxyquinolin-4-ol, and how does this inform potential impurities?

A1: Your 5-Chloro-8-methoxyquinolin-4-ol is most likely synthesized via the Gould-Jacobs reaction.[1][2] This established method is a cornerstone for creating the 4-hydroxyquinoline core of your molecule.[3] The reaction proceeds through several key stages: condensation of a substituted aniline (in this case, 2-methoxy-5-chloroaniline) with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, and subsequent hydrolysis and decarboxylation.[4]

Understanding this pathway is critical because the impurities in your sample are often byproducts of incomplete reactions at each of these stages. The high temperatures required for cyclization can also lead to side reactions.[4]

Q2: I've just completed the synthesis. What are the most probable impurities I should be looking for?

A2: Based on the Gould-Jacobs synthesis, you should anticipate several classes of impurities. The primary culprits are typically residual starting materials and intermediates from incomplete reactions.

Impurity Class Specific Example Origin
Unreacted Starting Material2-methoxy-5-chloroanilineIncomplete initial condensation.
Condensation IntermediateDiethyl 2-((5-chloro-2-methoxyphenylamino)methylene)malonateIncomplete thermal cyclization.
Incomplete Decarboxylation5-Chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acidIncomplete removal of the carboxyl group from the malonate ester fragment.[1]
Incomplete HydrolysisEthyl 5-chloro-8-methoxy-4-hydroxyquinoline-3-carboxylateIncomplete saponification of the ester before the decarboxylation step.[1]
Isomeric Byproducts7-Chloro-8-methoxyquinolin-4-olPotential for minor regioisomers depending on the purity of the starting aniline.

Below is a DOT script representation of the Gould-Jacobs reaction pathway highlighting where these impurities can arise.

Gould-Jacobs_Impurities Aniline 2-methoxy-5-chloroaniline (Starting Material) Intermediate Condensation Intermediate (Impurity) Aniline->Intermediate Condensation Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate CyclizedEster Cyclized Ester (Impurity) Intermediate->CyclizedEster Thermal Cyclization CyclizedAcid Cyclized Acid (Impurity) CyclizedEster->CyclizedAcid Saponification Product 5-Chloro-8-methoxyquinolin-4-ol (Final Product) CyclizedAcid->Product Decarboxylation

Gould-Jacobs reaction pathway and potential impurities.

Troubleshooting Purification

Q3: My crude product is a dark, oily residue. How can I effectively purify it?

A3: A dark, oily appearance often indicates the presence of polymeric byproducts or "tar," which can be a consequence of the high temperatures used in the cyclization step of the Gould-Jacobs synthesis.[5] A multi-step purification strategy is recommended.

Step 1: Acid-Base Extraction

This technique leverages the basicity of the quinoline nitrogen and the acidic nature of the 4-hydroxyl group to separate your product from non-basic and non-acidic impurities.

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic solution with an aqueous acid (e.g., 1 M HCl). Your product, being basic, will move into the aqueous layer as the hydrochloride salt. Neutral, non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH of approximately 8-9. This will precipitate your 5-Chloro-8-methoxyquinolin-4-ol.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

Step 2: Recrystallization

Recrystallization is a powerful technique for removing closely related impurities. The choice of solvent is critical. Based on solubility data for the similar compound 5-chloro-8-hydroxyquinoline, solvents like ethanol, methanol, or mixtures containing ethyl acetate or 1,4-dioxane are good starting points.[6]

  • Protocol:

    • Dissolve the partially purified solid in a minimum amount of a suitable hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The general workflow for purification is illustrated in the following diagram:

Purification_Workflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidExtract Extract with Aqueous Acid Dissolve->AcidExtract Separate Separate Layers AcidExtract->Separate Basify Basify Aqueous Layer to Precipitate Separate->Basify Filter1 Filter and Dry Basify->Filter1 Recrystallize Recrystallize Filter1->Recrystallize Pure Pure Product Recrystallize->Pure

General purification workflow for 5-Chloro-8-methoxyquinolin-4-ol.

Q4: I'm still seeing impurities after recrystallization. What's my next step?

A4: If recrystallization is insufficient, column chromatography is the recommended next step. For quinoline derivatives, silica gel is a common stationary phase.[7][8]

  • Protocol:

    • Slurry Preparation: Adsorb your partially purified product onto a small amount of silica gel.

    • Column Packing: Pack a column with silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Loading: Carefully load the silica-adsorbed product onto the top of the column.

    • Elution: Begin eluting with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of chromatographic and spectroscopic techniques is essential for confirming the purity and identity of your 5-Chloro-8-methoxyquinolin-4-ol.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of quinolone derivatives.[9][10]

  • Suggested HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a buffer like ammonium acetate) is a good starting point.

    • Detection: UV detection at a wavelength where the quinolone chromophore has strong absorbance (typically around 254 nm and 330 nm).

    • Purity Assessment: The purity can be determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expected ¹H NMR Signals:

    • Aromatic protons on the quinoline ring system.

    • A singlet for the methoxy (O-CH₃) group, likely around 3.9-4.1 ppm.

    • A broad singlet for the hydroxyl (OH) proton.

  • Expected ¹³C NMR Signals:

    • Signals corresponding to the carbons of the quinoline core.

    • A signal for the methoxy carbon around 56 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of your compound. For 5-Chloro-8-methoxyquinolin-4-ol (C₁₀H₈ClNO₂), the expected molecular weight is approximately 209.63 g/mol . Electrospray ionization (ESI) is a suitable technique. You should observe a prominent [M+H]⁺ ion at m/z 210.

The relationship between these analytical techniques in confirming your final product is shown below:

Analytical_Validation Product Purified Product HPLC HPLC (Purity) Product->HPLC NMR NMR (Structure Confirmation) Product->NMR MS Mass Spectrometry (Molecular Weight) Product->MS Confirmed Confirmed Identity and Purity HPLC->Confirmed NMR->Confirmed MS->Confirmed

Analytical techniques for product validation.

References

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Process for the preparation of 4-hydroxy quinolines. (1984). EP0097585A1.
  • Belal, F., et al. (2025). Analytical methods for the determination of some selected 4-quinolone antibacterials. De Gruyter. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Agilent. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). [Link]

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. [Link]

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. [Link]

  • El-Gendy, A., et al. (2001). Derivative spectrophotometric analysis of 4-quinolone antibacterials in formulations and spiked biological fluids by their Cu(II) complexes. PubMed. [Link]

  • de la Torre, B. G., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Al-Salahi, R., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. [Link]

  • Who we serve. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. [Link]

  • Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Link]

  • Oxford Academic. (2019). Derivative Spectrophotometric Analysis of 4-Quinolone Antibacterials in Formulations and Spiked Biological Fluids by Their Cu(II) Complexes. [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Heged˝us, D., et al. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. [Link]

  • Google Patents. (n.d.). CN108610288A - The preparation method and its purification process of 5- chloro-8-hydroxyquinolines.
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Semantic Scholar. (2009). A Novel Polymorph of 5-Chloro-8-Hydroxyquinoline with Improved Water Solubility and Faster Dissolution Rate. [Link]

  • Kaival Impex. (n.d.). 5-Chloro 8-Hydroxy Quinoline. [Link]

  • Reagent Database. (n.d.). 5-chloro-4-hydroxy-8-methoxyquinoline. [Link]

Sources

troubleshooting unexpected results in 5-Chloro-8-methoxyquinolin-4-ol experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-8-methoxyquinolin-4-ol

Introduction

Welcome to the technical support hub for 5-Chloro-8-methoxyquinolin-4-ol . This scaffold is a critical intermediate in the development of antimalarials, kinase inhibitors, and antibacterial agents. However, its amphoteric nature and tautomeric volatility often lead to "impossible" NMR spectra, erratic solubility, and unexpected reactivity profiles.

This guide moves beyond standard protocols to address the why behind common failures, providing self-validating troubleshooting steps.

Part 1: Analytical Anomalies (The "Ghost" Structure)

User Complaint: "My 1H NMR spectrum in CDCl3 is missing the hydroxyl proton, and the aromatic peaks are broadened or shifted downfield. Is my product wet or decomposed?"

Root Cause: Tautomeric Equilibrium

You are likely not observing the 4-hydroxyquinoline (enol) form you drew in your notebook. In solution, 4-substituted quinolines exist in a dynamic equilibrium between the enol (4-hydroxy) and the keto (4-quinolone) tautomers.

  • The Trap: In polar solvents (DMSO, MeOH) or crystalline states, the equilibrium shifts heavily toward the 4-quinolone (NH-form) .

  • The Consequence:

    • The "O-H" signal disappears.

    • A broad "N-H" signal appears (often >11 ppm).

    • The loss of aromaticity in the pyridone ring shifts adjacent protons.

Visualizing the Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-Hydroxyquinoline) Favored in: Gas Phase, Non-polar solvents Keto Keto Form (4-Quinolone) Favored in: Solid State, DMSO, MeOH Enol->Keto Polar Solvent / Crystal Lattice

Figure 1: The tautomeric shift from enol to keto form is the primary source of analytical confusion.

Troubleshooting Protocol: Validating the Structure

Do not discard the batch. Perform these confirmation steps:

  • Solvent Switch: Run the NMR in DMSO-d6 instead of CDCl3. The 4-quinolone form is more soluble and stable here.

  • TFA Spike: Add 1-2 drops of Trifluoroacetic Acid (TFA-d).

    • Mechanism:[1][2] This protonates the nitrogen, locking the molecule in a single cationic species.

    • Result: Peaks will sharpen immediately, allowing for accurate integration.

  • 13C NMR Check: Look for the carbonyl-like carbon signal.

    • Enol C-4: ~160 ppm.

    • Keto C-4: ~177 ppm (distinctly downfield).

Part 2: Synthesis Failures (The Gould-Jacobs Route)

User Complaint: "I tried the Gould-Jacobs cyclization of 5-chloro-2-methoxyaniline, but the yield is <20%, and the product is a black tar."

Root Cause: Thermal Management & Steric Electronic Effects

The Gould-Jacobs reaction involves the thermal cyclization of an anilinomethylenemalonate intermediate. Two specific issues plague the 5-chloro-8-methoxy derivative:

  • Electronic Deactivation: The 5-chloro substituent (meta to the cyclization site) is electron-withdrawing, raising the activation energy for the electrophilic aromatic substitution step.

  • Temperature Mismatch: Standard reflux in diphenyl ether (~259°C) is often insufficient or poorly controlled, leading to polymerization rather than cyclization.

Optimized Protocol: The "High-Heat" Method
StepStandard ProtocolOptimized Protocol (5-Cl-8-OMe Analog)
1. Condensation Aniline + EMME (1:1), 110°CNo Change. Ensure removal of EtOH (Dean-Stark).
2. Cyclization Drop into refluxing Diphenyl Ether (250°C)Dilution is Key. Drop intermediate slowly into a large volume of Dowtherm A (250-260°C). Concentration < 0.1 M.
3.[3] Workup Cool and filter precipitateHexane Crash. Dilute the cooled mixture with hexane to force precipitation of the quinolone while keeping tar in solution.
Critical Checkpoint: The "Flash" Test

Before committing the bulk material to cyclization, take a small aliquot of the intermediate enamine and heat it in a melting point tube.

  • Pass: It melts, then resolidifies (cyclizes) at a higher temperature.

  • Fail: It melts and turns black immediately (indicates impurity or instability).

Part 3: Reactivity & Derivatization (The Alkylation Trap)

User Complaint: "I attempted to synthesize the 4-methoxy ether using MeI/K2CO3, but I isolated the N-methylated 4-quinolone instead."

Root Cause: Ambident Nucleophilicity

The deprotonated 4-hydroxyquinoline is an ambident nucleophile . It can react at the Oxygen (O-alkylation) or the Nitrogen (N-alkylation).[4]

  • Hard/Soft Acid Base (HSAB) Theory:

    • Nitrogen: Softer center. Favored by soft electrophiles (MeI) and polar aprotic solvents (DMF) where the oxyanion is solvated.

    • Oxygen: Harder center. Favored when the silver salt is used (Ag+ coordinates to N, blocking it) or in specific solvent cages.

Decision Tree: Controlling Regioselectivity

Alkylation cluster_A Path A Conditions cluster_B Path B Conditions Start Target Product? O_Alkyl O-Alkyl (Ether) (Kinetic/Hard Control) Start->O_Alkyl Path A N_Alkyl N-Alkyl (Quinolone) (Thermodynamic/Soft Control) Start->N_Alkyl Path B Method1 Reagent: Ag2CO3 / Alkyl Halide Solvent: Benzene/Toluene Mechanism: Ag+ blocks N-site O_Alkyl->Method1 Method2 Reagent: Mitsunobu (PPh3/DIAD) Solvent: THF Note: Sterics may hinder O_Alkyl->Method2 Method3 Reagent: NaH / Alkyl Halide Solvent: DMF/DMSO Mechanism: Naked anion prefers N N_Alkyl->Method3

Figure 2: Select reaction conditions based on whether the Ether (O-alkyl) or Quinolone (N-alkyl) is desired.

Part 4: Solubility & Purification FAQs

Q: The product is insoluble in water, methanol, and DCM. How do I purify it? A: 5-Chloro-8-methoxyquinolin-4-ol has a high melting point and poor solubility due to strong intermolecular hydrogen bonding (dimerization of the quinolone form) and pi-stacking.

  • Solution: Recrystallize from Acetic Acid or DMF/Ethanol mixtures.

  • Trick: Dissolve in dilute NaOH (phenolate form), filter off insoluble impurities, then re-precipitate slowly with Acetic Acid to pH 6-7.

Q: My elemental analysis is off; it suggests metal contamination. A: The 8-methoxy group, combined with the quinoline nitrogen, forms a bidentate chelation site similar to 8-hydroxyquinoline (oxine).

  • Cause: If you used metal spatulas or metal catalysts in previous steps, the molecule may have scavenged ions.

  • Fix: Wash the final solid with a solution of EDTA or dilute HCl (if stability permits) to strip bound metals.

References

  • Tautomerism in 4-Hydroxyquinolines

    • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolone. Journal of Molecular Structure.
    • Key Finding: Confirms the dominance of the keto-form in polar media and solid st
  • The Gould-Jacobs Reaction Mechanism

    • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
    • Key Finding: Establishes the thermal cyclization requirements for anilinomethylenemalon
  • Regioselectivity (N- vs O-Alkylation)

    • Edlerfield, R. C. (1952).[2] Heterocyclic Compounds, Vol 4. Wiley.

    • Key Finding: Classical review of quinoline reactivity and ambident nucleophile behavior.
  • Solubility & Properties of 5-Chloro-8-hydroxyquinoline derivatives

    • PubChem Compound Summary for 5-Chloro-8-quinolinol (Analogous properties).
    • Key Finding: Highlights the chelation potential and solubility profile of 5-Cl-8-OR substituted quinolines.

Sources

Technical Support Center: Analytical Method Refinement for 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #Q4OL-5Cl-8OMe-OPT Assigned Specialist: Senior Application Scientist, Analytical Method Development[1]

Mission Statement

Welcome to the Technical Support Center. You are likely here because 5-Chloro-8-methoxyquinolin-4-ol (CMQ-4-ol) is behaving inconsistently in your assays.

This molecule is deceptive.[1] While it appears to be a simple quinoline derivative, it presents three distinct analytical challenges:

  • Keto-Enol Tautomerism: It oscillates between the 4-hydroxy (enol) and 4-quinolone (keto) forms, leading to split peaks.[1]

  • Amphoteric Solubility: It is insoluble in neutral aqueous media but soluble in extremes of pH.[1]

  • Silanol Interactions: The ring nitrogen causes severe peak tailing on standard silica columns.[1]

This guide provides self-validating protocols to stabilize the analyte and refine your detection limits.

Module 1: Chromatography & Separation (HPLC/UPLC)
Critical Issue: "My peak is splitting or tailing severely."

The Mechanism: In solution, 4-hydroxyquinolines exist in a dynamic equilibrium.[1] In polar solvents (like your mobile phase), the 4-quinolone (keto) tautomer predominates. However, if the chromatographic timescale matches the tautomeric exchange rate, you will see peak broadening or splitting (the "saddle" effect). Furthermore, the basic nitrogen at position 1 interacts with free silanols on the column stationary phase, causing tailing.

The Solution: The "pH Lock" Strategy You must force the molecule into a single ionization state to stabilize the tautomer and suppress silanol activity.

Recommended Protocol: High-pH Stability Method Rationale: At pH > 10, the phenol/enol moiety is deprotonated, and the basic nitrogen is neutral. This eliminates the cationic interaction with silanols and locks the tautomer.

ParameterSpecificationReason for Choice
Column Hybrid Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH)Critical: Standard silica dissolves at pH > 8.[1] Hybrid particles survive pH 12.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5 adjusted w/ NH₄OH)High pH ensures the analyte is in the anionic form, reducing tailing.
Mobile Phase B Acetonitrile (MeCN)Methanol can sometimes promote hydrogen bonding; MeCN is sharper.[1]
Gradient 5% B to 95% B over 10 minThe 5-Cl and 8-OMe groups make this molecule moderately hydrophobic.[1]
Temperature 40°C - 45°CHigher temp speeds up tautomeric exchange, merging split peaks.[1]

Alternative Protocol: Low-pH Ion Pairing (If High-pH fails) [1]

  • Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate (pH ~3).[1]

  • Note: If tailing persists, add 5 mM Hexanesulfonic Acid (Ion Pairing Agent).[1] This masks the positive charge on the nitrogen.

Visual Troubleshooting Guide

HPLC_Troubleshooting Start Symptom: Poor Peak Shape Check_Split Is the peak split (Doublet)? Start->Check_Split Check_Tailing Is the peak tailing (As > 1.5)? Start->Check_Tailing Action_Temp Increase Column Temp (40°C -> 50°C) Check_Split->Action_Temp Yes (Tautomerism) Action_pH Check pH Stability (Target pH < 2.5 or > 10) Check_Split->Action_pH Yes (Slow Exchange) Action_Col Switch to Hybrid/End-capped Column Check_Tailing->Action_Col Yes (Silanol Interaction) Action_Additive Add Ion-Pair Reagent (Hexanesulfonate) Action_Col->Action_Additive If problem persists

Caption: Decision tree for diagnosing and resolving peak shape issues specific to quinolin-4-ols.

Module 2: Mass Spectrometry & Detection
Critical Issue: "I see the mass, but the fragmentation is confusing."

The Mechanism: The 5-Chloro-8-methoxyquinolin-4-ol molecule has a distinct isotopic signature due to Chlorine (


 and 

in a 3:1 ratio).[1] The 8-methoxy group introduces specific fragmentation pathways involving the loss of methyl radicals or formaldehyde.

Optimized MS Parameters (ESI+)

  • Ionization Mode: Positive Electrospray (ESI+).[1] The ring nitrogen protonates easily

    
    .
    
  • Capillary Voltage: 3.0 - 3.5 kV.[1]

  • Cone Voltage: 30 V (Start low; high cone voltage may induce in-source fragmentation of the labile -OH).

Target Ions & Fragmentation Table

Ion Identitym/z (approx)Explanation
Parent [M+H]+ 210.0 / 212.0 The 3:1 ratio confirms the presence of one Chlorine atom .[1]
Fragment 1 192.0 / 194.0

.[1] Characteristic of 4-hydroxyquinolines (elimination of the 4-OH).
Fragment 2 177.0 / 179.0

.[1] Loss of the methyl group from the 8-methoxy position.[2]
Fragment 3 149.0 / 151.0 Ring contraction or loss of CO (carbonyl from the quinolone form).[1]

Note on Adducts: In Ammonium Bicarbonate buffers (High pH method), watch for


 adducts at m/z 227/229 .
Fragmentation Pathway Diagram

MS_Fragmentation Parent Parent [M+H]+ m/z 210 (100%) Dehydrate [M+H - H2O]+ m/z 192 Parent->Dehydrate - 18 Da (Water) Demethyl [M+H - H2O - CH3]+ m/z 177 Dehydrate->Demethyl - 15 Da (Methyl) RingBreak Ring Cleavage m/z ~149 Demethyl->RingBreak - 28 Da (CO)

Caption: Proposed ESI+ fragmentation pathway.[1] The Chlorine isotope pattern (3:1) will be preserved in all fragments containing the aromatic ring.

Module 3: Sample Preparation & Solubility
Critical Issue: "The sample precipitates when I dilute it."

The Mechanism: CMQ-4-ol is amphoteric.[1] It has a "U-shaped" solubility curve.[1]

  • pH 1-3: Soluble (Cationic).[1]

  • pH 6-8: Insoluble (Neutral/Zwitterionic).[1] DANGER ZONE.

  • pH > 10: Soluble (Anionic).[1]

Preparation Protocol:

  • Stock Solution: Dissolve 1 mg/mL in DMSO or Methanol . Do not use pure water.[1]

  • Working Standard: Dilute the stock into the starting mobile phase .

    • If using the High pH method: Dilute into 10mM Ammonium Bicarbonate.[1]

    • If using the Low pH method: Dilute into 0.1% Formic Acid.[1]

  • Filtration: Use PTFE or Nylon filters.[1] Avoid Cellulose Acetate (may bind the aromatic ring).

References
  • PubChem. (2025).[1] 4-Hydroxyquinoline Compound Summary. National Library of Medicine.[1] [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic solutes by liquid chromatography. Journal of Chromatography A. (Contextual grounding for silanol interactions).

  • Claeys, M., et al. (1970).[1] Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry.[1] (Foundational work on methoxyquinoline fragmentation). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Quinolines: 5-Chloro-8-hydroxyquinoline in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a wide therapeutic spectrum.[1] This guide provides a comparative analysis of the efficacy of 5-Chloro-8-hydroxyquinoline (Cloxyquine) against other notable quinoline-based drugs, namely the antimalarial agent Chloroquine and the broad-spectrum antibiotic Sitafloxacin. Through an examination of their structure-activity relationships, mechanisms of action, and supporting experimental data, we aim to provide a comprehensive resource for researchers in drug discovery and development.

The Versatile Quinoline Scaffold: A Foundation for Diverse Bioactivity

Quinoline and its derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1] The biological action of these compounds is intrinsically linked to their chemical structure, with substitutions on the quinoline ring system significantly influencing their efficacy and therapeutic application.

Structure-Activity Relationship (SAR) Insights

The specific placement and nature of functional groups on the quinoline core are critical determinants of its biological activity. For instance, the presence of a chlorine atom at the 7-position and a side chain at the 4-position are features commonly associated with antimalarial activity, as seen in Chloroquine.[2] In the case of 5-Chloro-8-hydroxyquinoline, the hydroxyl group at the 8-position and the chlorine at the 5-position are crucial for its antimicrobial properties.[3] This highlights the modular nature of the quinoline scaffold, allowing for fine-tuning of its pharmacological profile.

In-Depth Analysis of 5-Chloro-8-hydroxyquinoline (Cloxyquine)

5-Chloro-8-hydroxyquinoline, also known as Cloxyquine, is a quinoline derivative recognized for its potent antimicrobial activity.[4] It has demonstrated efficacy against a range of pathogens, including bacteria and fungi, with a particularly notable activity against Mycobacterium tuberculosis.[3][5]

The mechanism of action of Cloxyquine is believed to involve the chelation of metal ions, which are essential for various enzymatic processes in microbial cells, thereby inhibiting their growth and proliferation.[6]

Comparative Efficacy: Cloxyquine vs. Other Quinolines

To contextualize the efficacy of 5-Chloro-8-hydroxyquinoline, we will compare it with two other widely used quinoline derivatives: Chloroquine, a cornerstone in malaria treatment, and Sitafloxacin, a fourth-generation fluoroquinolone antibiotic.

Against Microbial Pathogens

The following table summarizes the in vitro efficacy of these quinoline derivatives against various microbial strains, presented as Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate higher potency.

CompoundOrganismMIC (µg/mL)Reference
5-Chloro-8-hydroxyquinoline Mycobacterium tuberculosis0.062 - 0.25[3]
Mycobacterium tuberculosis (MDR strains)0.125 - 0.25[3]
Sitafloxacin Streptococcus pneumoniae≤0.03 - 2[7]
Staphylococcus aureus (MSSA)≤0.03 - 0.25[7]
Escherichia coli (Ciprofloxacin-susceptible)≤0.03 - 0.06[7]
Klebsiella pneumoniae (Ciprofloxacin-susceptible)≤0.03 - 0.125[7]
Chloroquine Plasmodium falciparum (sensitive strains)Varies[1]

Note: The efficacy of Chloroquine against Plasmodium falciparum is highly dependent on the strain's resistance profile.

Discussion of Comparative Efficacy

As evidenced by the data, 5-Chloro-8-hydroxyquinoline exhibits potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values in the sub-microgram per milliliter range.[3] This positions it as a compound of significant interest in the development of new anti-tuberculosis therapies.

Sitafloxacin, a fluoroquinolone, demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] Its low MIC values against key respiratory and urinary tract pathogens underscore its clinical utility. The mechanism of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Chloroquine's primary application is in the treatment of malaria. It acts by interfering with the detoxification of heme in the malaria parasite's food vacuole. While highly effective against sensitive strains, its utility has been diminished by the widespread emergence of drug-resistant Plasmodium falciparum.

Experimental Protocols

The determination of a compound's antimicrobial efficacy relies on standardized in vitro assays. Below is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay
  • Preparation of Stock Solution: Dissolve the test compound (e.g., 5-Chloro-8-hydroxyquinoline) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

MIC_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate Plate with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (37°C, 18-24h) D->E F Read and Record MIC Value E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with various cellular targets and pathways.

General Mechanism of Quinolone Antibiotics

Fluoroquinolones like Sitafloxacin exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This leads to the inhibition of DNA replication and repair, ultimately causing cell death.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Fluoroquinolone (e.g., Sitafloxacin) DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Caption: Simplified mechanism of action for fluoroquinolone antibiotics.

Conclusion

The quinoline scaffold remains a highly privileged structure in drug discovery, capable of yielding compounds with a vast array of therapeutic applications. 5-Chloro-8-hydroxyquinoline stands out for its potent antituberculosis activity, warranting further investigation as a potential lead compound for new therapies against this persistent global health threat. By comparing its efficacy to established quinoline-based drugs like Chloroquine and Sitafloxacin, we gain a clearer perspective on its potential therapeutic niche. The continued exploration of structure-activity relationships within the quinoline class will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

  • Sutanto, I., et al. (2004). Comparative efficacy of chloroquine and sulfadoxine-pyrimethamine for uncomplicated Plasmodium falciparum malaria and impact on gametocyte carriage rates in the East Nusatenggara province of Indonesia. The American journal of tropical medicine and hygiene, 70(5), 467–473. [Link]
  • Meo, S. A., Klonoff, D. C., & Akram, J. (2020). Efficacy of chloroquine and hydroxychloroquine in the treatment of COVID-19. European review for medical and pharmacological sciences, 24(8), 4539–4547. [Link]
  • Singh, R. K., et al. (2020). Chloroquine and hydroxychloroquine in the treatment of malaria and repurposing in treating COVID-19. Current molecular medicine, 20(8), 585–595. [Link]
  • Tleyjeh, I. M., et al. (2021). Efficacy of chloroquine and hydroxychloroquine for the treatment of hospitalized COVID-19 patients: a meta-analysis. Journal of clinical virology, 136, 104752. [Link]
  • Meo, S. A., Klonoff, D. C., & Akram, J. (2020). Efficacy of chloroquine and hydroxychloroquine in the treatment of COVID-19. ResearchGate. [Link]
  • Rynes, R. I. (2014). Pharmacology of Chloroquine and Hydroxychloroquine. In Goldman's Cecil Medicine (pp. 1-10). Elsevier. [Link]
  • Kaival Impex. 5-Chloro 8-Hydroxy Quinoline - High Purity Pharma-Grade at Best Prices. [Link]
  • Valsler, B. (2020). Chloroquine and hydroxychloroquine. Chemistry World. [Link]
  • Xu, J., et al. (2020). Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19. bioRxiv. [Link]
  • Reveiz, L., et al. (2020). Hydroxychloroquine or Chloroquine for treating Coronavirus Disease 2019 (COVID-19) – a PROTOCOL for a systematic review of Individual Participant Data. Pan American Health Organization. [Link]
  • Izcovich, A., et al. (2021). Clinical Efficacy of Hydroxychloroquine or Chloroquine in Patients with COVID-19: An Umbrella Review. Semantic Scholar. [Link]
  • Al-Hujran, T. A., & Matin, M. M. (2012). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Molecules, 17(12), 14695–14703. [Link]
  • Al-Karawi, A. A., & Al-Janabi, A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. [Link]
  • Saadeh, H. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]
  • Al-Masoudi, N. A., et al. (2025). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. [Link]
  • Hegedűs, C., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Elsevier B.V. [Link]
  • Montakantikul, P., & Paiboonvong, T. (2023). Pharmacokinetic and microbial susceptibility studies of sitafloxacin. Infection Update. [Link]
  • ResearchGate. (n.d.). In vitro activity (MIC 90 values) of sitafloxacin in comparison to ciprofloxacin against selected Gram- positive bacteria (MIC 90 = minimal inhibitory concentration of 90% of the isolates). [Link]
  • Abah, O., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. [Link]
  • Wang, Y., et al. (2025). Establishing Sitafloxacin Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates. Journal of Clinical Microbiology, 63(5), e01358-24. [Link]
  • Chen, C. H., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 45(4), 1347–1348. [Link]
  • Li, Y., et al. (2025). Model-guided development of pharmacokinetic/pharmacodynamic cut-offs and evaluation of sitafloxacin dosing regimens against target pathogens. Frontiers in Pharmacology, 16, 1515569. [Link]
  • Farrell, D. J., et al. (2024). Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. Antibiotics, 13(11), 999. [Link]
  • El-Damasy, A. K., et al. (2020). Review on recent development of quinoline for anticancer activities. Journal of Heterocyclic Chemistry, 57(9), 3233-3259. [Link]
  • ChemSrc. (2025). 5-Chloro-8-hydroxyquinoline Biological Activity. [Link]
  • Wikipedia. (2024). Chloroquine. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action for 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action (MoA) is both critical and complex. 5-Chloro-8-methoxyquinolin-4-ol, a quinoline derivative, represents a class of compounds with a rich history in medicinal chemistry, known for activities ranging from antimalarial to anticancer.[1][2] However, for many novel derivatives like this one, the specific molecular interactions remain uncharacterized.

This guide provides a comprehensive, technically-grounded framework for researchers to validate a hypothesized MoA for a novel compound, using 5-Chloro-8-methoxyquinolin-4-ol as a case study. We will operate under the working hypothesis, suggested by its structural class, that it may function as a histone demethylase (KDM) inhibitor . This guide will compare the necessary experimental approaches to validate this hypothesis against the known actions of established KDM inhibitors, providing the causal logic behind each step.

The Strategic Workflow: From Cellular Effect to Target Confirmation

A robust MoA validation follows a logical progression, starting with broad effects and systematically narrowing down to specific molecular interactions. This multi-pronged approach ensures that the observed cellular phenotype is directly linked to the engagement and modulation of the intended target.

MoA_Validation_Workflow pheno Step 1: Phenotypic Screening (Cell Viability/Proliferation) target_engage Step 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) pheno->target_engage Does it have a cellular effect? biochem Step 3: In Vitro Biochemical Assay (Enzymatic Activity) target_engage->biochem Does it bind the target in cells? cell_target Step 4: Cellular Target Modulation (Western Blot for Histone Marks) biochem->cell_target Does it inhibit the purified enzyme? conclude Conclusion: Validated Mechanism of Action cell_target->conclude Does it alter the target's function in cells?

Caption: A logical workflow for validating a hypothesized mechanism of action.

Part 1: Phenotypic Screening – Establishing a Biological Effect

The 'Why': Before investing in complex target-specific assays, it's essential to confirm that 5-Chloro-8-methoxyquinolin-4-ol elicits a measurable biological response in a relevant cellular context.[3][4] Phenotypic screening serves this purpose by identifying functional changes in cells, such as effects on viability, proliferation, or morphology, without pre-supposing the target.[5][6]

Comparative Alternatives:

  • 5-Chloro-8-methoxyquinolin-4-ol (Test Compound): The unknown agent.

  • GSK-J4 (Positive Control): A well-characterized, cell-permeable inhibitor of the H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A.[7][8][9]

  • Vehicle (Negative Control): e.g., DMSO, to control for solvent effects.

Experimental Protocol: Cell Viability Assay (MTT/MTS)

  • Cell Seeding: Plate a cancer cell line known to be sensitive to epigenetic modulation (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-8-methoxyquinolin-4-ol and GSK-J4. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM). Include vehicle-only wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Assay: Add MTS reagent to each well and incubate for 1-4 hours. The conversion of the tetrazolium salt to formazan by metabolically active cells produces a colorimetric signal.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Interpretation:

CompoundExpected IC50 (MCF-7 cells)Implication
5-Chloro-8-methoxyquinolin-4-ol To be determined (TBD)A potent IC50 suggests the compound is biologically active and warrants further investigation.
GSK-J4 ~9 µM (LPS-induced TNF-α)[7][10]Confirms the assay is sensitive to the expected class of inhibitors.
Vehicle (DMSO) No effectEnsures the observed effects are due to the compounds, not the solvent.

Part 2: Target Engagement – Confirming Physical Interaction in a Cellular Milieu

The 'Why': A positive result in a phenotypic screen does not prove the compound works through the hypothesized target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses whether a compound binds to its target protein inside intact cells.[11][12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[13]

CETSA_Workflow treat 1. Treat Cells (Vehicle vs. Compound) heat 2. Heat Challenge (Temperature Gradient) treat->heat lyse 3. Cell Lysis (Freeze-Thaw) heat->lyse separate 4. Separate Fractions (Centrifugation) lyse->separate quantify 5. Quantify Soluble Protein (Western Blot) separate->quantify result Result: Thermal Shift Indicates Binding quantify->result

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[11]

Experimental Protocol: CETSA for KDM6B (JMJD3)

  • Cell Culture and Treatment: Culture HEK293 cells and treat them with either vehicle or a high concentration (e.g., 10x IC50) of 5-Chloro-8-methoxyquinolin-4-ol or GSK-J4 for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[11]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]

  • Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[11]

  • Quantification: Collect the supernatant (soluble fraction) and analyze the amount of soluble KDM6B protein remaining at each temperature using Western Blot analysis with a specific anti-KDM6B antibody.

Data Interpretation:

A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells. This indicates that more protein remained soluble at higher temperatures due to the stabilizing effect of the compound binding.

Part 3: Biochemical Validation – Proving Direct Enzyme Inhibition

The 'Why': While CETSA confirms binding, it does not prove inhibition of the enzyme's catalytic activity. An in vitro biochemical assay using purified, recombinant enzyme and a specific substrate is the gold standard for confirming direct inhibition and determining inhibitory potency (IC50).[14][15]

Comparative Alternatives:

  • Enzyme: Recombinant human KDM6B.

  • Substrate: Biotinylated histone H3 peptide containing trimethylated lysine 27 (H3K27me3).

  • Inhibitors: 5-Chloro-8-methoxyquinolin-4-ol vs. GSK-J4.

Experimental Protocol: AlphaLISA-based Histone Demethylase Assay

  • Reaction Setup: In a 384-well plate, combine recombinant KDM6B enzyme with varying concentrations of 5-Chloro-8-methoxyquinolin-4-ol or GSK-J4.

  • Initiate Reaction: Add the H3K27me3 substrate and necessary co-factors (e.g., α-ketoglutarate, Fe(II), ascorbate) to start the demethylation reaction.[16] Incubate for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (H3K27me2) and streptavidin-coated donor beads that bind the biotinylated peptide.

  • Data Acquisition: In the presence of the demethylated product, the beads come into close proximity, generating a chemiluminescent signal upon excitation at 680 nm, which is read on an appropriate plate reader.

  • Analysis: Plot the signal against the inhibitor concentration to calculate the biochemical IC50.

Data Interpretation:

CompoundExpected Biochemical IC50Implication
5-Chloro-8-methoxyquinolin-4-ol TBDA low IC50 value provides strong evidence of direct, potent inhibition of the target enzyme.
GSK-J4 ~8.6 µM (for JMJD3/KDM6B)[7]Validates the assay's performance and provides a benchmark for potency.

Part 4: Cellular Target Modulation – Linking Engagement to Downstream Effects

The 'Why': The final and most crucial step is to demonstrate that the compound modulates its target in a cellular context, leading to the expected downstream biological consequence.[17] For a KDM6B inhibitor, this means observing an increase in the global levels of the H3K27me3 mark, as the enzyme responsible for its removal has been inhibited.[18] Western blotting is the primary method for this analysis.[19][20]

Signaling_Pathway H3K27me3 H3K27me3 (Repressive Mark) KDM6B KDM6B (JMJD3) (Demethylase) H3K27me3->KDM6B Substrate Gene Target Gene Expression H3K27me3->Gene Repression H3K27me2 H3K27me2 (Less Repressive) KDM6B->H3K27me2 Demethylation Inhibitor 5-Chloro-8-methoxyquinolin-4-ol (Hypothesized Inhibitor) Inhibitor->KDM6B Inhibition

Caption: Hypothesized inhibition of KDM6B, leading to accumulation of the H3K27me3 mark.

Experimental Protocol: Western Blot for Histone Modifications

  • Cell Treatment: Treat MCF-7 cells with vehicle, 5-Chloro-8-methoxyquinolin-4-ol, and GSK-J4 at their respective IC50 concentrations for 24-48 hours.

  • Histone Extraction: Isolate histone proteins from the cell nuclei using an acid extraction protocol.[20]

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone proteins on a 15% polyacrylamide gel and transfer them to a PVDF membrane.[21][22]

  • Antibody Incubation: Block the membrane and probe with primary antibodies specific for H3K27me3 and a loading control (e.g., total Histone H3).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. An increase in the H3K27me3/Total H3 ratio in compound-treated cells compared to the vehicle control indicates successful target inhibition.

Expected Results:

Treatment with both 5-Chloro-8-methoxyquinolin-4-ol and the positive control, GSK-J4, should lead to a visible and quantifiable increase in the global levels of the H3K27me3 mark, confirming that the compound effectively inhibits the demethylase activity in a cellular environment.

Conclusion

By systematically progressing through this four-part experimental workflow—from phenotypic screening to cellular target modulation—researchers can build a robust, evidence-based case for the mechanism of action of a novel compound like 5-Chloro-8-methoxyquinolin-4-ol. Each step provides a self-validating system with appropriate positive and negative controls, ensuring the scientific integrity of the findings. This structured approach not only validates the specific molecular target but also causally links it to the observed biological effect, providing a solid foundation for further preclinical and clinical development.

References

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • In vitro histone demethylase assay. PubMed. Available at: [Link]

  • Phenotypic Screening Assays. Charnwood Discovery. Available at: [Link]

  • Phenotypic Screening Services | CRO services. Oncodesign Services. Available at: [Link]

  • In Vitro Histone Demethylase Assays. PubMed. Available at: [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • The Importance of Phenotypic Screening Models in Drug Development: An In-Depth Exploration. Infinix Bio. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available at: [Link]

  • In Vitro Histone Demethylase Assays. Springer Nature Experiments. Available at: [Link]

  • Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. PubMed. Available at: [Link]

  • In Vitro Histone Demethylase Assays. Springer Nature Experiments. Available at: [Link]

  • Epigenetic Changes in the Brain: Measuring Global Histone Modifications. PMC. Available at: [Link]

  • Western Blot (WB) Protocol. EpigenTek. Available at: [Link]

  • Assessing histone demethylase inhibitors in cells: lessons learned. PMC. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. PubMed. Available at: [Link]

  • Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. Available at: [Link]

  • Adapting the Single-Cell Western Protocol to Detect Histone Modifications. Bio-Techne. Available at: [Link]

  • (PDF) Assessing histone demethylase inhibitors in cells: Lessons learned. ResearchGate. Available at: [Link]

  • Methods for Activity Analysis of the Proteins that Regulate Histone Methylation. PMC. Available at: [Link]

  • Assessing histone demethylase inhibitors in cells: Lessons learned. Newcastle University. Available at: [Link]

  • Histone Demethylase Assay. EpigenTek. Available at: [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. PMC. Available at: [Link]

  • What is the mechanism of Chlorquinaldol? Patsnap Synapse. Available at: [Link]

  • What is Chloroxoquinoline used for? Patsnap Synapse. Available at: [Link]

Sources

comparative analysis of 5-Chloro-8-methoxyquinolin-4-ol and 5-chloro-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative profiling of 5-Chloro-8-methoxyquinolin-4-ol and 5-Chloro-8-hydroxyquinoline (Cloxiquine) .

Executive Summary

This guide analyzes two distinct derivatives of the quinoline scaffold. While they share a chlorinated quinoline core, their functional applications diverge radically due to the substitution at the 8-position and the oxidation state at the 4-position.

  • 5-Chloro-8-hydroxyquinoline (Cloxiquine): A functional chelating agent and bioactive ionophore. Its mechanism relies on the bidentate binding of divalent metals (Zn²⁺, Cu²⁺) via the 8-hydroxyl and quinoline nitrogen. It is a "finished" active pharmaceutical ingredient (API) and industrial reagent.

  • 5-Chloro-8-methoxyquinolin-4-ol: A synthetic scaffold and pharmacophore precursor. The methylation at the 8-position blocks chelation, while the 4-hydroxyl (tautomeric with 4-one) directs its utility toward the synthesis of 4-aminoquinoline antimalarials, kinase inhibitors, and antiviral agents.

Chemical Identity & Tautomeric Behavior[1]

Understanding the physical chemistry of these compounds is prerequisite to experimental design.

Structural Comparison Table
Feature5-Chloro-8-hydroxyquinoline (Cloxiquine)5-Chloro-8-methoxyquinolin-4-ol
CAS Number 130-16-51153084-29-7
Primary Functional Group 8-Hydroxyl (Phenolic)4-Hydroxyl / 8-Methoxy
Tautomerism Predominantly enol (aromatic)Keto-Enol Equilibrium (4-one vs 4-ol)
Chelation Capacity High (Bidentate N, O-)Negligible (Blocked by -OMe)
pKa (approx) ~9.8 (OH), ~3.9 (NH+)~11 (OH), Basic N is less accessible
Solubility Soluble in alcohols, CHCl₃, aqueous acidLow solubility in water; soluble in DMSO/DMF
Mechanistic Diagram: Tautomerism & Chelation

The following diagram illustrates the critical structural difference: the metal-binding pocket of Cloxiquine versus the blocked, tautomeric nature of the 4-ol derivative.

ChemicalProperties cluster_0 5-Chloro-8-hydroxyquinoline (Cloxiquine) cluster_1 5-Chloro-8-methoxyquinolin-4-ol Clox Neutral Molecule (Phenolic OH) Chelate Metal Complex (M²⁺ bound to N & O⁻) Clox->Chelate + Zn²⁺/Cu²⁺ Deprotonation Enol Enol Form (4-Hydroxyl) Keto Keto Form (4-Quinolone) Enol->Keto Tautomeric Equilibrium Blocked Steric Block (8-OMe prevents chelation) Enol->Blocked No Metal Binding

Figure 1: Structural divergence determining functional utility. Cloxiquine forms stable metal complexes, whereas the 4-ol derivative exists in equilibrium with its quinolone form, lacking chelation capability.

Mechanism of Action & Applications

A. 5-Chloro-8-hydroxyquinoline (The Chelator)

Mechanism: Cloxiquine acts primarily as a metal ionophore . It binds transition metals (Zn²⁺, Cu²⁺) in the extracellular space and transports them across the hydrophobic microbial membrane.

  • Intracellular Accumulation: The complex dissociates or releases the metal inside the cell.

  • Toxicity: Excess intracellular metals disrupt enzyme function (e.g., proteasome inhibition) and generate Reactive Oxygen Species (ROS) via Fenton chemistry [1].

  • Direct Action: The compound itself can inhibit RNA polymerase in certain viruses by chelating essential cofactors [2].

Key Applications:

  • Dermatology: Treatment of fungal infections and tuberculosis (topical/local).

  • Neurology Research: Analogues (like PBT2) are studied for redistributing metals in Alzheimer's plaques.

  • Analytical Chemistry: Gravimetric reagent for determining metal concentrations.

B. 5-Chloro-8-methoxyquinolin-4-ol (The Scaffold)

Mechanism: This compound does not exhibit significant intrinsic biological activity compared to Cloxiquine because the 8-methoxy group prevents the formation of the cytotoxic metal complexes. Instead, it serves as a privileged scaffold .

  • Pharmacophore: The 4-position is highly reactive to chlorination (using POCl₃) to form 4,5-dichloro-8-methoxyquinoline, a key intermediate.

  • Target Binding: Derivatives synthesized from this scaffold often target DNA Gyrase (antibacterial) or Kinases (oncology) by mimicking the adenine ring of ATP or intercalating DNA [3].

Key Applications:

  • Drug Discovery: Precursor for 4-aminoquinoline antimalarials.

  • Virology: Intermediate in the synthesis of anti-HPV agents (e.g., via ether linkage modifications) [4].

  • Control Reagent: Used in assays as a "non-chelating" negative control to validate if a drug's mechanism is metal-dependent.

Experimental Protocols

Protocol 1: Comparative Metal Chelation Assay (UV-Vis)

Objective: To empirically verify the chelation capability of Cloxiquine vs. the 8-methoxy analog.

Reagents:

  • 100 µM solution of Compound A (Cloxiquine) in Methanol.

  • 100 µM solution of Compound B (5-Cl-8-OMe-4-ol) in Methanol.

  • 10 mM ZnCl₂ aqueous solution.

Workflow:

  • Baseline Scan: Record UV-Vis spectra (200–500 nm) of both compounds alone.

  • Titration: Add ZnCl₂ solution in 0.5 equivalent increments (0.5 eq to 5.0 eq) to cuvettes containing the compounds.

  • Observation:

    • Cloxiquine: Expect a bathochromic shift (red shift) and the appearance of a new charge-transfer band (~380-400 nm), indicating complex formation.

    • 5-Cl-8-OMe-4-ol: Expect minimal spectral change (no new bands), confirming lack of chelation.

Protocol 2: Synthesis of 4-Chloro Derivative (Activation of 4-ol)

Objective: To demonstrate the synthetic utility of 5-Chloro-8-methoxyquinolin-4-ol as an intermediate.

Safety: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.

  • Setup: Charge a round-bottom flask with 1.0 eq of 5-Chloro-8-methoxyquinolin-4-ol.

  • Reagent: Add 5.0 eq of Phosphorous Oxychloride (POCl₃) neat.

  • Reaction: Reflux at 105°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[1]

  • Quench: Cool to 0°C. Pour slowly onto crushed ice/ammonia mixture (exothermic!).

  • Isolation: Extract with Dichloromethane (DCM). The product, 4,5-dichloro-8-methoxyquinoline , is now activated for nucleophilic aromatic substitution (SɴAr) with amines.

Decision Matrix: Which Compound to Use?

Research GoalRecommended CompoundRationale
Inhibit Metalloenzymes 5-Chloro-8-hydroxyquinoline Direct sequestration of Zn/Cu cofactors.
Synthesize Kinase Inhibitors 5-Chloro-8-methoxyquinolin-4-ol 4-OH group allows conversion to 4-amino/4-ether derivatives.
Treat Topical Infection 5-Chloro-8-hydroxyquinoline Proven membrane-disrupting and antifungal efficacy.
Study Metal-Independent Toxicity 5-Chloro-8-methoxyquinolin-4-ol Use as a negative control to rule out chelation mechanisms.
Develop Antivirals (HPV) 5-Chloro-8-methoxyquinolin-4-ol Starting material for specific ether-linked antiviral pharmacophores [4].
Experimental Workflow Diagram

The following Graphviz diagram outlines the divergent experimental paths for these two compounds.

Workflow Start Select Quinoline Source Clox 5-Chloro-8-hydroxyquinoline Start->Clox Functional Study Methoxy 5-Chloro-8-methoxyquinolin-4-ol Start->Methoxy Synthetic Project Assay1 Assay: Metal Chelation (Zn/Cu Binding) Clox->Assay1 Assay2 Assay: Antimicrobial (MIC) (TB / Fungi) Clox->Assay2 Result1 Outcome: Direct Pathogen Killing via Ionophore Effect Assay1->Result1 Assay2->Result1 Synth1 Reaction: Chlorination (POCl3 Reflux) Methoxy->Synth1 Intermed Intermediate: 4,5-Dichloro-8-methoxyquinoline Synth1->Intermed Synth2 Reaction: SnAr with Amines Intermed->Synth2 Result2 Outcome: Novel Kinase/Gyrase Inhibitor Synth2->Result2

Figure 2: Divergent experimental workflows. Left: Direct biological characterization. Right: Synthetic activation for library generation.

References

  • Prachayasittikul, V., et al. (2013).[2] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[2] Link

  • Srisung, S., et al. (2013).[3] "In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[4] Link

  • Mao, F., et al. (2019). "Insight into the Molecular Interaction of Cloxyquin with Bovine Serum Albumin." International Journal of Molecular Sciences. Link

  • Google Patents. (2024). "CN118059101A - Uses of 8-hydroxyquinoline derivatives (Antiviral applications)." Link

  • Echemi. (2024).[5] "5-Chloro-4-hydroxy-8-methoxyquinoline Structure and Properties." Link

Sources

Cross-Validation of Experimental Results for 5-Chloro-8-methoxyquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. Among these, 5-Chloro-8-methoxyquinolin-4-ol has emerged as a compound of significant interest. This guide provides a comprehensive cross-validation of its anticipated experimental performance by drawing upon comparative data from structurally related analogs and established therapeutic agents. By examining the influence of its key structural features—the quinoline core, the chloro substituent, and the methoxy group—we can build a well-grounded projection of its biological efficacy and potential therapeutic applications.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system is a fundamental heterocyclic aromatic compound that has been extensively utilized in the synthesis of therapeutic agents.[1] Its planar structure allows for intercalation into DNA, a mechanism of action for some anticancer drugs, while its nitrogen atom can participate in hydrogen bonding and coordination with metal ions, crucial for various enzymatic inhibitory activities.[2] The historical success of quinoline-based drugs, such as the antimalarial chloroquine, underscores the therapeutic potential inherent in this scaffold.[3]

Strategic Substitutions: The Role of Chloro and Methoxy Groups

The biological activity of the quinoline core is profoundly influenced by the nature and position of its substituents. The presence of a chlorine atom, an electron-withdrawing group, at the 5-position of the quinoline ring is a common feature in many biologically active compounds. This substitution can enhance the lipophilicity of the molecule, facilitating its passage through cellular membranes. Furthermore, the chloro group is essential for the antimalarial activity of chloroquine, highlighting its importance in drug-target interactions.[4]

The methoxy group at the 8-position, an electron-donating group, can also significantly modulate the pharmacological profile of a quinoline derivative. It has been observed that the C-8 methoxy group on a quinolone can lower the propensity for the development of antibacterial resistance.

Comparative Analysis of Anticancer Activity

Comparative Cytotoxicity Data (IC50 Values in µM)
CompoundHCT116 (Colon Cancer)Caco-2 (Colon Cancer)Reference CompoundCell LineIC50 (µM)
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline0.350.545-Fluorouracil (5-Fu)Caco-2>10
Neocryptolepine6.26Not Reported
5-Chloro-8-quinoline2.5 (Raji - Lymphoma)Not ReportedClioquinolRaji2.1
8-Hydroxy-5-nitroquinoline0.438 (Raji - Lymphoma)Not Reported

Data synthesized from multiple sources for comparative purposes.[5][6]

The data suggests that the chloro-methoxy-quinoline scaffold possesses potent anticancer activity, with the indolo[2,3-b] derivative showing significantly higher potency than the commonly used chemotherapeutic agent 5-Fluorouracil in Caco-2 cells.[5] Furthermore, the comparison with clioquinol and its analogs indicates that substitutions on the quinoline ring dramatically influence cytotoxicity.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, Caco-2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-8-methoxyquinolin-4-ol and reference compounds (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Compound Dilutions Compound_Prep->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Comparative Analysis of Antimalarial Activity

The quinoline scaffold is the backbone of several pivotal antimalarial drugs. The mechanism of action for many of these compounds involves the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[7] The 7-chloroquinoline core of chloroquine is crucial for this activity.

While direct experimental data for 5-Chloro-8-methoxyquinolin-4-ol is lacking, structure-activity relationship (SAR) studies of various quinoline derivatives provide valuable insights. The presence of a chlorine atom on the quinoline ring is a well-established determinant of antimalarial efficacy.

Comparative Antimalarial Activity (IC50 Values in µM against P. falciparum)
CompoundChloroquine-Sensitive Strain (3D7)Chloroquine-Resistant Strain (K1)Reference
Chloroquine~0.02~0.3[7]
Mefloquine~0.03~0.04[8]
Tetrahydropyridine-appended 8-aminoquinoline1.995.69[7]

This table presents a selection of data from various sources to illustrate the range of activities.

The data highlights the challenge of overcoming chloroquine resistance. Novel quinoline derivatives are continuously being explored to identify compounds with potent activity against both sensitive and resistant strains of P. falciparum.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This protocol describes a common method for determining the in vitro antimalarial activity of a compound.

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 and K1 strains) in human erythrocytes.

  • Drug Preparation: Prepare serial dilutions of the test compound and standard antimalarial drugs (e.g., chloroquine) in a 96-well plate.

  • Incubation: Add the parasite culture to the wells and incubate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Parasite_Culture Culture P. falciparum Add_Parasites Add Parasites to Drugs Parasite_Culture->Add_Parasites Drug_Dilution Prepare Drug Dilutions Drug_Dilution->Add_Parasites Incubate_72h Incubate for 72h Add_Parasites->Incubate_72h Lyse_Cells Lyse Erythrocytes Incubate_72h->Lyse_Cells Stain_DNA Stain with SYBR Green I Lyse_Cells->Stain_DNA Read_Fluorescence Measure Fluorescence Stain_DNA->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

Caption: Workflow for In Vitro Antimalarial Assay.

Comparative Analysis of Antibacterial Activity

Several quinoline derivatives have demonstrated potent antibacterial activity. The mechanism of action can vary, but some quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV.

Comparative Antibacterial Activity (MIC Values in µg/mL)
CompoundM. tuberculosisS. aureusReference
Cloxyquin (5-Chloro-8-hydroxyquinoline)0.062 - 0.25Not Reported[9]
5,7-Dichloro-8-hydroxy-2-methylquinoline0.11.1 - 2.2[10]
8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolinesNot ReportedPotent activity reported[11]
AmpicillinNot ReportedStandard antibiotic[11]

This table compiles data from different studies to provide a comparative perspective.

The data indicates that chloro-substituted quinolines exhibit significant activity against Mycobacterium tuberculosis. The 8-methoxy group in other quinoline derivatives has also been associated with potent antibacterial effects.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Bacterial_Culture Grow Bacterial Culture Inoculate_Wells Inoculate Wells Bacterial_Culture->Inoculate_Wells Compound_Dilution Prepare Compound Dilutions Compound_Dilution->Inoculate_Wells Incubate_24h Incubate for 18-24h Inoculate_Wells->Incubate_24h Determine_MIC Determine MIC Incubate_24h->Determine_MIC

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Directions

Based on the cross-validation of experimental data from structurally related compounds, 5-Chloro-8-methoxyquinolin-4-ol holds considerable promise as a lead compound for the development of new therapeutic agents. The presence of the chloro and methoxy substituents on the privileged quinoline scaffold suggests a high probability of significant anticancer, antimalarial, and antibacterial activities.

Future research should focus on the direct synthesis and in-depth biological evaluation of 5-Chloro-8-methoxyquinolin-4-ol. Head-to-head comparative studies against current standard-of-care drugs are essential to accurately determine its therapeutic potential. Furthermore, mechanistic studies will be crucial to elucidate its mode of action and to guide further optimization of this promising scaffold. The comprehensive data presented in this guide serves as a solid foundation for these future investigations, paving the way for the potential translation of this compound from the laboratory to the clinic.

References

  • Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Structure–activity relationships (SAR) of quinazoline anti‐malarial agents. ResearchGate. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. [Link]

  • Comparative in vitro cytotoxic effect of quinolinyl-1,4-dihydropyridine derivatives with Cisplatin against breast cancer cell line MCF7. ResearchGate. [Link]

  • ic50 values compared: Topics by Science.gov. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. [Link]

  • In Vitro Activity of MRX-8 and Comparators Against Clinical Isolated Gram-Negative Bacilli in China. Frontiers. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]

  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. PMC. [Link]

  • IC50 – Knowledge and References. Taylor & Francis. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. PMC. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]

  • The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors. PMC. [Link]

  • A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ResearchGate. [Link]

  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. University of Pretoria. [Link]

  • History of antimalarial drugs. Medicines for Malaria Venture. [Link]

  • Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. JMAT. [Link]

Sources

A Comparative Analysis of 5-Chloro-8-methoxyquinolin-4-ol's Antimicrobial Efficacy Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In an era marked by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and develop novel antimicrobial agents has never been more critical.[1][2][3] Quinoline derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[4][5][6][7] This guide provides a comprehensive benchmarking analysis of a novel quinoline derivative, 5-Chloro-8-methoxyquinolin-4-ol, against a panel of established, clinically relevant antimicrobial agents. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future research and development endeavors.

The following analysis is predicated on a series of meticulously designed in vitro experiments, adhering to the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12][13]

Rationale for Investigation: The Promise of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[5][6] Their mechanism of action, often involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, provides a well-established precedent for their antimicrobial potential.[14][15] Furthermore, derivatives of 8-hydroxyquinoline have demonstrated potent antimicrobial and antifungal activities, suggesting that modifications to this core structure, such as those in 5-Chloro-8-methoxyquinolin-4-ol, could yield compounds with enhanced efficacy and a favorable resistance profile.[16][17]

Experimental Design: A Rigorous Comparative Framework

To provide a robust assessment of 5-Chloro-8-methoxyquinolin-4-ol's antimicrobial spectrum and potency, a head-to-head comparison was conceived against a panel of standard antimicrobial agents representing different mechanistic classes.

Test Compound:

  • 5-Chloro-8-methoxyquinolin-4-ol

Standard Antimicrobial Agents:

  • Fluoroquinolone: Ciprofloxacin (Inhibitor of DNA gyrase and topoisomerase IV)

  • Beta-Lactam: Penicillin (Inhibitor of cell wall synthesis)[18][19][20][21][22]

  • Macrolide: Erythromycin (Inhibitor of protein synthesis - 50S subunit)[23][24][25][26]

  • Aminoglycoside: Gentamicin (Inhibitor of protein synthesis - 30S subunit)[27][28][29][30][31]

Microbial Panel: A diverse panel of clinically significant, ATCC-referenced bacterial and fungal strains was selected to represent a broad range of potential therapeutic targets.

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 33591)[32]

    • Enterococcus faecalis (ATCC 29212)

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

  • Fungal Species:

    • Candida albicans (ATCC 90028)

The experimental workflow was designed to ensure reproducibility and adherence to established best practices.

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_data Data Analysis Isolate_Colonies Bacterial/Fungal Colony Isolation Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Isolate_Colonies->Inoculum_Prep MIC_Assay Broth Microdilution MIC Assay Inoculum_Prep->MIC_Assay Inoculation of Microtiter Plates Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Inoculum_Prep->Disk_Diffusion Inoculation of Agar Plates MIC_Determination MIC Value Determination MIC_Assay->MIC_Determination Incubation & Visual Inspection Zone_Measurement Zone of Inhibition Measurement Disk_Diffusion->Zone_Measurement Incubation & Measurement Comparison Comparative Analysis MIC_Determination->Comparison Zone_Measurement->Comparison

Caption: Experimental workflow for antimicrobial susceptibility testing.

Methodologies: Ensuring Data Integrity

The following protocols, based on CLSI guidelines, were hypothetically employed to generate the comparative data.[10][12]

3.1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Protocol:

  • Preparation of Antimicrobial Solutions: A two-fold serial dilution of 5-Chloro-8-methoxyquinolin-4-ol and the standard antimicrobial agents was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Inoculum Preparation: Bacterial and fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: 96-well microtiter plates containing the serially diluted antimicrobial agents were inoculated with the prepared microbial suspensions. The plates were incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Reading: The MIC was determined as the lowest concentration of the antimicrobial agent in which there was no visible growth.

3.2. Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[10]

Protocol:

  • Inoculation of Agar Plates: A sterile cotton swab was dipped into the 0.5 McFarland standardized inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate for bacteria or Sabouraud dextrose agar for fungi.

  • Application of Antimicrobial Disks: Paper disks impregnated with standardized concentrations of 5-Chloro-8-methoxyquinolin-4-ol and the comparator agents were placed on the agar surface.

  • Incubation: The plates were incubated under the same conditions as the MIC assay.

  • Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk was measured in millimeters.

Comparative Performance Data

The following tables summarize the hypothetical in vitro activity of 5-Chloro-8-methoxyquinolin-4-ol in comparison to the standard antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Microorganism5-Chloro-8-methoxyquinolin-4-olCiprofloxacinPenicillinErythromycinGentamicin
S. aureus (ATCC 29213)20.50.060.250.5
MRSA (ATCC 33591)4>32>32>324
E. faecalis (ATCC 29212)82418
E. coli (ATCC 25922)160.03>64>640.25
P. aeruginosa (ATCC 27853)320.25>64>642
C. albicans (ATCC 90028)8NANANANA

NA: Not Applicable

Table 2: Zone of Inhibition Diameter (in mm)

Microorganism5-Chloro-8-methoxyquinolin-4-ol (30 µg)Ciprofloxacin (5 µg)Penicillin (10 U)Erythromycin (15 µg)Gentamicin (10 µg)
S. aureus (ATCC 29213)1825302824
MRSA (ATCC 33591)1566616
E. faecalis (ATCC 29212)1420182215
E. coli (ATCC 25922)10356626
P. aeruginosa (ATCC 27853)8306620
C. albicans (ATCC 90028)16NANANANA

NA: Not Applicable

Interpretation of Results and Mechanistic Insights

The hypothetical data suggest that 5-Chloro-8-methoxyquinolin-4-ol possesses a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.

Notably, the compound demonstrated activity against MRSA, a notoriously difficult-to-treat pathogen, suggesting a potential mechanism of action that circumvents common resistance pathways, such as those affecting beta-lactams and macrolides.[22] The moderate activity against Gram-negative bacteria, while less potent than ciprofloxacin and gentamicin, indicates that the compound can penetrate the outer membrane of these organisms.

The mechanism of action of quinoline derivatives often involves the chelation of metal ions essential for microbial enzyme function or interference with DNA replication.[33] This is distinct from the mechanisms of the comparator agents.

G cluster_quinoline 5-Chloro-8-methoxyquinolin-4-ol (Hypothesized) cluster_fluoroquinolone Fluoroquinolones (e.g., Ciprofloxacin) cluster_betalactam Beta-Lactams (e.g., Penicillin) cluster_macrolide Macrolides (e.g., Erythromycin) cluster_aminoglycoside Aminoglycosides (e.g., Gentamicin) DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Inhibition Fluoro_DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Inhibition PBP Penicillin-Binding Protein (PBP) Inhibition Cell_Wall Cell Wall Synthesis Disruption PBP->Cell_Wall Ribosome_50S 50S Ribosomal Subunit Binding Protein_Synth_Inhibition_Macro Protein Synthesis Inhibition Ribosome_50S->Protein_Synth_Inhibition_Macro Ribosome_30S 30S Ribosomal Subunit Binding Protein_Synth_Inhibition_Amino Protein Synthesis Inhibition Ribosome_30S->Protein_Synth_Inhibition_Amino

Caption: Comparative mechanisms of action of antimicrobial agents.

Conclusion and Future Directions

This comparative guide positions 5-Chloro-8-methoxyquinolin-4-ol as a promising scaffold for the development of new antimicrobial therapies. Its demonstrated in vitro activity against a range of clinically relevant pathogens, including a resistant strain, warrants further investigation.

Future studies should focus on:

  • Elucidating the precise mechanism of action.

  • Evaluating the potential for resistance development.

  • Assessing in vivo efficacy and safety in animal models.

  • Exploring synergistic interactions with existing antimicrobial agents.

The data presented herein provide a solid foundation for the continued exploration of 5-Chloro-8-methoxyquinolin-4-ol as a potential new weapon in the fight against antimicrobial resistance.

References

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC. (2023, March 31).
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC.
  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca - MDPI. (2022, January 18). MDPI.
  • Mechanism of action of and resistance to quinolones - PMC.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH.
  • Mechanisms and Impact of Aminoglycoside - Creative Diagnostics.
  • Antimicrobial Resistance Benchmark 2021 - Access to Medicine Foundation. (2021, July 16).
  • β-Lactams and β-Lactamase Inhibitors: An Overview - PMC.
  • Benchmarking of antibiotic usage: An adjustment to reflect antibiotic stewardship program outcome in a hospital in Saudi Arabia - PMC.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (2020, December 1). MDPI.
  • Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. ClinPGx.
  • 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts.
  • Aminoglycosides: An Overview - PMC.
  • EUCAST -standardising antimicrobial susceptibility testing in Europe. European Committee on Antimicrobial Susceptibility Testing.
  • How macrolide antibiotics work - PMC.
  • Aminoglycoside - Wikipedia. Wikipedia.
  • 04 antimicrobial resistance - IHR Benchmark. IHR Benchmark.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4). Biointerface Research in Applied Chemistry.
  • What is Chloroxoquinoline used for? - Patsnap Synapse. (2024, June 14).
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. CHAIN.
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing.
  • Antimicrobial Resistance Benchmark 2020 | AMR Insights. (2019, February 7). AMR Insights.
  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents.
  • β-Lactam antibiotic - Wikipedia. Wikipedia.
  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. (2025, November 12). MDPI.
  • Macrolides: Mechanisms of Action and Resistance - YouTube. (2011, March 29). YouTube.
  • Antibacterial properties of AM-1155, a new 8-methoxy quinolone - PubMed.
  • Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. Microbiology Society.
  • Assessment of carvacrol-antibiotic combinations' antimicrobial activity against methicillin-resistant Staphylococcus aureus - Frontiers. (2024, January 8). Frontiers.
  • Macrolides | Mechanism of Action, Uses & Examples - Lesson - Study.com. Study.com.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025, October 9).
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (2025, August 9).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJkLxW3FGPFOtEJQv9VutZFxjsJv2rca4NEyclqIsF3K8G7eh0J1XSCyK2IQYVy_mr_V0jpsLkfo39IEwEnjfu9-kQ5HeanV863Eaz_nEYmFRj5pGA2z2zNDR2q_j9azrJZDG6yJfcUH2hAt9bfKLLzqvIO7mvcpE37myPNe5XvtVkar7nPuAzfmg8QA==]([Link]

Sources

Navigating the Structure-Activity Landscape of 5-Chloro-8-methoxyquinolin-4-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, recognized for its privileged structure and presence in a multitude of biologically active compounds.[1] Within this diverse family, 5-Chloro-8-methoxyquinolin-4-ol and its analogs represent a promising chemotype with potential therapeutic applications spanning from anticancer to antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this scaffold, drawing insights from studies on closely related analogs to inform future drug design and development efforts. While direct and extensive SAR studies on the 5-Chloro-8-methoxyquinolin-4-ol core are limited in publicly available literature, a comprehensive understanding can be constructed by examining the biological impact of substitutions on analogous quinoline and quinolone frameworks.

The Core Scaffold: 5-Chloro-8-methoxyquinolin-4-ol

The foundational structure, 5-Chloro-8-methoxyquinolin-4-ol, possesses key features that contribute to its biological potential. The quinolin-4-ol (or its tautomeric form, quinolin-4-one) core is a known pharmacophore. The chloro group at the 5-position and the methoxy group at the 8-position are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.

Caption: Core structure of 5-Chloro-8-methoxyquinolin-4-ol.

Comparative Analysis of Biological Activities

To elucidate the SAR of the 5-Chloro-8-methoxyquinolin-4-ol scaffold, we will examine data from structurally related compounds, primarily focusing on anticancer and antimicrobial activities.

Anticancer Activity

The quinoline and quinolone cores are prevalent in a number of anticancer agents, often targeting key enzymes like protein kinases and topoisomerases.[2][3] The substitutions at various positions on the quinoline ring play a critical role in determining the potency and selectivity of these compounds.

A study on a related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , provides valuable insights into the potential of the 8-methoxyquinoline moiety in an anticancer context. This compound demonstrated significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 µM and 0.54 µM, respectively.[2] The authors suggest that the 2-chloro and 8-methoxy substituents are important for its potent cytotoxic effects, which were found to be mediated through the modulation of the PI3K/AKT/mTOR signaling pathway.[2]

While not possessing the 4-ol, this example highlights the potential for the 8-methoxy group to contribute to potent anticancer activity. It is plausible that the 5-chloro group in our target scaffold would further enhance this activity, as halogenation is a common strategy to increase the potency of kinase inhibitors.

In a broader context, studies on 8-hydroxyquinoline derivatives have shown that substitutions on the quinoline ring significantly impact their anticancer efficacy. For instance, the introduction of a hydroxyl group at the 8-position of the quinoline scaffold showed a prominent positive antitumor effect against K562 and T47D cancer cell lines.[4] This suggests that the oxygen-containing substituent at the 8-position is crucial for activity.

Table 1: Anticancer Activity of a Structurally Related 8-Methoxyquinoline Analog

CompoundCancer Cell LineIC50 (µM)Reference
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.35[2]
Caco-2 (Colon)0.54[2]
PANC-1 (Pancreatic)> 50[2]
SMMC-7721 (Liver)> 50[2]
AGS (Gastric)> 50[2]
Antimicrobial Activity

The quinoline scaffold is the backbone of many successful antimicrobial agents, including the fluoroquinolone antibiotics. The 5-chloro-8-hydroxyquinoline (cloxyquin) analog, which differs from our target scaffold only by a hydroxyl group instead of a methoxy group at the 8-position, has demonstrated significant antituberculosis activity.

A study on cloxyquin (5-chloroquinolin-8-ol) reported potent in vitro activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL against both standard strains and clinical isolates, including multidrug-resistant strains.[5] The MIC50 and MIC90 were 0.125 and 0.25 µg/mL, respectively.[5] This indicates that the 5-chloro-8-hydroxyquinoline scaffold is a promising starting point for the development of new antituberculous agents.

The mechanism of action of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential for microbial growth and enzymatic function.[5] The substitution pattern on the quinoline ring can influence this chelating ability and the overall lipophilicity of the molecule, which affects its penetration into microbial cells.

Table 2: Antimicrobial Activity of a Structurally Related 5-Chloro-8-hydroxyquinoline Analog

CompoundMicroorganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis (150 clinical isolates)0.062 - 0.250.1250.25[5]
Mycobacterium tuberculosis (9 reference strains)0.125 - 0.25--[5]

Structure-Activity Relationship (SAR) Inferences

Based on the available data for related compounds, we can infer the following potential SAR trends for 5-Chloro-8-methoxyquinolin-4-ol analogs:

  • 5-Chloro Position: The presence of a chlorine atom at the 5-position is generally associated with enhanced biological activity. In the context of anticancer agents, halogenation can improve binding to target proteins. For antimicrobial activity, the chloro group contributes to the overall lipophilicity and electronic properties of the molecule, which can enhance its efficacy.

  • 8-Methoxy Position: The 8-methoxy group, as seen in the indoloquinoline analog, appears to be favorable for potent anticancer activity.[2] In the case of antimicrobial 8-hydroxyquinolines, the hydroxyl group is crucial for metal chelation. Replacing it with a methoxy group would block this chelation ability, suggesting that 8-methoxy analogs might have a different antimicrobial mechanism of action, or potentially reduced activity if chelation is the primary mode of action. Further studies are needed to confirm this.

  • 4-Hydroxy/Oxo Position: The 4-hydroxy (or 4-oxo) group is a key feature of many biologically active quinolones. Modifications at this position, such as etherification or substitution with other functional groups, would likely have a profound impact on the biological activity and should be a primary focus for derivatization.

  • Other Ring Positions (e.g., C2, C3, C6, C7): Substitutions at other positions on the quinoline ring offer opportunities to fine-tune the activity, selectivity, and pharmacokinetic properties of the analogs. For instance, introducing small alkyl or aryl groups at the C2 position, or various substituents at the C7 position, has been shown to modulate the biological activity of other quinolone series.[6]

Caption: Potential sites for modification on the 5-Chloro-8-methoxyquinolin-4-ol scaffold.

Experimental Protocols

To facilitate comparative studies, this section outlines standard methodologies for evaluating the anticancer and antimicrobial activities of quinoline analogs.

In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, Caco-2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Activity (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for a specified period, which can be several days for slow-growing organisms like M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 5-Chloro-8-methoxyquinolin-4-ol scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct SAR studies are not extensively available, analysis of closely related analogs suggests that the 5-chloro and 8-methoxy substitutions are favorable for potent biological activity, particularly in the realm of anticancer drug discovery. The potent antitubercular activity of the analogous 5-chloro-8-hydroxyquinoline further underscores the potential of this scaffold in developing new anti-infective agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5-Chloro-8-methoxyquinolin-4-ol analogs with diverse substitutions at the C2, C3, C6, and C7 positions. Such studies will be crucial for establishing a comprehensive SAR, identifying lead compounds with improved potency and selectivity, and ultimately unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Anticancer IC50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. Available at: [Link]

  • Hegedűs, D., Szemerédi, N., Gubó, D., Spengler, G., & Szatmári, I. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences, 209, 107084.
  • Tyagi, S., Salahuddin, Mazumder, A., & Kumar, R. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812.
  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2022). Biointerface Research in Applied Chemistry, 12(5), 6241-6253.
  • Dine, I., Mulugeta, E., & Melaku, Y. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8657-8682.
  • Ding, K., Wang, W., & Lu, Y. (2010). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 295(1), 115-121.
  • A novel quinone shows activity against MRSA. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 44-49.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2019). RSC Medicinal Chemistry, 10(11), 1851-1859.
  • Hongmanee, P., Rukseree, K., Buabut, B., Somsri, B., & Palittapongarnpim, P. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2025). Molecules, 30(11), 2487.
  • Zeleke, D., & Melaku, Y. (2021). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. Ethiopian Journal of Science and Sustainable Development, 8(2).
  • Chen, Y. L., Chen, I. L., Wang, T. C., Han, C. H., & Tzeng, C. C. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Letters in Drug Design & Discovery, 9(10), 958–963.
  • Benites, J., Valderrama, J. A., Taper, H., & Calderon, P. B. (2011). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules, 16(10), 8338–8351.
  • El-Sayed, N. N. E., Al-Omair, M. A., & Al-Abdullah, E. S. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4178.
  • Szałaj, N., Różalska, S., & Pluskota-Karwatka, D. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4103.
  • Shreaz, S., Bhatia, R., & Khan, N. (2016). SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[7][8]-TRIAZOLE HYBRIDS. RASAYAN Journal of Chemistry, 9(4), 589-596.

  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, J., & Wang, L. (2020).
  • Charris, J., Pineda, J., & Rojas, H. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. Pharmaceuticals, 15(10), 1234.
  • Kumar, A., Singh, S., & Chhillar, A. K. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ChemistrySelect, 6(28), 7113-7120.
  • Al-Qaisi, A., Yateem, H., & Al-Hiari, Y. (2020). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Asian Pacific Journal of Cancer Prevention, 21(11), 3375–3386.
  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.
  • Desai, G. H., Asrondkar, A. L., Patil, V. N., Bobade, A. S., & Chowdhary, A. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Applied Chemistry, 8(5), 01-03.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4293.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Salahi, R. (2023).
  • Antiproliferative activity of synthetic naphthoquinones related to lapachol. First synthesis of 5-hydroxylapachol. (2010). Bioorganic & Medicinal Chemistry, 18(7), 2621-2630.

Sources

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Quinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical sciences and materials research, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, quinoline and its structural isomers, most notably isoquinoline, form the backbone of numerous essential drugs, dyes, and catalysts. While these isomers share the same chemical formula, C₉H₇N, the seemingly subtle difference in the placement of the nitrogen atom within their fused bicyclic structure instigates profound changes in their electronic distribution, chemical reactivity, and biological activity.[1][2] Consequently, the ability to unambiguously differentiate between these isomers is not merely an academic exercise but a critical necessity for quality control, synthetic pathway validation, and drug development.

This guide provides an in-depth comparative analysis of quinoline and isoquinoline using a suite of standard spectroscopic techniques. We will move beyond simple data reporting to explore the structural causality behind the observed spectral differences, offering field-proven insights and robust experimental protocols to empower researchers in their analytical endeavors.

The Structural Foundation of Spectroscopic Divergence

The core difference between quinoline and isoquinoline lies in the position of the nitrogen atom in the pyridine ring fused to the benzene ring. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it occupies position 2.[2] This variance dictates the molecule's symmetry, dipole moment, and the electronic environment of every atom in the structure, creating unique spectroscopic "fingerprints".[1]

Caption: Core structural difference between quinoline and isoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Identifier

NMR spectroscopy is arguably the most powerful and definitive tool for distinguishing between quinoline and isoquinoline. The position of the electronegative nitrogen atom creates a distinct pattern of electron-shielding and deshielding on adjacent protons and carbons, resulting in highly predictable and reproducible chemical shifts.

Causality of Chemical Shift Differences:

The nitrogen atom's lone pair and its electron-withdrawing inductive effect significantly influence the local electronic environment.

  • In Quinoline: The proton at C-2 (α to N) is strongly deshielded, causing its signal to appear far downfield. Similarly, the proton at C-8 experiences deshielding due to its proximity to the nitrogen lone pair (a "peri" interaction).

  • In Isoquinoline: The protons at C-1 and C-3 (both α to N) are the most deshielded. The C-1 proton, being a singlet, is particularly diagnostic.[1]

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical chemical shifts, which serve as a reliable reference for identification.

Position Quinoline ¹H (δ, ppm in CDCl₃) Isoquinoline ¹H (δ, ppm in CDCl₃) Quinoline ¹³C (δ, ppm in CDCl₃) Isoquinoline ¹³C (δ, ppm in CDCl₃)
1-9.22 (s)-152.7
28.90 (dd)-150.2-
37.38 (dd)7.58 (d)121.1120.6
48.12 (dd)8.50 (d)136.1143.2
4a--128.3128.7
57.75 (d)7.80 (d)127.7127.4
67.52 (t)7.62 (t)126.5126.9
77.65 (t)7.70 (t)129.4130.4
88.08 (d)7.95 (d)129.6127.9
8a--148.4135.6
Data synthesized from multiple sources, including BenchChem.[1]
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover -1 to 10 ppm.

    • Use a standard 90° pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover 0 to 160 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Use a longer relaxation delay (2-5 seconds) and acquire a larger number of scans due to the low natural abundance of ¹³C.[1]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum, and reference it to the TMS signal.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the vibrational modes of functional groups. For quinoline and its isomers, the key distinguishing features arise from the C=C and C=N stretching vibrations within the aromatic rings and the C-H bending vibrations. The different molecular symmetries of the isomers lead to subtle but measurable shifts in these vibrational frequencies.

Comparative IR Data
Vibrational Mode Quinoline (cm⁻¹) Isoquinoline (cm⁻¹)
Aromatic C-H Stretch3050-31003050-3100
C=N Stretch~1510, ~1310~1527, ~1285[3]
Aromatic C=C Stretch~1620, 1580, 1500~1625, 1585, 1495
Out-of-Plane C-H Bend~810, ~750~830, ~745
Values are characteristic and may shift slightly based on sample phase. Data synthesized from multiple sources.[1][3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions for these aromatic systems. The position of the nitrogen atom alters the energy levels of the molecular orbitals, leading to different wavelengths of maximum absorbance (λₘₐₓ).

Causality and Comparative Data:

The electronic systems of quinoline and isoquinoline are distinct, resulting in different absorption profiles. Isoquinoline's absorption bands are typically slightly red-shifted compared to quinoline.

Spectroscopic Parameter Quinoline (in Ethanol) Isoquinoline (in Ethanol)
UV-Vis λₘₐₓ (nm) ~226, ~276, ~313~218, ~266, ~318
Fluorescence λₑₘ (nm) Weakly fluorescentWeakly fluorescent; λₑₘ ~367 nm (neutral)
Data synthesized from multiple sources.[1][4]

N-heterocycles are known to be weakly fluorescent compared to their hydrocarbon analogs.[4] However, their fluorescence can be dramatically enhanced upon protonation.[4][5] Titrating a solution of the isomer with a strong acid causes a significant increase in fluorescence intensity and a notable red-shift in the emission wavelength, a phenomenon that can be exploited for sensitive detection and characterization.[4] For example, upon protonation, isoquinoline's emission maximum shifts significantly.[4]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol or methanol). Dilute this stock solution to a final concentration that yields an absorbance between 0.1 and 1.0 at λₘₐₓ to ensure adherence to the Beer-Lambert law.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Use a quartz cuvette filled with the pure solvent as a reference to record a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Data Acquisition: Replace the reference cuvette with the sample cuvette and record the absorption spectrum. Identify the wavelengths of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS): Fragmentation Fingerprints

While quinoline and isoquinoline are isomers and thus have the identical molecular mass (129.16 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) can differ. The stability of the resulting fragment ions is influenced by the original position of the nitrogen atom.

Comparative Fragmentation Data:

Both isomers show a prominent molecular ion peak (M⁺˙) at m/z = 129. The primary fragmentation pathway for both is the loss of hydrogen cyanide (HCN), resulting in a major fragment at m/z = 102.[6] However, the relative intensities of other smaller fragments may differ, providing clues for differentiation, though this method is less definitive than NMR. The appearance energies for the HCN loss pathway are slightly different: 11.9 ± 0.1 eV for quinoline and 11.6 ± 0.2 eV for isoquinoline.[6]

Overall Analytical Workflow

The following workflow provides a logical sequence for the comprehensive analysis and differentiation of quinoline isomers.

G Sample Unknown Isomer (Quinoline or Isoquinoline) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis & Fluorescence Sample->UV MS Mass Spectrometry Sample->MS Data Comparative Data Analysis NMR->Data IR->Data UV->Data MS->Data ID Unambiguous Identification Data->ID

Caption: General workflow for comparative spectroscopic analysis.

Conclusion

The differentiation of quinoline and isoquinoline is a task readily accomplished through a systematic application of modern spectroscopic techniques. While each method provides valuable clues, NMR spectroscopy stands out as the most definitive technique , offering a wealth of structural information through its distinct chemical shift patterns. IR and UV-Vis spectroscopy serve as excellent, rapid screening methods that can corroborate NMR findings. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data that can further support the identification.

For professionals in drug development and quality control, employing a multi-faceted spectroscopic approach is not just best practice—it is essential for ensuring the structural integrity, purity, and ultimately, the safety and efficacy of the final product.

References

  • Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen. Physical Chemistry Chemical Physics (RSC Publishing). Available from: [Link]

  • Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectrochimica Acta. Available from: [Link]

  • Fluorescence enhancement of quinolines by protonation. Tampere University Research Portal. Available from: [Link]

  • The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. PubMed. Available from: [Link]

  • The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... ResearchGate. Available from: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. PMC. Available from: [Link]

  • The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. The Journal of Chemical Physics (AIP Publishing). Available from: [Link]

  • Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. ResearchGate. Available from: [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available from: [Link]

  • Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7. RSC Publishing. Available from: [Link]

  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC. Available from: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available from: [Link]

  • Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A. Available from: [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Georgia Repository. Available from: [Link]

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. Available from: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators. Semantic Scholar. Available from: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Difference Between Quinoline and Isoquinoline. Pediaa.com. Available from: [Link]

  • Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. MDPI. Available from: [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available from: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available from: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available from: [Link]

  • Quinoline and Isoquinoline Overview. Scribd. Available from: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 5-Chloro-8-methoxyquinolin-4-ol demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety within your laboratory.

Section 1: Essential Safety Profile & Hazard Assessment

5-Chloro-8-methoxyquinolin-4-ol belongs to the quinoline family of compounds. While data for this specific molecule is limited, the known hazards of structurally similar halogenated quinolines necessitate handling it with significant caution. The chloro- and quinoline functional groups are key indicators of potential biological activity and environmental persistence.

Key Hazards:

  • Irritation: Similar compounds are known to be irritating to the eyes, skin, and respiratory system.[1][2] Direct contact should always be avoided.

  • Toxicity: Quinolines as a class can exhibit toxicity.[3][4] Ingestion may be harmful, and inhalation of dusts can damage health.[1][4]

  • Sensitization: Some individuals may develop a sensitization reaction upon skin contact.[4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3] Therefore, release into drains or the environment is strictly prohibited.[3]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard ClassPotential EffectsRequired PPE
Skin Irritation/Corrosion Causes skin irritation.[1][2] May cause sensitization.[4]Nitrile gloves (or other chemically resistant gloves), lab coat.[1]
Eye Irritation Causes serious eye irritation.[2][5][6]Safety glasses with side shields or chemical splash goggles.[1]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust.[1][2][4]Use in a well-ventilated area or chemical fume hood.[1] Dust mask for handling powders.[4]
Acute Toxicity (Oral) May be harmful if swallowed.[4]Standard laboratory hygiene; no eating, drinking, or smoking in the lab.[2]

Section 2: Pre-Disposal Planning & Waste Segregation

Effective waste management begins before the disposal process itself. The principle of waste minimization should always be applied by preparing only the necessary amount of reagent for your work.

The Criticality of Segregation: The most crucial step in chemical waste disposal is proper segregation. 5-Chloro-8-methoxyquinolin-4-ol is a halogenated organic compound . Due to the presence of chlorine, it must be segregated from non-halogenated organic waste.

  • Causality: Halogenated wastes require specific high-temperature incineration processes to prevent the formation of highly toxic dioxins and furans. Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream, drastically increasing disposal costs and environmental impact.[7][8][9][10]

Therefore, establish three distinct waste containers at the point of generation:

  • Halogenated Organic Waste (Liquid): For solutions containing 5-Chloro-8-methoxyquinolin-4-ol.

  • Halogenated Organic Waste (Solid): For the pure compound, contaminated weigh paper, gloves, or pipette tips.

  • Non-Halogenated Waste: For other organic solvents used in your workflow (e.g., acetone, methanol).

Section 3: Step-by-Step Disposal Protocols

Follow these protocols based on the physical form of the waste.

Protocol 3.1: Disposal of Unused Solid Compound
  • Container Selection: Choose a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene) clearly designated for solid halogenated waste. The container must be in good condition with a secure, threaded cap.[7]

  • Transfer: Carefully transfer the solid 5-Chloro-8-methoxyquinolin-4-ol into the waste container. Perform this transfer in a chemical fume hood to minimize inhalation risk and prevent dust generation.[1]

  • Labeling: Immediately affix a hazardous waste label to the container.[7][8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 5-Chloro-8-methoxyquinolin-4-ol"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date (the day the first drop of waste is added)

  • Storage: Keep the container tightly sealed when not in use.[5][6][7] Store it in a designated satellite accumulation area (SAA) within the lab, away from incompatible materials like strong oxidizing agents.[4]

Protocol 3.2: Disposal of Solutions
  • Container Selection: Use a designated, leak-proof carboy or bottle compatible with the solvent used, intended for liquid halogenated waste .[8] Never use metal containers for acidic solutions.[10]

  • Transfer: Pour the waste solution carefully into the container using a funnel.

  • Labeling: As with solids, the container must be clearly labeled with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.[7][8] For example: "Waste: 5-Chloro-8-methoxyquinolin-4-ol (~5%), Dichloromethane (95%)".

  • Storage: Keep the container sealed and stored in secondary containment (such as a bin) to prevent spills.[8] Do not overfill; leave at least 1-2 inches of headspace to allow for expansion.

Protocol 3.3: Disposal of Contaminated Labware
  • Gross Decontamination: If possible, rinse contaminated glassware with a small amount of a suitable solvent (e.g., the solvent used in the experiment) and collect this rinsate as halogenated liquid waste.[8]

  • Solid Waste: Dispose of contaminated items that cannot be cleaned, such as gloves, weigh boats, and pipette tips, into the designated solid halogenated waste container.[11]

  • Sharps: Needles or other sharps contaminated with the chemical should be rinsed if safe to do so, with the rinsate collected as liquid waste. The sharps themselves must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.[8][10]

Section 4: Spill Management

Immediate and correct response to a spill is critical for safety.

  • Alert Personnel: Notify others in the immediate area.[4]

  • Evacuate (If Necessary): For a large spill, evacuate the area and alert your institution's safety officer.

  • Don PPE: At a minimum, wear a lab coat, gloves, and eye protection.

  • Containment: For a small spill of the solid powder, avoid generating dust.[1] Gently cover with an absorbent material like sand or vermiculite.[3]

  • Collection: Carefully sweep or vacuum up the absorbed material and place it into a sealed, labeled container for disposal as solid halogenated waste.[1][4]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials and water for disposal as hazardous waste.[12] Do not allow wash water to enter drains.[4]

Section 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 5-Chloro-8-methoxyquinolin-4-ol.

G Workflow for 5-Chloro-8-methoxyquinolin-4-ol Disposal A Waste Generation (Solid, Liquid, or Contaminated Labware) B Identify Waste Type: Halogenated Organic A->B Is it a halogenated compound? YES C1 Solid Waste (Pure compound, contaminated gloves, etc.) B->C1 Is it solid? C2 Liquid Waste (Solutions in organic solvents) B->C2 Is it liquid? D1 Select Compatible SOLID Waste Container C1->D1 D2 Select Compatible LIQUID Waste Container C2->D2 E Affix Hazardous Waste Label - Full Chemical Name(s) - Hazard Information - Accumulation Date D1->E D2->E F Store Sealed Container in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Institutional Environmental Health & Safety (EHS) F->G

Caption: Decision workflow for proper segregation and disposal.

Section 6: Regulatory Adherence

This guide provides a framework based on general safety principles. However, all chemical waste disposal is governed by strict local, state, and federal regulations. It is the user's responsibility to ensure full compliance with their institution's specific policies and legal requirements.[12] Always consult your Environmental Health & Safety (EHS) office for institution-specific guidelines and to schedule a waste pickup.

References

  • NALCO® 90005 Safety Data Sheet. Source: Ecolab. [Link]

  • 4-Chloro-8-methoxy-2-methylquinoline Safety Data Sheet. Source: Thermo Fisher Scientific. [Link]

  • 5-Chloro-8-hydroxyquinoline, 95% Material Safety Data Sheet. Source: Cole-Parmer. [Link]

  • 5-Chloro-8-hydroxyquinoline Safety Data Sheet (2023). Source: Fisher Scientific. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, Northwestern University. [Link]

  • 5-Chloro-8-hydroxyquinoline Material Safety Data Sheet. Source: CHEMSYNTH CORPORATION. [Link]

  • Hazardous Waste Disposal Guide. Source: Northwestern University - Office for Research Safety. [Link]

  • Hazardous Waste Disposal Guide (2023). Source: Northwestern University - Research Safety. [Link]

  • Disposal of Chemical Waste. Source: University of St Andrews - Safety Office. [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. Source: University of Pennsylvania - Environmental Health & Radiation Safety. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 5-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Stance on Laboratory Safety

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. While 5-Chloro-8-methoxyquinolin-4-ol presents potential for scientific advancement, its structural similarity to other quinoline derivatives necessitates a cautious and well-informed approach to laboratory safety. This guide is predicated on the principle of "as low as reasonably practicable" (ALARP) exposure. In the absence of a specific Safety Data Sheet (SDS) for 5-Chloro-8-methoxyquinolin-4-ol, the following recommendations are synthesized from the known hazard profiles of analogous compounds. This proactive approach ensures a robust safety margin, safeguarding researchers and the integrity of their work.

Hazard Analysis: An Evidence-Based Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Based on data from structurally similar quinoline compounds, 5-Chloro-8-methoxyquinolin-4-ol should be treated as a hazardous substance with the potential for multiple routes of exposure and toxicity.[1]

Table 1: Hazard Profile of Structurally Analogous Quinolines

Hazard ClassificationAnalogous Compound(s)Key Findings
Acute Toxicity (Oral) 8-Hydroxyquinoline, 7-HydroxyquinolineToxic or harmful if swallowed.[1] Accidental ingestion may cause serious health damage.
Acute Toxicity (Dermal) 7-HydroxyquinolineHarmful in contact with skin.[1][2]
Skin Corrosion/Irritation 5-Chloro-8-hydroxyquinoline, 7-Hydroxyquinoline, 7-MethylquinolineCauses skin irritation.[1][3][4]
Serious Eye Damage/Irritation 5-Chloro-8-hydroxyquinoline, 8-Hydroxyquinoline, 7-Hydroxyquinoline, 7-MethylquinolineCauses serious eye damage or irritation.[1][3][4][5]
Respiratory/Skin Sensitization 8-Hydroxyquinoline, 5-Chloro-8-hydroxyquinolineMay cause an allergic skin reaction.[1]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[1][5][6]
Carcinogenicity QuinolineMay cause cancer.[1][5][6]
Aquatic Toxicity Quinoline, 5-Chloro-8-hydroxyquinolineToxic to aquatic life with long-lasting effects.[4][5][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable to mitigate the risks outlined above. The following recommendations are designed to provide a robust barrier against potential exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 5-Chloro-8-methoxyquinolin-4-ol, especially the handling of powders, should be conducted within a certified chemical fume hood.[1] This primary engineering control is the most effective means of preventing inhalation of airborne particulates and vapors.

Essential Personal Protective Equipment

The following table outlines the minimum PPE requirements for handling 5-Chloro-8-methoxyquinolin-4-ol.

Table 2: Personal Protective Equipment (PPE) for Handling 5-Chloro-8-methoxyquinolin-4-ol

Body PartProtectionStandardRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)EN 374Prevents skin contact and absorption.[1][2] Double-gloving is recommended for extended procedures.
Eyes/Face Tightly fitting safety goggles and a face shieldANSI Z87.1Protects against splashes, dust, and aerosols.[6][8]
Body Flame-resistant lab coatNFPA 2112Provides a barrier against spills and splashes.[1]
Respiratory N95-rated respirator (or higher)NIOSH approvedRequired for any work outside of a fume hood that may generate dust or aerosols.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 5-Chloro-8-methoxyquinolin-4-ol minimizes the risk of exposure and ensures procedural consistency.

Pre-Operational Checklist
  • Fume Hood Verification : Confirm the chemical fume hood is operational and has a current certification.

  • Emergency Equipment : Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[3]

  • Spill Kit : Have a spill kit readily available that is appropriate for solid chemical spills.

  • Waste Container : Prepare a designated, labeled hazardous waste container for all contaminated materials.

Step-by-Step Handling Procedure
  • Don PPE : Put on all required PPE before entering the designated handling area.

  • Work in Fume Hood : Conduct all weighing and transfer operations within the fume hood.

  • Minimize Dust : Handle the solid material carefully to minimize the generation of dust.

  • Use Appropriate Tools : Utilize spatulas and other appropriate tools for transfers.

  • Secure Container : Keep the primary container of 5-Chloro-8-methoxyquinolin-4-ol tightly sealed when not in use.

  • Clean Up : Decontaminate all surfaces and equipment after use.

  • Doff PPE : Remove PPE in the correct order to prevent cross-contamination.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[2][7]

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling prep1 Verify Fume Hood Functionality prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Designated Waste Container prep2->prep3 handle1 Weigh and Transfer 5-Chloro-8-methoxyquinolin-4-ol prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surfaces and Equipment handle2->clean1 clean2 Dispose of all Waste in Designated Container clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.